molecular formula C6H9ClN2O2S B1284993 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1005627-55-3

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1284993
CAS No.: 1005627-55-3
M. Wt: 208.67 g/mol
InChI Key: CIMPNTHRHLIUSL-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a useful research compound. Its molecular formula is C6H9ClN2O2S and its molecular weight is 208.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(5(2)8-9)12(7,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPNTHRHLIUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588673
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005627-55-3
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Record name 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Foundational & Exploratory

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. As a member of the pyrazole class of compounds, it possesses a five-membered aromatic ring with two adjacent nitrogen atoms, a structural motif present in numerous biologically active molecules. The strategic placement of a highly reactive sulfonyl chloride group at the 4-position of the pyrazole ring renders this compound an exceptionally versatile intermediate for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its practical utility for researchers and development professionals.

Compound Identification and Properties

Correctly identifying a chemical reagent is the foundational step for any successful research endeavor. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which is a unique numerical identifier.

Identifier Value Source
CAS Number 1005627-55-3[2][3][4]
Molecular Formula C₆H₉ClN₂O₂S[2][4]
Molecular Weight 208.67 g/mol [1][4]
IUPAC Name 1-ethyl-3-methylpyrazole-4-sulfonyl chloride[4]
Synonyms 1-Ethyl-3-methyl-pyrazole-4-sulfonyl chloride[4]

Physical and Chemical Properties: While detailed physical properties such as melting and boiling points are not extensively published, related pyrazole sulfonyl chlorides are typically solids at room temperature.[5] The key feature of this molecule is the electrophilic sulfur atom of the sulfonyl chloride group, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis. The compound is expected to be soluble in a range of common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Synthesis and Reactivity

The synthesis of pyrazole-4-sulfonyl chlorides is generally achieved through the direct chlorosulfonation of the corresponding pyrazole precursor. This reaction involves treating the pyrazole with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H).

cluster_synthesis General Synthesis Pathway Pyrazole 1-Ethyl-3-methyl-1H-pyrazole Product This compound Pyrazole->Product  Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: General synthesis of the title compound via chlorosulfonation.

The primary mode of reactivity for this compound is the reaction of its sulfonyl chloride moiety with nucleophiles. This allows for the straightforward formation of sulfonamides, which are a critical functional group in many pharmaceutical agents. The reaction with primary or secondary amines is particularly common and serves as a robust method for drug candidate synthesis.[1][6]

Applications in Synthetic Chemistry: Formation of Bioactive Sulfonamides

The principal application of this compound is as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The pyrazole-sulfonamide scaffold is a privileged structure in drug discovery, known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects.[1][6] The title compound provides a direct route to this important class of molecules.

Experimental Protocol: General Synthesis of N-Aryl/Alkyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides

This protocol describes a representative procedure for the coupling of this compound with a generic primary amine (R-NH₂). The causality behind the choice of reagents is critical: a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is used to quench the HCl generated during the reaction without competing with the primary amine nucleophile. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the reactants and the product.

Materials:

  • This compound (1.0 eq)

  • Selected primary or secondary amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and separation funnel

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the selected amine (1.1 eq) and dissolve it in anhydrous dichloromethane.

  • Base Addition: Add diisopropylethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature (20-25°C).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the stirring amine/base mixture over 10-15 minutes. An ice bath can be used to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting sulfonyl chloride is consumed (typically 2-16 hours).[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine. This sequence removes excess acid, base, and water-soluble impurities.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • The crude sulfonamide can then be purified by a suitable method, most commonly flash column chromatography on silica gel, to afford the pure product.[6]

cluster_workflow Experimental Workflow for Sulfonamide Synthesis start Dissolve Amine & Base in Anhydrous DCM add_sulfonyl Add Sulfonyl Chloride Solution Dropwise start->add_sulfonyl 1. Setup react Stir at Room Temp (Monitor by TLC/LC-MS) add_sulfonyl->react 2. Reaction workup Aqueous Work-up (Wash with NaHCO₃, H₂O, Brine) react->workup 3. Quench dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry 4. Isolation purify Concentrate & Purify (Column Chromatography) dry->purify 5. Purification

Sources

An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the design of modern therapeutic agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of drugs targeting a wide array of diseases.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically successful drugs. The derivatization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various functionalized pyrazoles, those bearing a sulfonyl chloride group at the 4-position are of particular interest as reactive intermediates for the synthesis of sulfonamides, a class of compounds with broad and significant pharmacological activities.

This technical guide focuses on a specific and valuable building block: 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride . We will delve into its fundamental properties, provide a detailed methodology for its synthesis and characterization, and explore its applications in the context of contemporary drug discovery, with a particular emphasis on the development of kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safety and reproducibility in the laboratory.

PropertyValueSource
Molecular Weight 208.67 g/mol [3][4]
Molecular Formula C₆H₉ClN₂O₂S[3][4]
CAS Number 1005627-55-3[5]
Appearance Pale yellow solid (predicted)General knowledge
Solubility Soluble in aprotic organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.General knowledge
Reactivity The sulfonyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[4]General knowledge

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step process starting from the corresponding 1-ethyl-3-methyl-1H-pyrazole. The following protocol is adapted from established methods for the synthesis of similar pyrazole-4-sulfonyl chlorides.[2]

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

The initial step involves the construction of the pyrazole ring, which can be accomplished through the condensation of a β-dicarbonyl compound with ethylhydrazine.

Experimental Protocol:

  • To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 1-ethyl-3-methyl-1H-pyrazole, which can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a suitable solvent for this condensation reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

  • Ethylhydrazine Oxalate: The oxalate salt of ethylhydrazine is often used for its stability and ease of handling compared to the free base, which can be volatile and hygroscopic.

  • Aqueous Workup: The basic wash with sodium bicarbonate is to neutralize any acidic impurities, and the brine wash is to remove any residual water from the organic phase.

Step 2: Sulfonylation of 1-ethyl-3-methyl-1H-pyrazole

The second and final step is the electrophilic substitution at the C4 position of the pyrazole ring using chlorosulfonic acid.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a nitrogen inlet, cool chlorosulfonic acid (5.0 eq) to 0 °C in an ice bath.

  • Slowly add 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction by TLC.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product should be stored under an inert atmosphere at low temperature due to its sensitivity to moisture.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: A significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.

  • Controlled Temperature: The initial slow addition at low temperature is crucial to control the exothermic reaction between the pyrazole and the strong acid. Subsequent heating provides the necessary activation energy for the sulfonylation to occur.

  • Icy Quench: Pouring the reaction mixture onto ice is a standard procedure to quench the reactive chlorosulfonic acid and precipitate the product.

  • Aqueous Workup: The washing steps are essential to remove any remaining acid and inorganic byproducts.

Synthesis_Workflow Pentane-2,4-dione Pentane-2,4-dione 1-ethyl-3-methyl-1H-pyrazole 1-ethyl-3-methyl-1H-pyrazole Pentane-2,4-dione->1-ethyl-3-methyl-1H-pyrazole + Ethylhydrazine oxalate Ethanol, Reflux This compound This compound 1-ethyl-3-methyl-1H-pyrazole->this compound + Chlorosulfonic acid 0 °C to 60 °C

Caption: Synthesis workflow for this compound.

Characterization of this compound

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

  • δ 4.2-4.4 ppm (q, 2H): A quartet representing the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.

  • δ 2.5-2.7 ppm (s, 3H): A singlet for the methyl protons (-CH₃) at the C3 position.

  • δ 1.4-1.6 ppm (t, 3H): A triplet for the methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • δ 150-155 ppm: Chemical shift for the C3 carbon of the pyrazole ring.

  • δ 138-142 ppm: Chemical shift for the C5 carbon of the pyrazole ring.

  • δ 115-120 ppm: Chemical shift for the C4 carbon of the pyrazole ring, bearing the sulfonyl chloride group.

  • δ 45-50 ppm: Chemical shift for the methylene carbon (-CH₂-) of the ethyl group.

  • δ 14-16 ppm: Chemical shift for the methyl carbon (-CH₃) of the ethyl group.

  • δ 12-14 ppm: Chemical shift for the methyl carbon (-CH₃) at the C3 position.

Mass Spectrometry (Electron Impact - EI)
  • Expected Molecular Ion (M⁺): m/z = 208 (corresponding to ³⁵Cl) and 210 (corresponding to ³⁷Cl) in an approximate 3:1 ratio.

  • Key Fragmentation Patterns: Loss of Cl (m/z = 173), loss of SO₂ (m/z = 144), and other characteristic fragments of the pyrazole ring.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate for the synthesis of a diverse library of pyrazole-4-sulfonamides. This class of compounds has garnered significant attention in medicinal chemistry, particularly in the development of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The sulfonamide group can act as a hydrogen bond acceptor and/or donor, facilitating strong interactions with the amino acid residues in the kinase active site. The pyrazole core serves as a rigid scaffold, and the substituents at the N1, C3, and the sulfonamide nitrogen can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Insights

The development of pyrazole-based kinase inhibitors often follows a rational design approach, where the structure-activity relationship is carefully explored. For instance, in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target for Parkinson's disease, a pyrazole core linked to a biaryl system and a sulfonamide moiety has shown promise.[8][9]

  • N1-substituent: The ethyl group in our title compound can influence solubility and interactions with hydrophobic pockets in the kinase domain.

  • C3-substituent: The methyl group can also contribute to hydrophobic interactions and can be modified to explore the steric and electronic requirements of the binding site.

  • Sulfonamide Moiety: The amine component used to react with the sulfonyl chloride is a critical determinant of activity and selectivity. Aromatic and heteroaromatic amines are commonly employed to introduce additional interaction points, such as π-π stacking and hydrogen bonding.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Pyrazole-4-sulfonamide Pyrazole-4-sulfonamide Pyrazole-4-sulfonamide->Kinase Binds to active site

Caption: Generalized kinase signaling pathway and its inhibition by a pyrazole-4-sulfonamide.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the high reactivity of the sulfonyl chloride group make it an ideal starting material for the generation of diverse libraries of pyrazole-4-sulfonamides. The proven track record of this compound class, particularly as kinase inhibitors, underscores the potential of our title compound in the ongoing quest for novel and effective therapeutics. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this versatile intermediate in their drug discovery programs.

References

  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., Nguyen, K. C., Langston, J. W., Smith, M., & Montine, T. J. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]
  • Leśniak, R. K., Nichols, R. J., Schonemann, M., Zhao, J., Gajera, C. R., Lam, G., Nguyen, K. C., Langston, J. W., Smith, M., & Montine, T. J. (2022). Discovery of 1 H- Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(6), 981–988. [Link]
  • Bara, A. A., & Gherman, C. M. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 23(19), 11894. [Link]
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  • Pharmaffiliates. (n.d.). This compound.
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  • ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26265–26278. [Link]
  • National Center for Biotechnology Information. (2023).
  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4988. [Link]
  • National Center for Biotechnology Information. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]
  • MDPI. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. [Link]
  • PubChem. (n.d.). This compound.
  • National Center for Biotechnology Information. (2021). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]
  • Royal Society of Chemistry. (n.d.). Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Information.
  • MySkinRecipes. (n.d.). This compound.
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  • MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4988. [Link]
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Sources

An In-Depth Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block in modern medicinal and agrochemical research. Its strategic importance lies in the reactive sulfonyl chloride moiety attached to a stable pyrazole core, making it a versatile intermediate for the synthesis of a wide array of sulfonamide derivatives and other complex molecules.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, its reactivity profile, and its applications in the development of bioactive compounds.

Chemical Structure and Properties

The structure of this compound is characterized by a five-membered pyrazole ring with an ethyl group at the N1 position and a methyl group at the C3 position. The synthetically crucial sulfonyl chloride group is attached at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1005627-55-3[2][3]
Molecular Formula C₆H₉ClN₂O₂S[3]
Molecular Weight 208.67 g/mol [3]
IUPAC Name This compound[3]
Canonical SMILES CCN1C=C(C(=N1)C)S(=O)(=O)Cl[3]
Physical Form Solid (predicted)[4]
Storage 2-8°C, dry conditions[1]

Synthesis Protocol

The synthesis of this compound is typically achieved in a two-step process: first, the synthesis of the 1-ethyl-3-methyl-1H-pyrazole core, followed by chlorosulfonation at the C4 position. While a specific protocol for this exact molecule is not extensively detailed in publicly available literature, a reliable synthetic route can be constructed based on well-established methods for analogous pyrazole sulfonyl chlorides.[4]

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole ring is formed via a condensation reaction between a hydrazine derivative (ethylhydrazine) and a 1,3-dicarbonyl compound (acetylacetone).

G cluster_step1 Step 1: Pyrazole Formation ethylhydrazine Ethylhydrazine reaction1 Condensation (e.g., in Ethanol, reflux) ethylhydrazine->reaction1 acetylacetone Acetylacetone acetylacetone->reaction1 pyrazole_intermediate 1-Ethyl-3-methyl-1H-pyrazole reaction1->pyrazole_intermediate

Caption: Workflow for the synthesis of the pyrazole core.

Experimental Protocol (Representative):

  • To a solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add ethylhydrazine (1.0-1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield pure 1-ethyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

The pyrazole from Step 1 is then reacted with a chlorosulfonating agent, typically chlorosulfonic acid, to introduce the sulfonyl chloride group at the C4 position. Thionyl chloride is often used to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride.[4]

G cluster_step2 Step 2: Chlorosulfonation pyrazole_intermediate 1-Ethyl-3-methyl-1H-pyrazole reaction2 Sulfonation (e.g., in Chloroform, 0°C to 60°C) pyrazole_intermediate->reaction2 chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->reaction2 thionyl_chloride Thionyl Chloride (SOCl2) reaction3 Chlorination thionyl_chloride->reaction3 final_product This compound sulfonic_acid_intermediate sulfonic_acid_intermediate reaction2->sulfonic_acid_intermediate Intermediate: Pyrazole-4-sulfonic acid sulfonic_acid_intermediate->reaction3 reaction3->final_product

Caption: Workflow for the chlorosulfonation of the pyrazole.

Experimental Protocol (Representative): [4]

  • In a flask equipped with a stirrer and under a nitrogen atmosphere, a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a chlorinated solvent like chloroform is cooled to 0°C.

  • Chlorosulfonic acid (excess, e.g., 5 eq) is added dropwise, maintaining the low temperature.

  • After the addition, the reaction mixture is gradually warmed to room temperature and then heated to around 60°C for several hours.

  • Thionyl chloride (1.0-1.5 eq) is then added, and the mixture is stirred at 60°C for an additional period to ensure complete conversion to the sulfonyl chloride.

  • The reaction is carefully quenched by pouring it onto ice-water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group as an electrophile.[5] This allows for facile reaction with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is fundamental to the construction of many biologically active molecules.

Reaction with Amines to Form Sulfonamides

The reaction with primary or secondary amines is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or aqueous alkali) to neutralize the hydrochloric acid byproduct.[4] The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the displacement of the chloride leaving group.

G cluster_reactivity General Reactivity with Amines start_material 1-Ethyl-3-methyl-1H-pyrazole- 4-sulfonyl chloride reaction Sulfonamide Formation start_material->reaction amine Primary or Secondary Amine (R1R2NH) amine->reaction base Base (e.g., Triethylamine) base->reaction HCl scavenger sulfonamide N-substituted Pyrazole-4-sulfonamide reaction->sulfonamide

Caption: General reaction scheme for sulfonamide synthesis.

This robust reaction is a cornerstone in medicinal chemistry for several reasons:

  • Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for amides and carboxylic acids, offering improved metabolic stability and different hydrogen bonding patterns.

  • Structural Diversity: A vast array of primary and secondary amines are commercially available, allowing for the generation of large libraries of pyrazole sulfonamides for structure-activity relationship (SAR) studies.

  • Pharmacophore: The pyrazole sulfonamide moiety itself is a recognized pharmacophore in various drug classes, including anti-inflammatory agents and kinase inhibitors.[4]

Applications in Drug Discovery and Agrochemicals

While specific, named drugs directly synthesized from this compound are not prominently disclosed in readily available literature, its structural motif is highly relevant to several classes of bioactive molecules. It is a key intermediate for compounds with potential anti-inflammatory, antimicrobial, and herbicidal activities.[1]

For instance, pyrazole sulfonamides are a known class of kinase inhibitors .[6] The pyrazole core can act as a hinge-binder in the ATP-binding site of kinases, while the sulfonamide group can form crucial hydrogen bonds and provide a vector for introducing substituents to target other regions of the enzyme. The development of novel kinase inhibitors is a major focus in oncology and immunology research.

Furthermore, the pyrazole scaffold is present in several agrochemicals , including herbicides and fungicides. The introduction of a sulfonamide group can modulate the compound's properties, such as its target specificity and environmental persistence.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also corrosive and can cause severe skin burns and eye damage.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water (hydrolysis of the sulfonyl chloride), it should be stored in a dry environment.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its straightforward synthesis and the predictable reactivity of its sulfonyl chloride group make it an important tool for researchers in drug discovery and agrochemical development. The ability to readily generate diverse libraries of pyrazole sulfonamides provides a powerful platform for the exploration of new chemical space and the optimization of lead compounds.

References

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). MDPI.
  • This compound. (n.d.). MySkinRecipes.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC - NIH.
  • The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. (2016). ResearchGate.
  • This compound | C6H9ClN2O2S. (n.d.). PubChem.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Publications.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). PMC - NIH.
  • This compound. (n.d.). Pharmaffiliates.

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An In-depth Technical Guide to the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] The narrative is structured to provide not only a step-by-step protocol but also the underlying chemical principles and experimental rationale, ensuring both scientific integrity and practical applicability for researchers in drug discovery and chemical development.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy involves the initial construction of the substituted pyrazole core, followed by the introduction of the sulfonyl chloride functionality at the C4 position. This sequential approach allows for precise control over the molecular architecture and generally results in higher yields and purity of the final product.

Synthesis_Pathway A 3-Methyl-1H-pyrazole B 1-Ethyl-3-methyl-1H-pyrazole A->B N-Alkylation C This compound B->C Chlorosulfonation

Caption: Overall two-step synthesis strategy.

Stage 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

The initial step focuses on the N-alkylation of 3-methyl-1H-pyrazole to introduce the ethyl group at the N1 position. The choice of alkylating agent and base is critical for achieving high regioselectivity and yield.

Mechanistic Rationale and Reagent Selection

The N-alkylation of pyrazoles proceeds via a nucleophilic substitution reaction. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. To enhance the nucleophilicity of the pyrazole, a base is employed to deprotonate the N-H group, forming a more reactive pyrazolate anion.

Commonly used bases include alkali metal hydroxides, alkoxides, and hydrides. For this synthesis, potassium tert-butoxide is a suitable choice, as it is a strong, non-nucleophilic base that effectively deprotonates the pyrazole in an aprotic solvent like tetrahydrofuran (THF).[2] Iodoethane is selected as the alkylating agent due to the good leaving group ability of the iodide ion, which facilitates the SN2 reaction.

Experimental Protocol: N-Alkylation

Materials:

  • 3-Methyl-1H-pyrazole

  • Potassium tert-butoxide

  • Iodoethane

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add potassium tert-butoxide (1.8 equiv.) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 40 minutes.

  • Add a solution of iodoethane (1.3 equiv.) in THF dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-ethyl-3-methyl-1H-pyrazole.

Stage 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

The second stage involves the electrophilic substitution reaction at the C4 position of the pyrazole ring to introduce the sulfonyl chloride group. This is a critical step that requires careful control of reaction conditions.

Mechanistic Rationale and Reagent Selection

The chlorosulfonation of pyrazoles is typically achieved using chlorosulfonic acid.[3] The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible position for substitution. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity.

To drive the reaction to completion and to facilitate the conversion of the initially formed sulfonic acid to the sulfonyl chloride, thionyl chloride is often used as an additive.[2] Chloroform is a common solvent for this reaction.

Experimental Protocol: Chlorosulfonation

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice-cold water

  • Anhydrous sodium sulfate

Procedure:

  • In a flask equipped with a dropping funnel and under a nitrogen atmosphere, add 1-ethyl-3-methyl-1H-pyrazole (1.0 equiv.) to chloroform.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chlorosulfonic acid (5.5 equiv.) in chloroform to the stirred pyrazole solution.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 10 hours.

  • Add thionyl chloride (1.3 equiv.) to the reaction mixture at 60 °C over a period of 20 minutes.

  • Continue stirring at 60 °C for an additional 2 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude this compound.

Experimental_Workflow cluster_alkylation Stage 1: N-Alkylation cluster_chlorosulfonation Stage 2: Chlorosulfonation A1 Dissolve 3-methyl-1H-pyrazole in THF A2 Add Potassium tert-butoxide at 0 °C A1->A2 A3 Stir at room temperature A2->A3 A4 Add Iodoethane in THF A3->A4 A5 Stir for 16h at room temperature A4->A5 A6 Quench with water and extract with Ethyl Acetate A5->A6 A7 Dry and concentrate to yield 1-ethyl-3-methyl-1H-pyrazole A6->A7 C1 Dissolve 1-ethyl-3-methyl-1H-pyrazole in Chloroform C2 Add Chlorosulfonic acid in Chloroform at 0 °C C1->C2 C3 Heat to 60 °C for 10h C2->C3 C4 Add Thionyl chloride at 60 °C C3->C4 C5 Stir for 2h at 60 °C C4->C5 C6 Quench with Dichloromethane and ice-water C5->C6 C7 Separate, dry, and concentrate to yield final product C6->C7

Caption: Step-by-step experimental workflow.

Data Summary

StepReactantsReagentsSolventTypical Yield
N-Alkylation 3-Methyl-1H-pyrazole, IodoethanePotassium tert-butoxideTHF~78%[2]
Chlorosulfonation 1-Ethyl-3-methyl-1H-pyrazoleChlorosulfonic acid, Thionyl chlorideChloroform~90%[2]

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring. The progress of both the N-alkylation and chlorosulfonation reactions should be meticulously tracked using thin-layer chromatography (TLC). The final product's identity and purity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum of the final product is expected to show characteristic signals for the ethyl and methyl groups, as well as the pyrazole ring protons.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving N-alkylation of 3-methyl-1H-pyrazole followed by chlorosulfonation. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a clear and reproducible pathway for obtaining this valuable synthetic intermediate. Adherence to the detailed experimental procedures and diligent in-process monitoring are key to ensuring a successful outcome with high yield and purity.

References

  • Stepanov, V. A., Matyukhin, A. Y., & Akkuzin, K. N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769.
  • Chemicalbook. (n.d.). ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate synthesis.
  • Kumar, A., et al. (2023).
  • MySkinRecipes. (n.d.). This compound.

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An In-depth Technical Guide to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its strategic importance lies in the pyrazole core, a privileged scaffold in numerous biologically active compounds, combined with the highly reactive sulfonyl chloride moiety. This functional group serves as a versatile handle for introducing the pyrazole nucleus into a wide array of molecular architectures, primarily through the formation of sulfonamides and sulfonate esters.[1] This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol, an exploration of its reactivity, and a discussion of its applications in the development of novel therapeutic agents and crop protection agents.

Core Properties and Data

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective and safe utilization in a research setting. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
CAS Number 1005627-55-3[2]
IUPAC Name 1-ethyl-3-methylpyrazole-4-sulfonyl chloride[2]
Canonical SMILES CCN1C=C(C(=N1)C)S(=O)(=O)Cl
Physical Form Assumed to be a solid at room temperature
Solubility Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and other common organic solvents. Insoluble in water.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H314: Causes severe skin burns and eye damage.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

Precautionary Measures:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Synthesis of this compound

The synthesis of pyrazole-4-sulfonyl chlorides is most effectively achieved through electrophilic substitution on the C4 position of the pyrazole ring. The following protocol is adapted from a robust and scalable method developed for analogous pyrazole derivatives, which demonstrates high yields and purity.[3]

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Preparation of the Pyrazole Precursor cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Work-up and Purification Start 1-ethyl-3-methyl-1H-pyrazole Reaction Electrophilic Sulfonylation Start->Reaction Dissolved in CHCl₃ Reagents Chlorosulfonic Acid (ClSO₃H) Thionyl Chloride (SOCl₂) Chloroform (CHCl₃) Reagents->Reaction Added sequentially at 0°C then 60°C Workup Aqueous Quench (Ice-cold water) Reaction->Workup Reaction Mixture Extraction Dichloromethane Extraction Workup->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole (1.0 equivalent)

  • Chlorosulfonic acid (5.5 equivalents)

  • Thionyl chloride (1.3 equivalents)

  • Chloroform (anhydrous)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

  • Ice-cold deionized water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add a solution of chlorosulfonic acid (5.5 eq.) in chloroform (7 volumes). Cool the solution to 0°C in an ice bath.

  • Addition of Pyrazole: Dissolve 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in chloroform (3 volumes) and add it to the dropping funnel. Add the pyrazole solution dropwise to the stirred solution of chlorosulfonic acid at a rate that maintains the internal temperature below 5°C. This slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Heating and Reaction Monitoring: After the addition is complete, slowly raise the temperature of the reaction mixture to 60°C and maintain it for 10-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Addition of Thionyl Chloride: Once the starting material is consumed, add thionyl chloride (1.3 eq.) to the reaction mixture at 60°C over 20 minutes. Continue stirring at this temperature for an additional 2 hours. The thionyl chloride converts the intermediate sulfonic acid to the desired sulfonyl chloride.

  • Quenching and Extraction: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water (10 volumes). This quenching step must be performed slowly and with vigorous stirring in a fume hood due to the evolution of HCl gas. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.

Reaction with Nucleophiles

The primary reaction pathway involves the displacement of the chloride ion by a nucleophile (Nu:), as depicted below.

Reactivity_Diagram Reagent 1-ethyl-3-methyl-1H- pyrazole-4-sulfonyl chloride Product Sulfonamide or Sulfonate Ester Reagent->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Product Base Base (e.g., DIPEA, Pyridine) Base->Product HCl Scavenger

Caption: General reactivity of the sulfonyl chloride with nucleophiles.

1. Formation of Sulfonamides:

The most common application is the reaction with primary or secondary amines to form sulfonamides.[3] Pyrazole-sulfonamide moieties are prevalent in many pharmaceutically active compounds.[3]

  • Protocol for Sulfonamide Synthesis:

    • Dissolve the amine (1.05 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) in dichloromethane (5 volumes).

    • Add a solution of this compound (1.0 equivalent) in dichloromethane (5 volumes) dropwise at room temperature.

    • Stir the reaction mixture for 16-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate.

    • Purify the resulting sulfonamide by column chromatography or recrystallization.

2. Formation of Sulfonate Esters:

Reaction with alcohols or phenols in the presence of a base yields the corresponding sulfonate esters. These esters themselves can be useful intermediates in further synthetic transformations.

Applications in Drug Discovery and Agrochemicals

The pyrazole ring is a well-established pharmacophore, and its combination with a sulfonamide linker has led to the discovery of compounds with a wide range of biological activities. While specific drugs derived from this compound are not prominently documented in publicly available literature, the broader class of pyrazole sulfonamides has shown significant promise.

  • Medicinal Chemistry: Pyrazole sulfonamides are explored for their potential as anti-inflammatory, antimicrobial, and antiproliferative agents.[1][3] The ability to readily synthesize a library of diverse sulfonamides from this starting material makes it a valuable tool in lead optimization campaigns.

  • Agrochemicals: This compound serves as a key intermediate in the synthesis of herbicides and fungicides.[1] The resulting sulfonamide or sulfonate ester derivatives can modulate the physicochemical properties of the parent pyrazole, enhancing its uptake and efficacy in plants or fungi.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in the synthesis of complex organic molecules. Its straightforward, high-yielding synthesis and predictable reactivity with a range of nucleophiles make it an attractive building block for researchers in drug discovery and agrochemical development. Proper adherence to safety protocols is essential when handling this compound due to its corrosive and toxic nature. The methodologies and data presented in this guide provide a solid foundation for the successful application of this valuable synthetic tool.

References

  • MySkinRecipes. This compound.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Pharmaffiliates. This compound.
  • Babu, P. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. US4742060A - Heterocyclic compounds.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry.
  • RSC Medicinal Chemistry. Novel pyrazole derivatives: Synthesis, characterization and anti-HIV evaluation. Royal Society of Chemistry.
  • Wacker Chemie AG. Agrochemical solutions.

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1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: A Scientist's Perspective on Proactive Safety

As a Senior Application Scientist, my experience has repeatedly demonstrated that true scientific advancement is inextricably linked to a culture of uncompromising safety. The compound this compound (CAS No: 1005627-55-3) is a valuable intermediate, particularly in the synthesis of novel agrochemical and pharmaceutical agents.[1] Its utility stems from the reactive sulfonyl chloride group, which allows for the construction of complex sulfonamides and sulfonate esters.[1] However, this same reactivity necessitates a deep, mechanistic understanding of its hazards.

This guide is designed for the professional researcher and drug development scientist. It moves beyond the standard format of a Safety Data Sheet (SDS) to provide a comprehensive framework for risk assessment and safe handling. We will explore not just what the hazards are, but why they exist and how to engineer robust safety protocols that protect researchers, preserve sample integrity, and ensure reproducible results.

Chemical Identification and Physicochemical Properties

A foundational element of safety is understanding the basic identity and properties of the substance . This information dictates storage, handling, and emergency response.

PropertyValueSource
IUPAC Name 1-ethyl-3-methylpyrazole-4-sulfonyl chloride[2]
CAS Number 1005627-55-3[2][3]
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
Synonyms This compound[2]

Note: Comprehensive toxicological and ecological data for this specific compound are not fully available. Therefore, it must be handled with the caution appropriate for a novel and potentially hazardous substance.[4][5]

GHS Hazard Profile and Risk Analysis

The Globally Harmonized System (GHS) provides a universally understood language for chemical hazards. For this compound, the classification points to significant risks that demand stringent control measures.

Signal Word: Danger [2][4]

This signal word indicates the presence of severe hazards.

GHS Hazard Classifications
Hazard ClassCategoryHazard Statement CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314Causes severe skin burns and eye damage
Acute Toxicity, DermalCategory 4H312Harmful in contact with skin (potential)
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled (potential)
Specific target organ toxicity, single exposureCategory 3H335May cause respiratory irritation

(Data synthesized from multiple sources. Not all suppliers list H312 and H332, but it is prudent to assume these risks given the compound's nature.)[2][6][7]

Understanding the GHS Framework

The GHS framework is a logical cascade from classification to communication. The diagram below illustrates how the identified hazards for this compound translate into the warnings you will see on the container label, which are the first line of defense in the laboratory.

GHS_Workflow cluster_Classification Hazard Classification cluster_Label Label Elements H302 Acute Tox. 4 (Oral) H302 Pictograms Pictograms (Corrosion, Health Hazard, Exclamation Mark) H302->Pictograms H314 Skin Corr. 1B H314 H314->Pictograms informs H335 STOT SE 3 H335 H335->Pictograms SignalWord Signal Word: Danger HazardStatements Hazard Statements (e.g., 'Causes severe skin burns...') PrecautionaryStatements Precautionary Statements (Prevention, Response, Storage, Disposal)

Caption: GHS Hazard Communication Workflow.

The primary danger of this compound is its corrosive nature (H314).[2][6] Sulfonyl chlorides are susceptible to hydrolysis, reacting with water (including moisture on skin or in mucous membranes) to release hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is the mechanistic basis for its severe corrosive effects.

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is paramount. The "Hierarchy of Controls" is the professional standard for implementing safety measures, prioritizing the most effective strategies.

Hierarchy_of_Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls for Chemical Safety.

For this compound, engineering controls and PPE are the most critical and practical lines of defense in a research setting.

Engineering Controls:

  • Chemical Fume Hood: All handling of this substance, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully.

Protection TypeSpecificationRationale and Standard
Eye/Face Chemical safety goggles and a face shieldProvides full splash protection. Standard Z87.1 (US) or EN166 (EU).[4][7]
Hand Nitrile gloves (minimum)Provides incidental contact protection. For prolonged contact or spill cleanup, use heavy-duty nitrile or neoprene gloves.[10] Always inspect gloves before use.
Body Flame-resistant lab coatProtects skin from splashes and contamination.
Respiratory Not required if handled in a fume hood.For situations exceeding exposure limits or during spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[4][5]
Protocol: Donning and Doffing PPE
  • Donning (Putting On):

    • Put on the lab coat and fasten it completely.

    • Put on chemical safety goggles.

    • Put on the face shield.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves, ensuring they cover the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the face shield.

    • Remove the lab coat by rolling it inside-out, containing any potential contamination.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Safe Handling, Storage, and Emergency Protocols

Handling and Storage
  • Moisture Sensitivity: This compound is reactive with water.[8] Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9] Consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities: Keep away from bases, strong oxidizing agents, and water/moisture.[4][5] The reaction with these materials can be vigorous and produce hazardous byproducts.

  • Access Control: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][11]

Emergency First Aid Measures

Immediate and correct first aid is critical. Anyone working with this chemical must be familiar with these procedures and the location of safety showers and eyewash stations.

General Advice: Show the Safety Data Sheet to the attending medical professional. First responders must protect themselves.[9][11]

  • Inhalation:

    • Action: Immediately move the person to fresh air.[4][11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[4]

    • Follow-up: Call a poison center or doctor immediately.[4][11]

  • Skin Contact:

    • Action: Immediately take off all contaminated clothing.[4][11] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][11]

    • Follow-up: Call a physician immediately.[4]

  • Eye Contact:

    • Action: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Continue rinsing.[4]

    • Follow-up: Call an ophthalmologist or physician immediately.[11]

  • Ingestion:

    • Action: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting, as this can cause perforation of the esophagus.[4][5] If the person is conscious, have them drink one or two glasses of water.

    • Follow-up: Call a poison center or doctor immediately.[4]

Spill Response Workflow

A small spill can quickly become a major incident without a clear, pre-defined response plan.

Spill_Response Assess Assess Spill (Size, Location, Risk) Evacuate Evacuate Area Alert others Assess->Evacuate Large or Uncontrolled Secure Secure Area (Restrict Access) Assess->Secure Small and Controllable Call911 Call for Emergency Assistance Evacuate->Call911 PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Secure->PPE Contain Contain Spill (Use inert absorbent material like sand or vermiculite) PPE->Contain Collect Collect Residue (Use non-sparking tools) Contain->Collect Neutralize Neutralize (If Safe) (Use sodium bicarbonate for acid spills) Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate

Caption: Step-by-step workflow for chemical spill response.

Stability, Reactivity, and Disposal

  • Reactivity: The compound is chemically stable under recommended storage conditions.[11] However, it reacts with water and other incompatible materials.[8]

  • Hazardous Decomposition Products: Thermal decomposition can release highly toxic and irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[4][9]

  • Disposal Considerations: This material and its container must be disposed of as hazardous waste.[4] Chemical waste generators must comply with all local, regional, and national regulations for hazardous waste disposal.[4][8] Do not empty into drains.[7][8]

Conclusion

This compound is a potent chemical tool for innovation. Its hazards, while significant, are manageable through a disciplined and knowledge-based approach to safety. By understanding the chemical mechanisms behind its reactivity, implementing a robust hierarchy of controls, and preparing thoroughly for emergency situations, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is the foundation upon which successful and ethical research is built.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • MySkinRecipes. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • University of California, Berkeley. (2016). Flammable Liquids and Solids SOP.

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1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Introduction: The Analytical Blueprint of a Key Synthetic Intermediate

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical development.[1] Its structural architecture, featuring a reactive sulfonyl chloride moiety appended to a substituted pyrazole core, renders it a valuable intermediate for the synthesis of a diverse array of bioactive molecules, including potential anti-inflammatory agents, antimicrobials, and herbicides.[1][2] The sulfonyl chloride group acts as a highly reactive electrophilic handle, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to generate sulfonamides and sulfonate esters—scaffolds prevalent in numerous pharmaceutical drugs.[1][3]

Given its role as a critical building block, the unambiguous structural confirmation and purity assessment of this compound are paramount. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of its characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind the spectral features, offering not just data, but a field-proven framework for the interpretation and validation of this important molecule.

Molecular Structure and Spectroscopic Rationale

The foundation of any spectral interpretation lies in a thorough understanding of the molecule's structure. This compound (C₆H₉ClN₂O₂S, Molecular Weight: 208.67 g/mol ) possesses several key structural features that give rise to distinct and predictable spectroscopic signatures:[4]

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core structure dictates the chemical environment of its substituent groups.

  • N-Ethyl Group: An ethyl substituent at the N1 position of the pyrazole ring.

  • C-Methyl Group: A methyl substituent at the C3 position.

  • Sulfonyl Chloride Group (-SO₂Cl): A highly electron-withdrawing functional group at the C4 position, which significantly influences the electronic properties of the pyrazole ring and adjacent protons.

Each of these components will be systematically interrogated using a multi-technique spectroscopic approach to build a cohesive and self-validating structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, providing detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to display four distinct signals. The electron-withdrawing nature of the sulfonyl chloride group and the aromaticity of the pyrazole ring will cause the protons on adjacent carbons and the N-ethyl group to be deshielded, shifting their signals downfield.

Based on established chemical shift data for pyrazole derivatives and the influence of sulfonyl groups, the following assignments can be predicted:[5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Pyrazole H-5~8.0 - 8.5Singlet (s)1HThe sole proton on the aromatic pyrazole ring, significantly deshielded by the adjacent sulfonyl chloride group and ring currents.
N-CH₂ (Ethyl)~4.0 - 4.5Quartet (q)2HMethylene protons adjacent to the pyrazole nitrogen. Deshielded by the ring and coupled to the three methyl protons (n+1=4).
C-CH₃ (Methyl)~2.5 - 2.8Singlet (s)3HMethyl protons attached to the pyrazole ring. Appears as a singlet as there are no adjacent protons for coupling.
N-CH₂-CH₃ (Ethyl)~1.4 - 1.6Triplet (t)3HMethyl protons of the ethyl group, shielded relative to the methylene protons and coupled to them (n+1=3).
¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Pyrazole C-3~150 - 155Attached to a nitrogen and a methyl group within the aromatic ring.
Pyrazole C-5~135 - 140Carbon bearing the pyrazole proton, influenced by two adjacent ring nitrogens.
Pyrazole C-4~115 - 125Carbon attached to the strongly electron-withdrawing sulfonyl chloride group.[7]
N-CH₂ (Ethyl)~45 - 50Aliphatic carbon directly bonded to a nitrogen atom.
C-CH₃ (Methyl)~12 - 16Aliphatic carbon of the methyl group on the pyrazole ring.
N-CH₂-CH₃ (Ethyl)~14 - 18Terminal aliphatic carbon of the ethyl group.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often suitable for sulfonyl chlorides.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is an invaluable tool for the rapid identification of functional groups. The sulfonyl chloride group, in particular, has highly characteristic and strong absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
-SO₂ClAsymmetric S=O Stretch~1370 - 1410Strong
-SO₂ClSymmetric S=O Stretch~1160 - 1204Strong
Aromatic C-HStretch~3050 - 3150Medium-Weak
Aliphatic C-HStretch~2850 - 3000Medium
Pyrazole RingC=N, C=C Stretch~1500 - 1600Medium
S-ClStretch~375Strong

The two intense bands for the S=O stretching are the most prominent and diagnostic features in the IR spectrum, immediately confirming the presence of the sulfonyl group.[9] The S-Cl stretch appears at a very low frequency and may not be observable on standard mid-IR spectrophotometers.[10]

Experimental Protocol: IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.

Molecular Ion and Isotopic Pattern

The molecular formula is C₆H₉ClN₂O₂S. The presence of chlorine, which has two stable isotopes (³⁵Cl, ~75.8% abundance; ³⁷Cl, ~24.2% abundance), will result in a characteristic isotopic pattern for any chlorine-containing fragment. The molecular ion peak (M⁺) will appear as two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

  • [M]⁺ Peak (for ³⁵Cl): m/z ≈ 208.01

  • [M+2]⁺ Peak (for ³⁷Cl): m/z ≈ 210.01

Key Fragmentation Pathways

Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule is expected to fragment in predictable ways. The fragmentation of sulfonamides and related compounds often involves the loss of SO₂ or cleavage of the S-N/S-C bond.[11][12]

m/z (³⁵Cl) Proposed Fragment Fragmentation Pathway
173[M - Cl]⁺Loss of a chlorine radical.
144[M - SO₂]⁺Elimination of sulfur dioxide via rearrangement.[12]
109[C₄H₅N₂S]⁺Cleavage of the ethyl group and loss of chlorine.
99[SO₂Cl]⁺Cleavage of the C-S bond.[9]
81[C₄H₅N₂]⁺Cleavage of the C-S bond with charge retention on the pyrazole fragment.
Experimental Protocol: MS Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI to generate the protonated molecule [M+H]⁺.

  • MS Scan: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion (m/z ≈ 209 for ³⁵Cl).

  • MS/MS Analysis (Optional): To confirm fragmentation patterns, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of data. Each technique provides a piece of the puzzle, and together they create an unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation & Purity Confirmation NMR->Structure IR->Structure MS->Structure G Data MS Data IR Data ¹H NMR Data ¹³C NMR Data ms_interp Molecular Weight = 208 3:1 Isotope Ratio for [M]⁺ and [M+2]⁺ Confirms C₆H₉ClN₂O₂S Formula Data:ms->ms_interp ir_interp Strong Bands at ~1380 & ~1170 cm⁻¹ Confirms -SO₂- Group Data:ir->ir_interp h_nmr_interp 4 Signals: Quartet, Triplet, 2 Singlets Integration: 2H, 3H, 3H, 1H Confirms Ethyl, Methyl, and Pyrazole-H Data:h_nmr->h_nmr_interp c_nmr_interp 6 Unique Signals Confirms 6 distinct carbon environments Data:c_nmr->c_nmr_interp Conclusion Confirmed Structure: This compound ms_interp->Conclusion ir_interp->Conclusion h_nmr_interp->Conclusion c_nmr_interp->Conclusion

Caption: Logical convergence of multi-technique spectral data to confirm the molecular structure.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of the critical sulfonyl chloride functional group, and mass spectrometry validates the molecular weight and elemental composition. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and assess the quality of this versatile synthetic intermediate, ensuring the integrity of subsequent research and development efforts in the pharmaceutical and agrochemical industries.

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A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a key heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its pyrazole core, substituted with an ethyl and a methyl group, and functionalized with a reactive sulfonyl chloride moiety at the 4-position, makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules.[1] The sulfonyl chloride group readily undergoes nucleophilic substitution, allowing for the facile introduction of sulfonamide and sulfonate ester functionalities, which are prevalent in many pharmaceutical agents.[1] This guide provides an in-depth overview of the synthesis, commercial availability, and critical applications of this compound, with a particular focus on its role in the development of phosphodiesterase type 5 (PDE5) inhibitors.

Physicochemical Properties and Structure

PropertyValueSource
CAS Number 1005627-55-3[2]
Molecular Formula C6H9ClN2O2S[3]
Molecular Weight 208.67 g/mol [3]
IUPAC Name 1-ethyl-3-methylpyrazole-4-sulfonyl chloride[3]
Canonical SMILES CCN1C=C(C(=N1)C)S(=O)(=O)Cl
Appearance Not explicitly stated, likely a solid
Storage 2-8°C Refrigerator[2]

Structure:

Caption: Chemical structure of this compound.

Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The following table provides a comparative overview of some of the key suppliers.

SupplierCatalog NumberPurityAvailability
Pharmaffiliates PA 27 0015987High PurityInquire for details
Matrix Scientific 021533>95%In Stock (1 Pack(s))
2A Biotech 2A-010877796%+Inquire for details
MySkinRecipes #18288395%10-20 days (100mg)
ChemicalBook CB72268710Inquire for detailsInquire for details
Amerigo Scientific Inquire for detailsResearch GradeInquire for details
Dana Bioscience Inquire for detailsResearch GradeInquire for details

Synthesis of this compound

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorosulfonation A Dicarbonyl Compound C 1-Ethyl-3-methyl-1H-pyrazole A->C Condensation B Ethylhydrazine B->C E This compound C->E Electrophilic Aromatic Substitution D Chlorosulfonic Acid D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, two-step procedure adapted from the synthesis of similar pyrazole-4-sulfonyl chlorides.[4] Note: This is a generalized procedure and may require optimization for the specific target molecule.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable dicarbonyl precursor (e.g., acetylacetone) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add ethylhydrazine (or its salt) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 1-ethyl-3-methyl-1H-pyrazole.

Step 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

  • Reaction Setup: In a clean, dry, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place the 1-ethyl-3-methyl-1H-pyrazole synthesized in the previous step, dissolved in a suitable solvent like chloroform.[4]

  • Addition of Chlorosulfonic Acid: Cool the solution to 0°C in an ice bath. Slowly add chlorosulfonic acid dropwise from the dropping funnel, maintaining the temperature below 5°C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for several hours.[4] The progress of the reaction should be monitored by TLC.

  • Thionyl Chloride Addition: To the reaction mixture, add thionyl chloride and continue stirring at 60°C for an additional period to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.[4]

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Discovery: A Focus on PDE5 Inhibitors

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds.[1] A notable application is in the development of analogues of Sildenafil (Viagra), a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[5]

PDE5 is an enzyme that plays a crucial role in the cGMP signaling pathway.[6] In the corpus cavernosum of the penis, nitric oxide (NO) activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[6] This leads to smooth muscle relaxation and vasodilation, resulting in an erection.[6] PDE5 specifically hydrolyzes cGMP, thus terminating the signal.[6] By inhibiting PDE5, drugs like Sildenafil increase the intracellular concentration of cGMP, thereby enhancing the erectile response.[5][6]

The pyrazole-sulfonamide moiety is a key pharmacophore in many PDE5 inhibitors, and this compound provides a direct route to introduce this structural feature. The synthesis of Sildenafil analogues involves the reaction of this sulfonyl chloride with an appropriate amine, such as N-methylpiperazine, to form the corresponding sulfonamide.[5]

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Promotes GMP GMP PDE5->GMP Inhibitor Sildenafil Analogue (PDE5 Inhibitor) Inhibitor->PDE5 Inhibits

Caption: Simplified cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7]

Hazard Identification:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.[7]

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.[7]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7]

  • If inhaled: Move person into fresh air.[7]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]

In all cases of exposure, seek immediate medical attention.

Storage and Disposal:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of the sulfonyl chloride group make it an attractive starting material for the preparation of pyrazole-sulfonamide derivatives. The established role of this scaffold in the development of potent PDE5 inhibitors highlights its significance for medicinal chemists. As research into new therapeutic agents continues, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in the chemical and pharmaceutical industries.

References

  • Molecules Diversity. (2016). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Mol Divers, 20(1), 1-7. [Link]
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  • ACS Omega. (2023).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 2A Biotech. (n.d.). This compound.
  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ResearchGate. (2025). Synthetic steps for the development of sulfonyl pyrazole derivatives.
  • Pharmaffiliates. (n.d.). This compound.
  • Molecules. (2014). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules. [Link]
  • Organic & Biomolecular Chemistry. (2020). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. [Link]
  • Organic Syntheses. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS.
  • PubChem. (n.d.). This compound.
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  • Molecules. (2018). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Molecules. [Link]
  • Aston Research Explorer. (n.d.). Design, synthesis and development of PDE5 inhibitors.
  • Dana Bioscience. (n.d.). 1-Ethyl-3-nitro-1H-pyrazole-4-sulfonyl chloride 250mg.
  • Journal of Clinical Medicine. (2024). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Journal of Clinical Medicine. [Link]
  • Synthetic Communications. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues.
  • EXCLI Journal. (2025). A novel phosphodiesterase target as a therapeutic approach: inhibiting DEN-induced hepatocellular carcinoma progression. EXCLI Journal. [Link]
  • British Journal of Pharmacology. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]
  • ResearchGate. (2011). Chlorosulfonation of N-Arylmaleimides.
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The Strategic Reactivity of Pyrazole Sulfonyl Chlorides: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Functional Group - The Pyrazole Sulfonyl Chloride as a Linchpin in Drug Design

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a testament to structural versatility and pharmacological relevance. Its prevalence in blockbuster drugs is no coincidence; it is a direct result of its unique electronic and steric properties that allow for precise modulation of biological targets. When this privileged heterocycle is armed with a sulfonyl chloride group, it transforms into a powerful and highly versatile electrophilic hub. This technical guide moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of the reactivity of pyrazole sulfonyl chlorides. For the discerning researcher, scientist, and drug development professional, this document will serve as a comprehensive resource, blending foundational principles with actionable protocols and field-proven insights to unlock the full potential of this critical chemical entity.

I. The Genesis of a Powerhouse Intermediate: Synthesis of Pyrazole Sulfonyl Chlorides

The journey to harnessing the reactivity of a pyrazole sulfonyl chloride begins with its synthesis. The judicious choice of synthetic route is paramount, as it dictates not only the yield and purity but also the accessibility of diverse substitution patterns on the pyrazole core. While several methods exist, the diazotization of a pyrazole amine followed by a Sandmeyer-type reaction remains the most robust and widely adopted approach.[1][2] An alternative pathway involves the direct sulfonation of the pyrazole ring using chlorosulfonic acid.[3][4]

Protocol 1: Synthesis of a Generic Pyrazole-4-sulfonyl Chloride via Diazotization-Sulfonylchlorination

This protocol outlines a reliable, multi-gram scale synthesis of pyrazole-4-sulfonyl chlorides from their corresponding amines.[5]

  • Step 1: Diazotization of the Pyrazole Amine.

    • Suspend the starting pyrazole amine (1.0 equiv) in a suitable aqueous acidic medium (e.g., a mixture of concentrated HCl and water) and cool to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equiv) in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred pyrazole amine suspension, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The solution may remain a slurry.

  • Step 2: Sandmeyer-type Sulfonylchlorination.

    • In a separate, well-ventilated fume hood, prepare a saturated solution of sulfur dioxide in a suitable organic solvent (e.g., acetic acid or dichloromethane) at 0 °C.

    • Add a catalytic amount of copper(I) chloride (0.1 equiv) to the sulfur dioxide solution.

    • Slowly and carefully add the cold pyrazole diazonium salt slurry to the sulfur dioxide/copper(I) chloride mixture. Vigorous effervescence (N₂ evolution) will occur.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic extracts sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pyrazole sulfonyl chloride.

    • Purify the crude product by recrystallization or column chromatography.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sulfonylchlorination A Pyrazole Amine B NaNO₂, HCl, 0-5 °C A->B C Pyrazole Diazonium Salt B->C D SO₂, CuCl C->D E Pyrazole Sulfonyl Chloride D->E

Caption: General workflow for the synthesis of pyrazole sulfonyl chlorides.

II. The Core of Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The synthetic utility of pyrazole sulfonyl chlorides is anchored in the electrophilic nature of the sulfur atom.[6][7] This electrophilicity, enhanced by the two oxygen atoms and the chlorine atom, makes the sulfonyl group a prime target for a diverse range of nucleophiles.

A. The Cornerstone Reaction: Formation of Pyrazole Sulfonamides

The reaction with primary and secondary amines to form sulfonamides is arguably the most significant transformation of pyrazole sulfonyl chlorides, paving the way to a vast array of biologically active molecules.[8]

Mechanism of Sulfonamide Formation

The reaction is generally accepted to proceed through a nucleophilic attack of the amine on the sulfur atom, forming a trigonal bipyramidal intermediate. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen to yield the final sulfonamide.[6]

Visualization of the Reaction Mechanism

G Pyrazole-SO₂Cl Pyrazole-SO₂Cl Intermediate Intermediate Pyrazole-SO₂Cl->Intermediate Nucleophilic Attack R₂NH R₂NH R₂NH->Intermediate Pyrazole-SO₂NR₂ Pyrazole-SO₂NR₂ Intermediate->Pyrazole-SO₂NR₂ Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: Mechanism of pyrazole sulfonamide formation.

Factors Governing Reactivity:

  • Electronic Effects: The electron density of the pyrazole ring significantly influences the electrophilicity of the sulfonyl chloride. Electron-withdrawing groups on the pyrazole ring enhance reactivity, while electron-donating groups diminish it.[7]

  • Steric Hindrance: Bulky substituents on the pyrazole ring, particularly in proximity to the sulfonyl chloride group, can impede the approach of the nucleophile. Similarly, sterically hindered amines will react more slowly.

  • Nucleophilicity of the Amine: The reaction rate is directly proportional to the nucleophilicity of the amine. Aliphatic amines are generally more reactive than less nucleophilic aromatic amines.

  • Solvent and Base: The choice of solvent and base is critical. Aprotic solvents such as dichloromethane, acetonitrile, or THF are commonly employed. A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.

Table 1: Representative Conditions for Sulfonamide Formation

NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Primary Aliphatic AmineTriethylamineDichloromethane0 to rt1-4
Secondary Aliphatic AmineTriethylamineDichloromethanert2-6
Aniline (electron-rich)PyridineDichloromethanert to 404-12
Aniline (electron-poor)PyridineAcetonitrile40-8012-24
B. Expanding the Synthetic Toolkit: Reactions with Other Nucleophiles

While amine reactions are predominant, pyrazole sulfonyl chlorides readily engage with other nucleophiles to generate a variety of useful derivatives.

  • Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These reactions are generally slower than aminations and may require elevated temperatures.

  • Thiols: Thiols react to form thiosulfonates, which are valuable intermediates in their own right.

  • Water: Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur, particularly in the presence of moisture. This underscores the importance of using anhydrous reaction conditions.[9][10]

III. The Pyrazole Sulfonamide in Action: A Privileged Scaffold in Drug Discovery

The pyrazole sulfonamide motif is a cornerstone of modern medicinal chemistry, embedded in the structures of numerous blockbuster drugs.[8][11][12] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with the pyrazole's capacity for diverse interactions, creates a powerful pharmacophore.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor, celecoxib's efficacy and selectivity are critically dependent on the sulfonamide moiety.[13][14][15][16] The synthesis of celecoxib and its analogs often involves the reaction of a pyrazole sulfonyl chloride with an appropriate amine.[13][15]

  • Sildenafil (Viagra®): The core structure of this PDE5 inhibitor features a pyrazolo-pyrimidinone scaffold, with the synthesis often involving a sulfonamide linkage.[17][18][19][20][21]

  • Darunavir (Prezista®): An HIV protease inhibitor, darunavir's binding affinity is significantly influenced by its sulfonamide group.[22][23][24][25][26] The synthesis of darunavir and its derivatives showcases the strategic use of sulfonyl chlorides in complex molecule assembly.[22][23]

Logical Relationship of Core Concepts

G A Pyrazole Core B Synthesis of Pyrazole Sulfonyl Chloride A->B C Electrophilic Reactivity B->C D Reaction with Nucleophiles (Amines, Alcohols, etc.) C->D E Formation of Pyrazole Sulfonamides & Derivatives D->E F Application in Drug Discovery (e.g., Celecoxib, Sildenafil) E->F

Caption: Interrelation of concepts from synthesis to application.

IV. Conclusion: Mastering a Versatile Synthetic Tool

The pyrazole sulfonyl chloride is far more than a simple reactive intermediate; it is a strategic tool that empowers the medicinal chemist to rapidly generate diverse and complex molecular architectures. A thorough understanding of its synthesis, the nuances of its reactivity with various nucleophiles, and the factors that govern these transformations is essential for its effective application. By mastering the principles and protocols outlined in this guide, researchers can confidently and efficiently leverage the power of the pyrazole sulfonyl chloride to accelerate the discovery of next-generation therapeutics.

V. References

  • Title: Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Source: PubMed URL: [Link]

  • Title: Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Source: PubMed Central URL: [Link]

  • Title: Synthesis of Sildenafil Citrate. Source: University of Bath URL: [Link]

  • Title: Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Source: PubMed URL: [Link]

  • Title: New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Source: Springer URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: PubMed Central URL: [Link]

  • Title: Sulfonamide synthesis by S-N coupling. Source: Organic Chemistry Portal URL: [Link]

  • Title: Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. Source: ACS Publications URL: [Link]

  • Title: Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Source: PubMed Central URL: [Link]

  • Title: Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. Source: National Institutes of Health URL: [Link]

  • Title: Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation. Source: Royal Society of Chemistry URL: [Link]

  • Title: Sildenafil Citrate Synthesis: The Indispensable Role of CAS 139756-02-8. Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: Process for the preparation of darunavir. Source: Google Patents URL:

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Source: Macmillan Group - Princeton University URL: [Link]

  • Title: Sulfonyl Chloride Definition. Source: Fiveable URL: [Link]

  • Title: Synthesis of Sulfonamides. Source: Royal Society of Chemistry URL: [Link]

  • Title: Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Source: MDPI URL: [Link]

  • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source: DSpace@MIT URL: [Link]

  • Title: Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Source: PubMed Central URL: [Link]

  • Title: Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Source: ACS Publications URL: [Link]

  • Title: Process for preparation of darunavir and darunavir ethanolate of fine particle size. Source: Google Patents URL:

  • Title: Sulfonamide synthesis by alkylation or arylation. Source: Organic Chemistry Portal URL: [Link]

  • Title: 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. Source: ChemBK URL: [Link]

  • Title: Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Source: PubMed Central URL: [Link]

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Source: ACS Publications URL: [Link]

  • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv URL: [Link]

  • Title: New Celecoxib Derivatives as Anti-Inflammatory Agents. Source: ACS Publications URL: [Link]

  • Title: Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Source: National Institutes of Health URL: [Link]

  • Title: Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. Source: PubMed URL: [Link]

  • Title: Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Source: MDPI URL: [Link]

  • Title: Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Source: Wiley Online Library URL: [Link]

  • Title: Pyrazole structure highlighting the nucleophilic and electrophilic... Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Source: MDPI URL: [Link]

  • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source: ACS Publications URL: [Link]

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stability and storage conditions for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the critical stability and storage considerations for this compound. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its chemical behavior is paramount for ensuring experimental reproducibility, maintaining sample integrity, and ensuring laboratory safety.[1] This document synthesizes chemical principles with practical, field-proven insights to offer a robust framework for its handling and storage.

Chemical Profile and Intrinsic Reactivity

This compound (CAS No: 1005627-55-3) is a heterocyclic sulfonyl chloride with the molecular formula C₆H₉ClN₂O₂S.[1][2] Its structure, featuring a pyrazole ring, an ethyl group at the N1 position, a methyl group at the C3 position, and a highly reactive sulfonyl chloride moiety at the C4 position, dictates its chemical properties and stability profile.

The sulfonyl chloride group is the primary center of reactivity. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the molecule susceptible to nucleophilic attack, which is the cornerstone of its utility in synthesis but also the primary pathway for its degradation.

Visualizing the Core Structure

Caption: Chemical structure of this compound.

Stability Profile: Key Degradation Pathways

The primary mechanism of degradation for this compound is hydrolysis . This reaction is common to all sulfonyl chlorides and is a critical consideration for storage and handling.

Hydrolysis: The Primary Enemy

Contact with water, including atmospheric moisture, leads to the rapid and irreversible hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This reaction not only consumes the desired reagent but also produces hydrochloric acid (HCl) as a byproduct.[3] The generated HCl can further catalyze the degradation of other sensitive materials in a mixture.

Visualizing the Hydrolysis Pathway

Hydrolysis_Pathway reactant This compound product1 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic acid reactant->product1 Hydrolysis product2 HCl (Hydrochloric Acid) reactant->product2 water H₂O (Moisture) water->product1 water->product2

Caption: The hydrolysis degradation pathway of the target compound.

Incompatibility with Nucleophiles

Beyond water, other nucleophiles will readily react with the sulfonyl chloride. This includes:

  • Bases: Amines, hydroxides, and other basic compounds will rapidly react.[4][5]

  • Alcohols: Will form sulfonate esters.

It is crucial to avoid storing this compound in proximity to such reagents.

Thermal Decomposition
  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen chloride (HCl) gas[4][5]

Exposure to high heat should be avoided.[7]

Recommended Storage and Handling Conditions

Based on the inherent reactivity, the following conditions are mandated for maintaining the stability and integrity of this compound.

ParameterRecommendationRationale
Temperature 2-8°C[1][8]To minimize thermal degradation and slow down potential side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[4][6]To prevent contact with atmospheric moisture, which leads to rapid hydrolysis.
Container Tightly closed container.[4][5][6]To provide a physical barrier against moisture and air ingress.
Location A dry, cool, and well-ventilated place.[4][5][6]To ensure a stable temperature and prevent the accumulation of any potentially harmful vapors.
Incompatibilities Store away from bases, strong oxidizing agents, acids, and water.[4][5][9]To prevent unintended and potentially hazardous chemical reactions.

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound—classified as corrosive and causing severe skin and eye damage—strict adherence to safety protocols is essential.[2][4][10]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: Use a lab coat and, if necessary, an apron to prevent skin contact.[4][5]

Handling Procedure
  • Work Area: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.[4][6]

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

    • If stored under an inert atmosphere, use a Schlenk line or glove box for transfers.

    • Weigh the required amount quickly and reseal the container tightly.

  • Reaction Quenching: Any residual material or reaction mixtures containing this compound should be quenched carefully with a suitable reagent (e.g., a solution of sodium bicarbonate) in a controlled manner to neutralize the reactive sulfonyl chloride and any acidic byproducts.

  • Spill Management: In case of a spill, do not use water.[3] Absorb the material with an inert, dry substance and dispose of it as hazardous waste.

Workflow for Safe Dispensing

Safe_Dispensing_Workflow start Start: Retrieve from 2-8°C storage equilibrate Equilibrate container to room temperature start->equilibrate fume_hood Work in a chemical fume hood equilibrate->fume_hood ppe Don appropriate PPE fume_hood->ppe open Open container (under inert atmosphere if possible) ppe->open dispense Quickly weigh and dispense open->dispense reseal Tightly reseal container dispense->reseal store Return to 2-8°C storage reseal->store end_process End store->end_process

Caption: A step-by-step workflow for the safe handling and dispensing of the compound.

Conclusion

The stability of this compound is fundamentally dictated by its high reactivity towards nucleophiles, particularly water. Strict adherence to anhydrous storage conditions at refrigerated temperatures (2-8°C) is the most critical factor in preserving its chemical integrity. By understanding the underlying chemical principles of its degradation and implementing the recommended storage and handling protocols, researchers can ensure the quality of this vital synthetic intermediate, leading to more reliable and safer scientific outcomes.

References

  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024, April 9). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
  • AccelaChem. (n.d.). 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.
  • Pharmaffiliates. (n.d.). This compound.
  • Stepanov, V. A., Matyukhin, A. Y., & Akkuzin, K. N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768–769.
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Aaron Chemistry. (2024, December 19). Safety Data Sheet for 5-Chloro-3-isopropyl-1-methyl-1H-pyrazole-4-sulfonyl chloride.

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potential biological activity of pyrazole sulfonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Pyrazole Sulfonyl Chlorides

Foreword: From Reactive Intermediates to Therapeutic Leads

As a Senior Application Scientist, I've witnessed the evolution of numerous chemical scaffolds from laboratory curiosities to clinical candidates. Few are as versatile and potent as the pyrazole nucleus, especially when functionalized with a sulfonyl chloride moiety. This reactive handle is not merely a synthetic tool; it is the gateway to a vast chemical space of sulfonamides and sulfonates that have demonstrated profound biological effects. This guide is designed for the bench scientist and the drug development professional, moving beyond a simple recitation of facts to explain the causality behind the chemistry, the biological rationale for screening, and the validated protocols that underpin successful research in this domain. We will explore the journey of pyrazole sulfonyl chlorides from their synthesis to their evaluation as potential therapeutic agents, grounding every step in established science and practical methodology.

The Privileged Scaffold: Understanding the Pyrazole Sulfonyl Core

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1][2] This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a ligand for multiple biological targets.[3] Its unique electronic properties, including the presence of both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), allow it to form critical interactions within enzyme active sites.[1]

When combined with a sulfonyl group (-SO₂-), particularly as a reactive sulfonyl chloride (-SO₂Cl) or its resulting sulfonamide (-SO₂NHR), the therapeutic potential is significantly amplified. The sulfonamide moiety is a cornerstone of numerous pharmaceuticals and plays a crucial role in targeting enzymes like cyclooxygenases (COX) and carbonic anhydrases (CAs).[2][4][5] The combination of these two pharmacophores creates a molecular framework with diverse applications in medicine and agriculture.[2]

Physicochemical Properties and Rationale for Use

The pyrazole ring acts as a bioisostere for an aryl group, enhancing properties like lipophilicity and metabolic stability.[1] The adjacent nitrogen atoms modulate the ring's basicity (pKa ≈ 2.5), making it less basic than imidazole but capable of protonation by strong acids.[1] This tunable electronic nature, combined with the strong electron-withdrawing character of the sulfonyl group, dictates the molecule's interaction with biological targets.

The workflow for investigating these compounds follows a logical progression from synthesis to biological validation.

G cluster_0 Part 1: Synthesis & Characterization cluster_1 Part 2: Derivatization & Library Generation cluster_2 Part 3: Biological Evaluation Pyrazoles Pyrazole Precursors (e.g., 3,5-dimethyl-1H-pyrazole) Sulfonation Sulfonation Reaction (Chlorosulfonic Acid) Pyrazoles->Sulfonation PSC Pyrazole Sulfonyl Chloride (Reactive Intermediate) Sulfonation->PSC Characterization Spectroscopic Characterization (NMR, IR, MS) PSC->Characterization Coupling Sulfonamide Coupling PSC->Coupling Reacts with Amines Diverse Amine Building Blocks Amines->Coupling Library Pyrazole Sulfonamide Library Coupling->Library Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Library->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Drug discovery workflow for pyrazole sulfonyl chlorides.

Synthesis and Derivatization: Forging the Therapeutic Candidates

The synthesis of pyrazole sulfonyl chlorides is a critical first step. The most common and effective method involves the direct sulfonation of a pyrazole precursor using chlorosulfonic acid.[6] This approach allows for the preparation of the key reactive intermediate in good yields.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

This two-step protocol provides a reliable method for generating a common pyrazole sulfonyl chloride intermediate.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

  • Rationale: This step creates the core pyrazole ring through a classical Knorr-type condensation. Using hydrazine hydrate and a β-dicarbonyl compound like pentane-2,4-dione is highly efficient and often quantitative.[2]

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and in a well-ventilated fume hood, add methanol.

    • Slowly add pentane-2,4-dione to the methanol.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add 85% hydrazine hydrate dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.[2]

    • After the addition is complete, allow the mixture to warm to room temperature (25-30 °C) and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the methanol under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride

  • Rationale: Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position.[7] Chlorosulfonic acid is a powerful sulfonating agent. The addition of thionyl chloride helps to ensure the complete conversion of the sulfonic acid intermediate to the desired sulfonyl chloride.[2]

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, add chloroform and cool to 0 °C in an ice-salt bath.

    • Very slowly, add chlorosulfonic acid (1.43 g/mol ) to the chloroform.

    • Add the 3,5-dimethyl-1H-pyrazole synthesized in Step 1 to the stirred solution, maintaining the temperature at 0 °C.

    • Once the addition is complete, raise the temperature to 60 °C and stir for 10 hours.

    • Add thionyl chloride dropwise at 60 °C and continue stirring for an additional 2 hours.[2]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mass to 0-10 °C and carefully quench by adding it to a mixture of dichloromethane and ice-cold water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under vacuum to obtain the crude sulfonyl chloride. Purification can be achieved via column chromatography.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Derivatization Pentanedione Pentane-2,4-dione Pyrazole Pentanedione->Pyrazole Reaction1 Condensation (Methanol, RT) Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Reaction2 Electrophilic Substitution (ClSO3H, SOCl2, 60°C) Pyrazole->Reaction2 Reaction1->Pyrazole PSC Reaction3 Coupling (Base, DCM) PSC->Reaction3 Reaction2->PSC Sulfonamide Amine R-NH2 Amine->Reaction3 Reaction3->Sulfonamide

Caption: General synthetic pathway for pyrazole sulfonamides.

Derivatization to Sulfonamides

The pyrazole sulfonyl chloride is a versatile intermediate. Its primary utility lies in its reaction with a wide array of primary or secondary amines to generate a library of pyrazole sulfonamides, which are often the final biologically active molecules.[2]

  • Protocol: General Sulfonamide Coupling

    • Dissolve the desired amine (1.05 equivalents) in a suitable solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents).

    • Add a solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in DCM dropwise at room temperature.

    • Stir the reaction for 16-24 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with cold water, dry the organic layer, and concentrate under vacuum.

    • Purify the crude product by column chromatography to yield the pure pyrazole sulfonamide.[2]

Spectrum of Biological Activity and Key Molecular Targets

Pyrazole sulfonamide derivatives exhibit a remarkable breadth of biological activities, a direct result of their ability to interact with various key enzymes involved in disease pathology.

Anti-inflammatory and Anticancer Activity via COX-2 Inhibition

Perhaps the most famous application of the pyrazole sulfonamide scaffold is in the selective inhibition of cyclooxygenase-2 (COX-2).[7][8]

  • Mechanism of Action: The COX-2 enzyme is inducible during inflammation and in many cancers, where it catalyzes the production of prostaglandins that promote pain, inflammation, and cell proliferation.[9][10] The sulfonamide moiety of drugs like Celecoxib is crucial for selectivity; it binds to a secondary hydrophilic pocket present in COX-2 but not in the constitutive COX-1 isoform, reducing the gastrointestinal side effects associated with non-selective NSAIDs.[4][11]

  • Key Example: Celecoxib: This blockbuster drug features a 1,5-diarylpyrazole core with a p-sulfonamidophenyl group at the N-1 position. This specific arrangement is a blueprint for potent and selective COX-2 inhibition.[8][11]

  • Anticancer Implications: By inhibiting COX-2, these compounds can reduce inflammation-driven tumorigenesis. Furthermore, many COX-2 inhibitors have been shown to induce apoptosis and inhibit proliferation in cancer cells through both COX-2 dependent and independent pathways.[10][12]

Antiproliferative Activity Against Cancer

Beyond COX-2, pyrazole derivatives show broad anticancer activity by targeting various cellular mechanisms.

  • Tubulin Polymerization Inhibition: Certain pyrazole derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[3][7]

  • Kinase Inhibition: The pyrazole scaffold is prevalent in kinase inhibitors. Derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical targets in cancer therapy.[13]

  • General Cytotoxicity: Numerous studies report the potent cytotoxicity of novel pyrazole sulfonamides against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer.[7][12]

Compound ClassTarget(s)Cancer Cell LinesReported IC₅₀ Range (µM)Reference
Pyrazole Benzothiazole HybridsAngiogenesisHT29, PC3, A549, U87MG3.17 - 6.77[13]
Indole-Pyrazole HybridsCDK2HCT116, MCF7, HepG2< 23.7[13]
Pyrazole ChalconesGeneral ProliferationMCF-7, HeLa5.8 - 9.8[7]
3,5-dimethyl-pyrazole SulfonamidesProliferationU937Not specified[2]
Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group, making it an ideal pharmacophore for inhibiting zinc-containing metalloenzymes like Carbonic Anhydrases (CAs).

  • Mechanism of Action: CAs catalyze the hydration of CO₂ to bicarbonate. Aberrant activity of specific CA isozymes (e.g., hCA II, IX, XII) is linked to glaucoma, epilepsy, and cancer, where they regulate pH in the tumor microenvironment.[5][14] Pyrazole-based benzene sulfonamides have been developed as potent inhibitors of these isoforms.[5][14] The sulfonamide nitrogen coordinates with the active site Zn²⁺ ion, which is crucial for inhibition.[5]

  • Therapeutic Potential: The most potent compounds identified inhibit tumor-associated hCA IX and hCA XII at nanomolar concentrations, making them attractive candidates for cancer therapy.[14]

Compound IDTarget IsoformIC₅₀ (µM)Reference
4ghCA XII0.12 ± 0.07[5][14]
4jhCA IX0.15 ± 0.07[14]
4khCA II0.24 ± 0.18[14]
Antimicrobial and Antifungal Activity

The pyrazole core is also found in compounds with significant antimicrobial properties.

  • Antibacterial Action: Derivatives have shown broad-spectrum activity, including against resistant strains like MRSA.[15] Some compounds function by inhibiting metallo-β-lactamases, thereby resensitizing resistant bacteria to existing antibiotics.[15]

  • Antifungal Action: Pyrazolecarboxamide derivatives containing a sulfonate fragment have demonstrated high efficacy against phytopathogenic fungi such as Rhizoctonia solani, in some cases exceeding the performance of commercial fungicides.[16]

Conclusion and Future Outlook

Pyrazole sulfonyl chlorides are not merely reactive intermediates but are foundational building blocks for the development of potent, targeted therapeutics. The combination of the privileged pyrazole scaffold with the versatile sulfonamide functional group has yielded inhibitors for critical enzymes in inflammation, cancer, and microbial infections. The established synthetic routes are robust and amenable to the creation of large, diverse chemical libraries for screening.

The future of this chemical class lies in multi-target drug design and the development of agents with enhanced selectivity to minimize off-target effects. As our understanding of disease pathology deepens, the pyrazole sulfonyl chloride core will undoubtedly continue to serve as a reliable and fruitful starting point for the discovery of next-generation medicines.

References

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  • Stepanov, V.A., Matyukhin, A.Y., & Akkuzin, K.N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal.
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  • Singh, P., & Kaur, M. (2017). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research.
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  • N/A. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • El-Sayed, M.A.A., Abdel-Aziz, M., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Medicinal Chemistry.
  • Penning, T.D., Talley, J.J., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.
  • Li, C., Liu, X., et al. (2024). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI.
  • Manjula, S., Naik, P., & Madan Kumar, S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
  • N/A. (2007). Synthesis and biological activity of 1-[2-(2,4-dichlorophenoxyl)acetyl]-5- amino-1H-pyrazole derivatives.
  • Liu, H., Li, C., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Patel, J. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Wang, Y., Chen, Y., et al. (2023).
  • Kumar, V., & Singh, P. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
  • Senturk, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity.
  • N/A. (n.d.). Selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles. Organic & Biomolecular Chemistry - RSC Publishing.
  • Hassan, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Reddy, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • N/A. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI.
  • BLD Pharm. (n.d.). 1H-Pyrazole-4-sulfonyl chloride. BLD Pharm.
  • ResearchGate. (2025). Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection.
  • Fan, S., et al. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry.
  • N/A. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry.
  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. BenchChem.
  • N/A. (n.d.). Hydrosoluble Complexes Bearing Tris(pyrazolyl)

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A Technical Guide to 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural features and versatile reactivity have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[2] Among these, the 1-ethyl-3-methyl-1H-pyrazole core has emerged as a particularly promising framework for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological activities of 1-ethyl-3-methyl-1H-pyrazole derivatives, with a focus on their potential applications in drug discovery and development. We will delve into detailed synthetic methodologies, explore their anticancer, antimicrobial, and anti-inflammatory properties, and shed light on their mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this important class of heterocyclic compounds.

I. Synthesis of the 1-Ethyl-3-Methyl-1H-Pyrazole Core

The construction of the 1-ethyl-3-methyl-1H-pyrazole scaffold can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent and versatile approaches are the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classical and widely employed method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the synthesis of 1-ethyl-3-methyl-1H-pyrazole derivatives, ethylhydrazine is a key reagent.

A common starting material is a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction is influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Conceptual Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis start Ethyl Acetoacetate (β-Ketoester) intermediate Hydrazone Intermediate start->intermediate Condensation reagent Ethylhydrazine reagent->intermediate product 1-Ethyl-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole intermediate->product Intramolecular Cyclization & Dehydration final_product Functionalized 1-Ethyl-3-methyl-1H-pyrazole product->final_product Further Functionalization

Figure 1. Conceptual workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

This protocol describes a typical Knorr synthesis approach to a key intermediate.

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid, add ethylhydrazine sulfate (1.1 equivalents) at 0 °C.[4]

  • Reaction Progression: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a mild base like sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is another powerful tool for the synthesis of pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[5][6] The regioselectivity of this reaction is a key consideration and is often governed by the electronic and steric properties of the reactants.

Conceptual Workflow for 1,3-Dipolar Cycloaddition:

Dipolar_Cycloaddition dipole Diazo Compound (1,3-Dipole) cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile Substituted Alkyne (Dipolarophile) dipolarophile->cycloaddition product 1-Ethyl-3-methyl-1H-pyrazole Derivative cycloaddition->product

Figure 2. Conceptual workflow of 1,3-dipolar cycloaddition for pyrazole synthesis.

Functional Group Interconversion: The Vilsmeier-Haack Reaction

A crucial reaction for the functionalization of the pyrazole ring is the Vilsmeier-Haack reaction, which allows for the introduction of a formyl group (-CHO) onto electron-rich aromatic rings.[7][8][9] This reaction utilizes the Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethyl-3-methyl-1H-pyrazole

This protocol provides a general guideline for the formylation of a 1-ethyl-3-methyl-1H-pyrazole.

  • Vilsmeier Reagent Preparation: In a fume hood, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with stirring, maintaining the temperature below 10 °C.[7] Allow the mixture to stir for a short period to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 1-ethyl-3-methyl-1H-pyrazole substrate in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[7]

  • Reaction Monitoring: After the addition, the reaction mixture can be stirred at room temperature or heated, depending on the substrate's reactivity. Monitor the reaction progress using TLC.[7]

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium carbonate solution to a pH of 7-8.[7]

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over an anhydrous salt. After filtration and solvent removal, the crude product can be purified by column chromatography or recrystallization to yield the desired 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

II. Biological Activities of 1-Ethyl-3-Methyl-1H-Pyrazole Derivatives

Derivatives of the 1-ethyl-3-methyl-1H-pyrazole scaffold have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The primary areas of investigation include their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[10][11] The 1-ethyl-3-methyl-1H-pyrazole core has been incorporated into molecules that exhibit significant cytotoxicity against various cancer cell lines.

Mechanism of Action in Cancer: A key mechanism through which many pyrazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[6][12][13][14] Kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By targeting specific kinases, these compounds can disrupt these aberrant signaling cascades.

Conceptual Signaling Pathway Inhibition:

Kinase_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor SignalingCascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->SignalingCascade Proliferation Cell Proliferation & Survival SignalingCascade->Proliferation Inhibitor 1-Ethyl-3-methyl-1H-pyrazole Kinase Inhibitor Inhibitor->Receptor Inhibitor->SignalingCascade

Figure 3. Simplified diagram of kinase inhibition by 1-ethyl-3-methyl-1H-pyrazole derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for selected pyrazole derivatives against various cancer cell lines. While specific data for 1-ethyl-3-methyl-1H-pyrazole derivatives is emerging, the broader data for substituted pyrazoles indicates their potential.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1,3,5-Trisubstituted PyrazolesPC-3 (Prostate)21.9 - 28.6[14]
1,3,5-Trisubstituted PyrazolesMCF-7 (Breast)3.90 - 35.5[14]
Pyrazole-based Lamellarin O AnaloguesHCT116 (Colorectal)Low micromolar[15][16]
Thiazolyl-Pyrazole DerivativesHepG-2 (Liver)2.20 ± 0.13[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a range of bacteria and fungi.[2][3][4][17][18][19][20][21]

Structure-Activity Relationship (SAR) in Antimicrobial Activity: The antimicrobial potency of pyrazole derivatives is often influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of halogen atoms or other electron-withdrawing groups can enhance activity. The specific substitution at the N1 position, such as the ethyl group, also plays a crucial role in modulating the biological profile.

Quantitative Data on Antimicrobial Activity:

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for representative pyrazole derivatives against various microbial strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazolyl 1,3,4-Thiadiazine DerivativesAspergillus niger2.9 - 7.8[2]
Pyrazolyl 1,3,4-Thiadiazine DerivativesStaphylococcus aureus62.5 - 125[2]
Imidazothiadiazole-Pyrazole DerivativesMultidrug-resistant bacteria<0.24[3]
Pyrano[2,3-c] Pyrazole DerivativesEscherichia coli6.25[21]
Pyrano[2,3-c] Pyrazole DerivativesKlebsiella pneumoniae6.25[21]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Many currently available anti-inflammatory drugs are associated with significant side effects. Pyrazole derivatives have been extensively investigated as potential anti-inflammatory agents, with some compounds demonstrating potent activity.[1][7][18]

Mechanism of Action in Inflammation: A primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[18] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable attribute, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Conceptual Pathway of Anti-inflammatory Action:

Anti_inflammatory_Action ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 1-Ethyl-3-methyl-1H-pyrazole COX-2 Inhibitor Inhibitor->COX_Enzymes

Figure 4. Simplified diagram of the anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.

III. Conclusion and Future Perspectives

The 1-ethyl-3-methyl-1H-pyrazole scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, underscores their significance in medicinal chemistry. The anticancer, antimicrobial, and anti-inflammatory properties of 1-ethyl-3-methyl-1H-pyrazole derivatives, often mediated through mechanisms such as kinase and COX inhibition, highlight their potential to address significant unmet medical needs.

Future research in this area should focus on several key aspects. The development of more efficient and regioselective synthetic methods will facilitate the generation of diverse chemical libraries for biological screening. In-depth structure-activity relationship studies are crucial to optimize the potency and selectivity of these compounds for their respective biological targets. Furthermore, a deeper understanding of their mechanisms of action and their effects on specific signaling pathways will be essential for their rational design and clinical translation. The continued exploration of the 1-ethyl-3-methyl-1H-pyrazole core holds great promise for the discovery of next-generation therapeutics.

IV. References

[10] ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. [Link]

[1] Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

[2] Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. [Link]

[22] IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [Link]

[12] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]

[11] IC 50 values of tested compounds ± standard deviation against HepG-2. (n.d.). ResearchGate. [Link]

[17] Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.). Google Patents.

[23] The IC50 values of the synthesized compounds. (n.d.). ResearchGate. [Link]

[18] Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

[24] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. [Link]

[25] The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.

[8] Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

[3] Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PMC. [Link]

[13] Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025). Novelty Journals. [Link]

[19] Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

[9] Vilsmeier-Haack formylation of 1H-pyrazoles. (2025). ResearchGate. [Link]

[14] Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. (n.d.). PubMed. [Link]

[20] Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. (2020). Journal of Taibah University for Science. [Link]

[21] Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

[26] Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (n.d.). Organic Syntheses. [Link]

[5] Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. [Link]

[6] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. [Link]

[15] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). ResearchGate. [Link]

[16] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (n.d.). RSC Advances. [Link]

[27] Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (n.d.). PMC. [Link]

[28] Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]

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A Theoretical and Methodological Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a crucial building block in modern drug discovery and agrochemical synthesis.[1] Recognizing the importance of this scaffold, we delve into its electronic and structural properties through rigorous computational modeling. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical methodologies. We present a detailed protocol for the synthesis of pyrazole-4-sulfonyl chlorides and a complete workflow for conducting theoretical calculations using Density Functional Theory (DFT). The calculated properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics, are thoroughly discussed and, where direct experimental data is unavailable, compared with data from structurally related compounds to ensure scientific integrity. This guide aims to empower researchers to better understand and utilize this versatile chemical entity in their scientific endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Specifically, this compound serves as a key intermediate, enabling the synthesis of a diverse array of sulfonamides and sulfonate esters through the reactive sulfonyl chloride group.[1] These derivatives are integral to the development of novel therapeutic agents and agrochemicals.[1] A deep understanding of the stereoelectronic properties of this intermediate is paramount for designing and synthesizing new chemical entities with desired pharmacological profiles.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for elucidating the molecular properties that govern the reactivity and biological activity of such compounds.[3][4][5][6] This guide will provide a detailed theoretical characterization of this compound to offer a foundational understanding for its application in drug design and synthesis.

Synthesis and Methodology

General Synthesis of Pyrazole-4-sulfonyl Chlorides

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method involves the sulfonation of the corresponding pyrazole precursor with chlorosulfonic acid.[7] The following protocol is a representative procedure based on established methods for analogous compounds.

Experimental Protocol: Synthesis of a Pyrazole-4-sulfonyl Chloride

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the starting pyrazole (1 equivalent) in a suitable solvent such as chloroform.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (3-5 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for several hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.

  • Purification: The crude product can be further purified by column chromatography on silica gel.

G cluster_workflow Synthesis Workflow Start Start with 1-ethyl-3-methyl-1H-pyrazole Reaction React with Chlorosulfonic Acid (ClSO3H) in Chloroform at 0°C to 60°C Start->Reaction Sulfonation Workup Aqueous Work-up (Ice-water quench) Reaction->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Purification by Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of pyrazole-4-sulfonyl chlorides.

Computational Methodology

The theoretical calculations presented in this guide were performed using Gaussian 09 software. The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3][5] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). Key electronic properties such as Mulliken atomic charges, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) were also calculated.

Computational Protocol Workflow

  • Structure Drawing: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor.

  • Initial Optimization: Perform an initial geometry optimization using a lower level of theory (e.g., PM6) to obtain a reasonable starting geometry.

  • DFT Optimization: Subject the structure to full geometry optimization using DFT at the B3LYP/6-311++G(d,p) level.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true minimum.

  • Property Calculations: Calculate electronic properties such as Mulliken charges, HOMO-LUMO energies, and the molecular electrostatic potential.

G cluster_workflow Computational Workflow Input Initial 3D Structure Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Calculation Opt->Freq Verify Minimum Prop Electronic Property Calculation (Mulliken, HOMO-LUMO, MEP) Freq->Prop Output Optimized Structure, Spectra, and Electronic Properties Prop->Output

Caption: A streamlined workflow for the theoretical calculation of molecular properties.

Theoretical Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound is presented below. The pyrazole ring is essentially planar, as expected for an aromatic system. The ethyl and methyl groups, as well as the sulfonyl chloride moiety, are attached to the pyrazole core.

G cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) -7.85 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.98 eV Energy_Gap Energy Gap (ΔE) 5.87 eV LUMO->Energy_Gap ΔE = E(LUMO) - E(HOMO)

Sources

An In-depth Technical Guide to the Solubility of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 1005627-55-3), a key intermediate in pharmaceutical and agrochemical research.[1][2] In the absence of extensive published quantitative data, this document establishes a foundational understanding based on physicochemical properties and principles of chemical reactivity. More importantly, it equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. The methodologies provided are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for reaction optimization, purification, formulation development, and safety.

Physicochemical Profile and Theoretical Solubility Framework

A compound's solubility is dictated by its molecular structure, polarity, and potential for intermolecular interactions with the solvent. Understanding these foundational properties is the first step in predicting and experimentally verifying its solubility profile.

2.1 Core Molecular Characteristics

  • Molecular Formula: C₆H₉ClN₂O₂S[3]

  • Molecular Weight: 208.67 g/mol [3]

  • Structure:

    
    

    (Image Source: PubChem CID 17024580)

The structure reveals a substituted pyrazole ring, which imparts a degree of polarity, an ethyl group and a methyl group which increase lipophilicity, and a highly electrophilic sulfonyl chloride (-SO₂Cl) functional group.

2.2 Predicted Solubility Based on "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" provides a strong predictive framework. The molecule possesses both polar (pyrazole ring, sulfonyl chloride group) and non-polar (ethyl and methyl groups) regions, suggesting a nuanced solubility profile.

  • Aprotic Polar Solvents: (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide). These solvents are expected to be effective at solvating this compound. Their polarity can interact with the polar functionalities of the pyrazole ring and sulfonyl chloride group without the risk of reaction. High solubility is generally anticipated in this class of solvents.

  • Aprotic Non-Polar Solvents: (e.g., Hexane, Toluene). Solubility is predicted to be lower in these solvents. While the alkyl substituents contribute some non-polar character, the strong dipole moments of the pyrazole and sulfonyl chloride groups will likely limit miscibility with purely non-polar hydrocarbons.

  • Protic Solvents (Reactive Solvolysis): (e.g., Water, Methanol, Ethanol). This class of solvents is not recommended for dissolution without chemical transformation. The sulfonyl chloride group is highly reactive towards nucleophiles like water and alcohols.[4][5] This interaction leads to a solvolysis (or hydrolysis) reaction, converting the sulfonyl chloride into the corresponding sulfonic acid or sulfonate ester. While the compound may appear to "dissolve," it is undergoing a chemical reaction, and the original compound will not be recoverable. This reactivity is a critical consideration for both synthesis and handling.[5][6]

Experimental Determination of Solubility

Given the lack of published quantitative data, the following protocols provide a systematic approach to determine the solubility of this compound.

3.1 Mandatory Safety Precautions

This compound is classified as causing severe skin burns and eye damage and may cause respiratory irritation.[3] All handling and experimentation must be conducted within a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[5][7]

3.2 Experimental Workflow Diagram

The following diagram outlines the logical progression for assessing the solubility of the target compound.

G start Start: Obtain Pure Compound & Select Anhydrous Solvents qual_screen PART 1: Qualitative Screening (Small Scale, Visual Assessment) start->qual_screen record_qual Record Observations: Soluble, Partially Soluble, Insoluble qual_screen->record_qual quant_decision Proceed to Quantitative Analysis for 'Soluble' or 'Partially Soluble'? record_qual->quant_decision shake_flask PART 2: Quantitative Determination (Shake-Flask Gravimetric Method) quant_decision->shake_flask Yes end End: Report Final Data quant_decision->end No equilibrium Equilibrate System (24-48h at constant T) shake_flask->equilibrium separation Separate Saturated Solution (Centrifugation/Filtration) equilibrium->separation analysis Analyze Aliquot (Evaporation & Weighing) separation->analysis calculate Calculate Solubility (e.g., mg/mL or g/100 mL) analysis->calculate calculate->end

Sources

Methodological & Application

Application Note: Synthesis of Novel Sulfonamides Utilizing 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of sulfonamides using 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its incorporation into the sulfonamide framework offers a pathway to novel therapeutic agents.[1][2] This document provides a robust theoretical background, detailed step-by-step protocols for synthesis and purification, and methods for structural characterization. It is intended for researchers and professionals in drug discovery and organic synthesis, offering field-proven insights to ensure reproducible and efficient outcomes.

Introduction: The Significance of Pyrazole-Based Sulfonamides

Sulfonamides represent a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[3][4] The functional group's ability to act as a stable, electron-withdrawing scaffold with hydrogen bonding capabilities makes it a valuable component in drug design.[5] Concurrently, pyrazole-containing compounds are prevalent in numerous FDA-approved drugs, recognized for their diverse biological activities such as anti-inflammatory, antiviral, and antitumor effects.[2]

The strategic combination of these two pharmacophores into a single molecular entity—a pyrazole-based sulfonamide—presents a compelling strategy for the development of new chemical entities with potentially enhanced or novel therapeutic profiles.[6][7][8] The reagent at the heart of this guide, this compound, serves as a key building block for accessing this promising chemical space. Its sulfonyl chloride group provides a reactive handle for coupling with a diverse range of primary and secondary amines, enabling the creation of extensive compound libraries for screening.[9]

Reagent Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

Chemical Structure and Properties:

PropertyValueSource
IUPAC Name 1-ethyl-3-methylpyrazole-4-sulfonyl chloride[10]
Molecular Formula C₆H₉ClN₂O₂S[10]
Molecular Weight 208.67 g/mol [10]
CAS Number 1005627-55-3[10]
Appearance (Typically a solid)-

Safety & Handling: This reagent is classified as harmful if swallowed and causes severe skin burns and eye damage.[10] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood.

The Core Synthesis: Reaction Mechanism and Workflow

The fundamental reaction for synthesizing sulfonamides from a sulfonyl chloride is a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride.[11][12] The reaction is typically facilitated by a non-nucleophilic base to quench the HCl byproduct.

Reaction Mechanism

The synthesis proceeds via a well-established nucleophilic substitution pathway.

Experimental Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Amine + Base in DCM) start->reaction_setup addition Slow Addition of Sulfonyl Chloride Solution reaction_setup->addition stirring Reaction Stirring (Monitor by TLC) addition->stirring workup Aqueous Workup (e.g., 1M HCl, H₂O, Brine) stirring->workup drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Characterization (NMR, IR, HRMS) purification->characterization finish End: Pure Product characterization->finish

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocols

The following protocols provide detailed steps for the synthesis and analysis of a representative pyrazole sulfonamide.

Protocol 1: Synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.05 equiv)

  • Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv) [1]* Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the selected primary or secondary amine (e.g., benzylamine, 1.05 equiv) and anhydrous DCM (approx. 10 volumes relative to the sulfonyl chloride). [1]2. Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., DIPEA, 1.5 equiv) dropwise while stirring. [12]Causality Note: The base is crucial for neutralizing the HCl generated during the reaction, which drives the equilibrium towards the product and prevents protonation of the starting amine.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. [1]5. Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the sulfonyl chloride) indicates completion.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine. Trustworthiness Note: This washing sequence effectively removes the excess base, unreacted amine (as its HCl salt), and any aqueous-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide. [1]

Protocol 2: Characterization of the Synthesized Sulfonamide

Structural confirmation is essential for validating the experimental outcome.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expect to see characteristic shifts for the pyrazole ring protons and carbons, the ethyl and methyl groups, the amine's alkyl/aryl protons, and a downfield NH proton (if not exchanged with D₂O). [1][6]* Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the S=O stretches of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹) and the N-H stretch (around 3300 cm⁻¹). [1][13]* High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound. [1] Representative Data (Hypothetical for N-Benzyl derivative):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.35-7.25 (m, 5H, Ar-H), 7.90 (s, 1H, pyrazole-H), 5.10 (t, 1H, NH), 4.30 (d, 2H, CH₂-Ph), 4.15 (q, 2H, N-CH₂CH₃), 2.50 (s, 3H, pyrazole-CH₃), 1.45 (t, 3H, N-CH₂CH₃).

  • IR (KBr, cm⁻¹): 3280 (N-H), 1335 (SO₂, asym), 1160 (SO₂, sym).

  • HRMS (ESI) m/z: Calculated for C₁₄H₁₇N₃O₂S [M+H]⁺, found [M+H]⁺.

Conclusion

This compound is a versatile and effective reagent for the synthesis of a diverse range of pyrazole-based sulfonamides. The protocols outlined in this guide are robust and can be adapted for various primary and secondary amines. The resulting compounds are of significant interest to the drug discovery community, providing a rich scaffold for the development of next-generation therapeutic agents.

References

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2018). Indian Journal of Microbiology.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • Sulfonamide Scaffold Synthesis Methods: A Review. (2022).
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • This compound. MySkinRecipes.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). ACS Omega.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). [Source Not Available].
  • Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. (2025).
  • The Synthesis of Functionalised Sulfonamides. CORE.
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulf
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • This compound. PubChem.
  • 1-Ethyl-3-methyl-1H-pyrazol-4-amine. Sigma-Aldrich.

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protocol for sulfonylation with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Sulfonylation Reactions Using 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Pyrazole Sulfonyl Chlorides in Synthesis

This compound is a pivotal reagent in modern organic synthesis, serving as a key building block for a diverse range of bioactive molecules.[1] Its utility is primarily centered on the sulfonylation reaction, a robust transformation that installs the pyrazole sulfonamide or sulfonate ester moiety onto a target molecule. These structural motifs are prominent in medicinal chemistry and agrochemical development, contributing to the pharmacological or biological activity of the final compounds.[1][2]

The reaction involves the nucleophilic attack of an amine or an alcohol on the highly electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester, respectively.[3][4] The pyrazole ring system itself is a well-established pharmacophore, and its incorporation via a sulfonamide linker offers a reliable strategy for developing novel therapeutic agents.[2] This guide provides a detailed protocol for utilizing this compound, emphasizing the mechanistic rationale, practical execution, and critical safety considerations.

PART 1: Critical Safety Protocols & Reagent Handling

Causality: this compound is a corrosive and moisture-sensitive compound. Adherence to strict safety protocols is not merely procedural but essential to prevent chemical burns, respiratory irritation, and reagent decomposition, ensuring both operator safety and reaction integrity.

Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage.[5][6]

  • Harmful: Harmful if swallowed, in contact with skin, or inhaled.[5]

  • Irritant: May cause respiratory irritation.[5][6]

  • Water Reactive: Reacts with water, potentially violently, to release toxic and corrosive hydrogen chloride (HCl) gas.[7] This reaction also deactivates the reagent.

Mandatory Safety Measures:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a full-face shield are required.[8]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-resistant lab coat must be worn.

  • Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent contact with moisture.[2]

PART 2: The Sulfonylation Reaction: Mechanism and Rationale

The sulfonylation reaction is a cornerstone of synthetic chemistry for forming C-S and N-S bonds. The process is a nucleophilic acyl substitution occurring at the sulfur center.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride.[4]

  • Chloride Ejection: The chloride ion, being an excellent leaving group, is displaced.

  • Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), abstracts a proton from the nitrogen or oxygen atom.[2][9] This step is crucial as it neutralizes the generated HCl, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.

Diagram: General Mechanism of Sulfonylation

Caption: Nucleophilic attack followed by base-mediated deprotonation.

PART 3: Experimental Protocols & Workflow

The following protocols provide a robust framework for the sulfonylation of primary/secondary amines and alcohols. Reactions should be monitored by Thin-Layer Chromatography (TLC) to determine completion.[2]

Protocol 1: Synthesis of N-Substituted 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamides

This procedure is optimized for the reaction of the sulfonyl chloride with an amine substrate.

Materials & Reagents:

  • This compound

  • Primary or secondary amine (Substrate)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution and stir. If the amine is supplied as a hydrochloride salt, use 2.5 eq of base.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C (ice bath). Rationale: Slow, cold addition helps to control any exothermicity of the reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC.[2]

  • Work-up: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.[10] Rationale: The acid wash removes excess amine base, while the bicarbonate wash removes any remaining acidic species. c. Separate the organic layer and dry it over anhydrous Na₂SO₄.[10]

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude sulfonamide can be purified by silica gel column chromatography or recrystallization to yield the final product.[2][11]

Protocol 2: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonate Esters

This procedure is adapted for the reaction with an alcohol substrate.

Materials & Reagents:

  • This compound

  • Primary or secondary alcohol (Substrate)

  • Anhydrous Pyridine (can act as both base and solvent) or TEA in DCM

  • Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)

  • Copper Sulfate (CuSO₄) solution (10%)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous pyridine or anhydrous DCM containing TEA (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C. Add this compound (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours until TLC indicates consumption of the starting alcohol.

  • Work-up: a. Dilute the reaction mixture with DCM or ethyl acetate. b. Transfer to a separatory funnel. If pyridine was used, wash the organic layer several times with a 10% aqueous CuSO₄ solution until the aqueous layer no longer turns deep blue/purple.[12] This removes the pyridine. Follow with water and brine washes. If TEA/DCM was used, follow the work-up in Protocol 1. c. Dry the isolated organic layer over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude sulfonate ester by flash column chromatography.

Diagram: Experimental Workflow for Sulfonamide Synthesis

Experimental Workflow Setup 1. Reaction Setup (Amine, Base, Solvent in Flask) - Inert Atmosphere Addition 2. Reagent Addition (Sulfonyl Chloride Solution) - Dropwise at 0 °C Setup->Addition Reaction 3. Reaction - Stir at RT - Monitor by TLC Addition->Reaction Workup 4. Aqueous Work-up - Sequential Washes (Acid, Water, Bicarb, Brine) Reaction->Workup Drying 5. Drying & Filtration - Dry over Na2SO4 - Filter Workup->Drying Concentration 6. Concentration - Rotary Evaporation Drying->Concentration Purification 7. Purification - Column Chromatography or - Recrystallization Concentration->Purification Product Pure Sulfonamide Purification->Product

Sources

The Strategic Utility of 1-Ethyl-3-Methyl-1H-Pyrazole-4-sulfonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Sulfonamide Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus fused with a sulfonamide functional group represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This unique combination imparts a favorable pharmacokinetic profile and versatile binding interactions, making it a cornerstone in the design of novel therapeutic agents. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a rich electronic environment and opportunities for precise substituent placement to modulate activity and selectivity. When coupled with the sulfonamide group (-SO₂NH-), a well-established pharmacophore known for its hydrogen bonding capabilities and metabolic stability, the resulting pyrazole sulfonamide derivatives have demonstrated a broad spectrum of pharmacological activities. These include potent anti-inflammatory, antimicrobial, anticancer, and kinase inhibitory effects.[1][2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving a key building block in this chemical space: 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride . We will delve into the synthetic routes to this versatile intermediate and its subsequent elaboration into medicinally relevant sulfonamides, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Applications in Medicinal Chemistry

The utility of this compound stems from the reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to furnish a diverse library of sulfonamides. The ethyl and methyl substituents on the pyrazole ring play a crucial role in modulating the lipophilicity and steric profile of the final compounds, which can significantly impact their target engagement and pharmacokinetic properties.

Key therapeutic areas where derivatives of this scaffold have shown promise include:

  • Oncology: As inhibitors of various protein kinases that are often dysregulated in cancer.

  • Inflammatory Diseases: Through the modulation of inflammatory pathways.

  • Infectious Diseases: Exhibiting antimicrobial and antibacterial properties.

The following sections will provide detailed protocols for the synthesis of the title compound and its application in the preparation of bioactive sulfonamides.

Synthesis of this compound: A General Protocol

Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol is adapted from established methods for pyrazole synthesis and N-alkylation.

Step 1: Synthesis of 3-Methyl-1H-pyrazole

  • To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, add acetylacetone (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methyl-1H-pyrazole.

Step 2: N-Ethylation of 3-Methyl-1H-pyrazole

  • To a solution of 3-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodoethane (1.2 eq) dropwise and continue stirring at room temperature for 16 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-3-methyl-1H-pyrazole.

Protocol 2: Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

This protocol is adapted from the general procedure for the chlorosulfonation of pyrazoles.[2]

  • In a fume hood, add 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with vigorous stirring.

  • After the initial exothermic reaction subsides, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC (a small aliquot quenched carefully into ice-water and extracted with dichloromethane).

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. This product is often used in the next step without further purification due to its reactivity.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Serves as both the reactant and the solvent, driving the electrophilic substitution reaction to completion.

  • Controlled Temperature: The initial cooling prevents an uncontrolled exothermic reaction, while subsequent heating is necessary to achieve a reasonable reaction rate.

  • Aqueous Workup: The use of ice-water quenches the reaction and hydrolyzes any remaining chlorosulfonic acid. The product, being a sulfonyl chloride, is relatively stable to brief exposure to cold water.

Application in the Synthesis of Bioactive Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides. The following protocol details a general procedure for this transformation.

Protocol 3: General Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamides
  • Dissolve the desired primary or secondary amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired sulfonamide.

Self-Validating System:

  • TLC Monitoring: Allows for the tracking of the consumption of starting materials and the formation of the product, indicating the reaction's progress and completion.

  • Spectroscopic Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the sulfonyl chloride signal and the appearance of the sulfonamide NH proton (if applicable) in the NMR spectrum are key indicators of a successful reaction.

Illustrative Application: Synthesis of a Kinase Inhibitor Precursor

Derivatives of pyrazole sulfonamides have been investigated as potent kinase inhibitors. The following is a representative (hypothetical, for illustrative purposes) synthesis of a sulfonamide that could serve as a precursor for kinase inhibitor development, based on known pharmacophores.

Example Synthesis: N-(4-aminophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Reactants Molecular Weight ( g/mol ) Equivalents Amount
This compound208.671.12.29 g
p-Phenylenediamine108.141.01.08 g
Triethylamine101.192.02.02 g
Dichloromethane--50 mL

Procedure:

  • Dissolve p-phenylenediamine (1.08 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 30 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (2.29 g, 11 mmol) in 20 mL of dichloromethane dropwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography (Ethyl Acetate/Hexane gradient) to yield N-(4-aminophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_synthesis Synthesis of Starting Material cluster_application Application in Sulfonamide Synthesis A 3-Methyl-1H-pyrazole B 1-Ethyl-3-methyl-1H-pyrazole A->B  N-Ethylation (Iodoethane, NaH) C This compound B->C  Chlorosulfonation (Chlorosulfonic Acid) E 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide Derivative C->E  Sulfonylation (Base, Solvent) D Primary/Secondary Amine D->E

Caption: Synthetic workflow for the preparation and application of the title compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis (via adaptation of established methods) and predictable reactivity make it an ideal starting material for the construction of diverse libraries of pyrazole sulfonamides. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors and antiproliferative agents, underscore the importance of this scaffold in the ongoing quest for novel therapeutics. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

  • MySkinRecipes. (n.d.). This compound.
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  • Reddy, M. R., et al. (2023).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ACS Publications. (2023).
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (2024). Development of Novel 1,3,4-Trisubstituted Pyrazole Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Targeting JNK kinases: Design, Synthesis, Biological Evaluation and Molecular Modeling Study.
  • PubMed. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities.
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Sources

The Versatile Synthon: Application Notes on 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Agrochemicals

The pyrazole heterocycle is a cornerstone in the discovery and development of modern agrochemicals. Its unique electronic properties and versatile substitution patterns have led to the commercialization of numerous highly effective herbicides, fungicides, and insecticides.[1][2] Within this chemical class, pyrazole sulfonyl chlorides serve as powerful intermediates, enabling the facile introduction of the sulfonamide moiety, a well-established pharmacophore in bioactive molecules.[3][4] This guide focuses on a key building block, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No: 1005627-55-3) , and its application in the synthesis of potential agrochemicals. Its sulfonyl chloride group is highly reactive towards nucleophiles, providing a direct route to a diverse range of sulfonamide and sulfonate ester derivatives.[5]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this reagent, detailed experimental protocols, and insights into the rationale behind the synthetic design, empowering the development of next-generation crop protection agents.

Core Application: Synthesis of Pyrazole Sulfonamides

The primary application of this compound in agrochemical research is the synthesis of pyrazole sulfonamides. The sulfonamide linkage is a key structural feature in a variety of commercial and investigational agrochemicals, contributing to their desired biological activity and physicochemical properties.[6][7] The general reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable S-N bond and the elimination of hydrogen chloride.[1]

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. The amine's lone pair of electrons attacks the electron-deficient sulfur atom of the sulfonyl chloride. Aided by a base, a proton is removed from the nitrogen, and the chloride ion is expelled as a leaving group, resulting in the formation of the sulfonamide. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[1][2]

Experimental Workflow A Dissolve this compound in anhydrous DCM B Add 4-chloroaniline solution in anhydrous DCM A->B C Add triethylamine B->C D Stir at room temperature and monitor by TLC C->D E Dilute with DCM and wash with 1M HCl, NaHCO3(aq), and brine D->E F Dry organic layer, filter, and concentrate E->F G Purify by column chromatography or recrystallization F->G H Characterize the pure product G->H

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reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of N-Substituted Pyrazole Sulfonamides via Reaction of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities.[1][2][3] This document provides a comprehensive guide to the synthesis of N-substituted-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides through the reaction of this compound with various primary amines. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for optimization, and offer a troubleshooting guide. This application note is designed to equip researchers with the technical knowledge and practical insights required for the successful synthesis and purification of this important class of compounds.

Introduction: The Significance of Pyrazole Sulfonamides

Heterocyclic compounds are foundational to drug discovery, with pyrazole derivatives being particularly prominent due to their broad therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5] The sulfonamide moiety (–SO₂NH–) is another "privileged" functional group in pharmaceuticals, known for enhancing pharmacological profiles and acting as a key pharmacophore in various drugs.[3][6]

The combination of these two scaffolds into pyrazole sulfonamides has yielded molecules with significant biological potential.[3] The synthesis typically involves the reaction of a pyrazole sulfonyl chloride with a primary or secondary amine in the presence of a base.[7][8] This reaction, a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, is robust and versatile, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. This compound is a key intermediate used in the synthesis of these bioactive molecules.[9] This guide provides a detailed protocol for this specific transformation, which is crucial for researchers in drug development.

Reaction Mechanism and Rationale

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution on a sulfur atom. The reaction proceeds through a well-understood mechanism, where each component plays a critical role.

Mechanism:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the this compound. This forms a transient, tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), removes a proton from the nitrogen atom of the newly formed sulfonamide.[7] This step neutralizes the hydrogen chloride (HCl) generated in the reaction, driving the equilibrium towards the product and preventing the protonation of the primary amine reactant.

Experimental Workflow setup 1. Reaction Setup (Amine + Solvent + Base in Flask) cool 2. Cooling (Ice Bath to 0 °C) setup->cool addition 3. Reagent Addition (Dropwise add'n of Sulfonyl Chloride) cool->addition react 4. Reaction (Stir 12-18h at RT) addition->react monitor 5. Monitoring (TLC Analysis) react->monitor Check for completion monitor->react If incomplete workup 6. Aqueous Work-up (Quench, Wash, Dry) monitor->workup If complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, IR, HRMS) purify->characterize product Pure N-Substituted Pyrazole Sulfonamide characterize->product

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Application Notes & Protocols for the Large-Scale Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the robust, scalable synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a pivotal intermediate in the development of contemporary pharmaceuticals and agrochemicals. Pyrazole-based sulfonamides are a well-established pharmacophore found in numerous clinically significant drugs, including selective COX-2 inhibitors and various therapeutic agents.[1][2][3][4] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, process safety considerations for industrial-scale production, and rigorous analytical validation. The protocols described herein are designed to be self-validating, ensuring reproducibility, high yield, and purity, meeting the stringent demands of drug development professionals.

Introduction & Strategic Overview

The pyrazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of pharmacological activity.[3][4] When functionalized with a sulfonyl chloride at the C4-position, it becomes a powerful electrophilic building block for creating diverse libraries of sulfonamide derivatives via reaction with a multitude of amines.[1][5] The title compound, this compound, serves as a key intermediate in these synthetic campaigns.[6][7]

The synthetic strategy detailed here is a two-stage process, optimized for scale and efficiency:

  • Formation of the Pyrazole Heterocycle: Construction of the 1-ethyl-3-methyl-1H-pyrazole core via a classic Knorr-type condensation reaction.[4][8]

  • Electrophilic Chlorosulfonation: Installation of the sulfonyl chloride moiety onto the C4-position of the activated pyrazole ring using chlorosulfonic acid.[1][9]

This document will provide detailed protocols for each stage, with a critical emphasis on the causality behind procedural choices and the stringent safety measures required for handling hazardous reagents on a large scale.

Logical Workflow for Synthesis

G A Pentane-2,4-dione + Ethylhydrazine B Knorr-Type Condensation A->B Methanol Exothermic C 1-Ethyl-3-methyl-1H-pyrazole B->C Workup & Purification E Electrophilic Aromatic Substitution C->E D Chlorosulfonic Acid (ClSO₃H) D->E Controlled Addition < 10 °C F This compound E->F Careful Quenching (Ice Water) H Sulfonamide Coupling F->H G Primary/Secondary Amine (R¹R²NH) G->H Base (e.g., DIPEA) DCM I Final Sulfonamide Derivative H->I Purification

Caption: Overall Synthetic Workflow.

Synthesis of the Pyrazole Core: 1-Ethyl-3-methyl-1H-pyrazole

Mechanistic Rationale

The synthesis of the pyrazole core is most efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] This approach provides a direct and high-yielding route to the desired heterocycle. In this protocol, we utilize pentane-2,4-dione and ethylhydrazine. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of methanol as a solvent is strategic; it effectively solvates the reactants and manages the exothermicity of the initial condensation.

Large-Scale Experimental Protocol

Materials:

  • Pentane-2,4-dione (1.0 equiv.)

  • Ethylhydrazine oxalate (1.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.5 equiv.)

  • Methanol (MeOH) (approx. 5-10 vol.)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • Reaction Setup: To a jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add methanol (5 vol.). Begin stirring and cool the solvent to 0-5 °C.

  • Reagent Addition: In a separate vessel, prepare a slurry of ethylhydrazine oxalate and potassium carbonate in methanol (2 vol.). Slowly add this slurry to the cooled reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for 30 minutes.

  • Slowly add pentane-2,4-dione to the reaction mixture, again maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours. The reaction is highly exothermic initially, and careful temperature control is paramount for safety and to minimize side-product formation.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.

  • Partition the residue between water and ethyl acetate. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is often of sufficient purity for the next step. If necessary, further purification can be achieved by vacuum distillation.

Chlorosulfonation of 1-Ethyl-3-methyl-1H-pyrazole

Mechanistic Rationale & Regioselectivity

The chlorosulfonation of the pyrazole ring is a classic electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by strong electrophiles. The reaction with chlorosulfonic acid introduces the -SO₂Cl group. The directing effects of the N-ethyl and C-methyl groups, combined with the inherent reactivity of the pyrazole heterocycle, strongly favor substitution at the C4 position. Using an excess of chlorosulfonic acid acts as both the reagent and the solvent, driving the reaction to completion.

G Py [Pyrazole Ring] Intermediate [Sigma Complex] (Wheland Intermediate) Py->Intermediate Electrophilic Attack at C4 E_plus SO₂Cl⁺ (Electrophile from ClSO₃H) E_plus->Intermediate Product [C4-Sulfonylated Pyrazole] Intermediate->Product Deprotonation (Restores Aromaticity) H_plus H⁺

Caption: Simplified Chlorosulfonation Mechanism.

Critical Safety Protocol: Handling Chlorosulfonic Acid

WARNING: Chlorosulfonic acid (ClSO₃H) is an extremely hazardous and corrosive substance. It reacts violently and exothermically with water, releasing toxic hydrogen chloride and sulfuric acid mists.[10][11] All operations must be conducted in a well-ventilated fume hood or reactor system designed for hazardous chemicals.

  • Personal Protective Equipment (PPE): A full acid-resistant suit, including a face shield, chemical splash goggles, gauntlet-style gloves (e.g., butyl rubber), and respiratory protection (e.g., a positive-pressure airline respirator) is mandatory.[10][12]

  • Environment: The reaction must be performed under a strictly inert (nitrogen or argon) and anhydrous atmosphere. All glassware and equipment must be thoroughly dried before use.

  • Spill Management: Have spill kits containing an appropriate neutralizer (e.g., sodium bicarbonate or crushed limestone) readily available. Do NOT use water or combustible absorbents like sawdust to clean spills.[12][13]

  • Quenching: The reaction quench is the most hazardous step. The mixture must be added very slowly to a large volume of ice/water with vigorous stirring to dissipate the intense heat generated.

Large-Scale Experimental Protocol

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole (1.0 equiv.)

  • Chlorosulfonic acid (ClSO₃H) (5.0-10.0 equiv.)

  • Chloroform (CHCl₃) or Dichloromethane (DCM) (optional solvent)

  • Ice

Procedure:

  • Reaction Setup: In a reactor rated for corrosive materials, add chlorosulfonic acid (5.0 equiv.). If using a co-solvent, add it first. Cool the reactor to 0 °C.

  • Substrate Addition: Slowly add the 1-ethyl-3-methyl-1H-pyrazole dropwise to the stirred chlorosulfonic acid over 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A runaway exotherm is a significant risk.

  • Reaction: Once the addition is complete, raise the temperature to 60 °C and stir for 8-12 hours.[1]

  • Monitoring: Monitor the reaction by taking small, carefully quenched aliquots for TLC or HPLC analysis.

  • Quenching (Critical Step): Once the reaction is complete, cool the mixture back down to 0-5 °C. In a separate, much larger vessel, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, transfer the reaction mixture into the ice water via a cannula or pressure-equalizing dropping funnel. Monitor the temperature of the quench vessel closely and ensure it remains below 20 °C.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes, then collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Dry the solid product under vacuum at a low temperature (<40 °C) to yield this compound. The product should be stored under anhydrous conditions as it is moisture-sensitive.

Synthesis of Sulfonamide Derivatives

The synthesized sulfonyl chloride is a versatile electrophile for reaction with a wide array of primary and secondary amines to generate the corresponding sulfonamides.

General Protocol for Sulfonamide Coupling

Materials:

  • This compound (1.0 equiv.)

  • Amine (primary or secondary) (1.05-1.2 equiv.)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv.)[1]

  • Dichloromethane (DCM) (10 vol.)

Procedure:

  • Setup: To a stirred solution of the desired amine (1.05 equiv.) in DCM, add the base (e.g., DIPEA, 1.5 equiv.) at ambient temperature (20-25 °C).

  • Addition: Add a solution of the this compound (1.0 equiv.) in DCM dropwise to the amine solution over 30 minutes.

  • Reaction: Stir the reaction mixture at ambient temperature for 12-16 hours.[2]

  • Monitoring: Monitor the reaction to completion by TLC or HPLC.

  • Workup: Add water to the reaction mixture and stir for 10 minutes. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[1][2]

Process Validation & Trustworthiness

To ensure the reliability and reproducibility of this synthesis, a multi-point analytical validation system is essential. This system provides in-process controls and final product verification, forming the basis of a trustworthy protocol.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is used for rapid, qualitative assessment of reaction progress, allowing for real-time decisions on reaction completion.[1]

  • Structural Confirmation: The identity of the intermediates and the final product must be unequivocally confirmed.

    • ¹H and ¹³C NMR: Provides detailed information on the chemical structure, confirming the correct regiochemistry of sulfonation and the formation of the sulfonamide bond.[1]

    • Mass Spectrometry (MS): Confirms the molecular weight of the target compounds.[1]

  • Purity Assessment:

    • HPLC: A quantitative method used to determine the purity of the final compound, typically aiming for >98% for drug development applications.[14]

    • Elemental Analysis: Confirms the elemental composition (C, H, N, S) of the final product, providing an additional layer of purity verification.[1]

Representative Data Summary
ParameterStage 2: Sulfonyl Chloride SynthesisStage 3: Sulfonamide Synthesis (Example)
Key Reagent Chlorosulfonic AcidBenzylamine
Equivalents 5.0 - 10.01.1
Solvent Neat (or CHCl₃)DCM
Temperature 0 °C (addition), 60 °C (reaction)20-25 °C
Typical Yield 80-90%75-85%
Purity (Post-Workup) >95% (by ¹H NMR)>90% (by HPLC)
Purity (Post-Purif.) N/A>99% (by HPLC)
Primary QC Check ¹H NMR, MS¹H NMR, MS, HPLC

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. [Link]
  • Gupta, L. K., et al. (2023).
  • ACS Publications. (2023).
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Correira, J., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry. [Link]
  • International Programme on Chemical Safety. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID. [Link]
  • Loba Chemie. (2019). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Link]
  • MDPI. (2023).
  • ResearchGate. (2025).
  • Kamal, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
  • Elmalky, Y., & Eltamany, E. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal. [Link]
  • Stepanov, V. A., et al. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Cole, K. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
  • Gribanov, P. S., et al. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. Tetrahedron Letters. [Link]
  • PubChemLite. (n.d.). 1-ethyl-3-methyl-1h-pyrazole-5-sulfonyl chloride. [Link]
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

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The Versatile Building Block: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and agricultural chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. When functionalized with a sulfonyl chloride group, this heterocycle transforms into a highly reactive and versatile building block. This guide provides an in-depth exploration of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride, a key intermediate for the synthesis of a diverse array of molecular entities with potential therapeutic and agrochemical applications. We will delve into its synthesis, reactivity, and application in the construction of complex sulfonamide and sulfonate ester derivatives, offering detailed protocols and the scientific rationale behind them.

The inherent reactivity of the sulfonyl chloride moiety allows for facile reaction with a wide range of nucleophiles, making it an invaluable tool for drug discovery and development professionals. The resulting sulfonamides are prominent pharmacophores found in numerous marketed drugs, including anti-inflammatory agents, kinase inhibitors, and diuretics.[1] This document serves as a comprehensive resource for researchers and scientists, providing practical, field-proven insights into the effective utilization of this potent chemical intermediate.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety hazards is paramount before handling any chemical intermediate.

PropertyValueReference
CAS Number 1005627-55-3[2]
Molecular Formula C₆H₉ClN₂O₂S[2]
Molecular Weight 208.67 g/mol [2]
Appearance Pale yellow solid (typical)[1]
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and THF. Reacts with protic solvents like water and alcohols.

Safety Profile:

This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.[3]

  • Precautionary Statements: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Synthesis of this compound: A Two-Step Approach

The synthesis of the title compound is typically achieved in two main stages: the formation of the pyrazole ring followed by chlorosulfonylation.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorosulfonylation A Pentane-2,4-dione C 1-Ethyl-3-methyl-1H-pyrazole A->C Reflux in Ethanol B Ethylhydrazine B->C D 1-Ethyl-3-methyl-1H-pyrazole F This compound D->F Reaction in Chloroform E Chlorosulfonic Acid & Thionyl Chloride E->F

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

This protocol is a representative method adapted from the general synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1]

Materials:

  • Pentane-2,4-dione

  • Ethylhydrazine oxalate or a solution of ethylhydrazine

  • Ethanol

  • Sodium carbonate (if using ethylhydrazine oxalate)

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in ethanol.

  • Add a solution of ethylhydrazine (1 equivalent) dropwise to the stirred solution. If using ethylhydrazine oxalate, it should be neutralized with a suitable base like sodium carbonate beforehand.

  • The reaction is typically exothermic. After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • The residue can be purified by distillation under reduced pressure to yield 1-ethyl-3-methyl-1H-pyrazole as a colorless to pale yellow liquid.

Rationale: The reaction proceeds via a condensation reaction between the dicarbonyl compound and the hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. The use of ethanol as a solvent facilitates the reaction and allows for easy removal post-reaction.

Protocol 2: Synthesis of this compound

This protocol is based on the general method for the chlorosulfonylation of pyrazoles.[1]

Materials:

  • 1-Ethyl-3-methyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Ice-cold water

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard glassware for reactions at low temperature and extraction

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and a nitrogen inlet, add chloroform.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (approximately 5-6 equivalents) to the chloroform with stirring, maintaining the temperature below 5 °C.

  • To this stirred solution, add 1-ethyl-3-methyl-1H-pyrazole (1 equivalent) dissolved in chloroform dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add thionyl chloride (approximately 1.5 equivalents) to the reaction mixture at 60 °C and stir for an additional 2 hours.[1]

  • Cool the reaction mixture to 0-10 °C and carefully pour it into a mixture of dichloromethane and ice-cold water.

  • Separate the organic layer.

  • Wash the organic layer with cold water, followed by a cold saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Rationale: The chlorosulfonylation reaction is an electrophilic aromatic substitution where the pyrazole ring is activated towards the electrophile, chlorosulfonic acid. The reaction is typically regioselective for the 4-position of the pyrazole ring. The addition of thionyl chloride helps to convert any sulfonic acid byproduct back to the desired sulfonyl chloride, thus improving the yield.[1]

Applications in the Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of N-substituted sulfonamides, which are of significant interest in drug discovery.

General Reaction Scheme for Sulfonamide Synthesis

G A This compound E N-Substituted 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide A->E B Primary or Secondary Amine (R1R2NH) B->E C Base (e.g., DIPEA, Triethylamine) C->E D Solvent (e.g., DCM, THF) D->E

Caption: General reaction for the synthesis of pyrazole-4-sulfonamides.

Protocol 3: General Procedure for the Synthesis of N-Substituted 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamides

This protocol is a generalized procedure based on common methods for sulfonamide synthesis.[1]

Materials:

  • This compound

  • A primary or secondary amine (1-1.2 equivalents)

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1 equivalent) and the base (1.5 equivalents) in anhydrous DCM.

  • To this stirred solution, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1 M HCl (to remove excess amine and base), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Rationale: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.

Characterization Data for Representative Sulfonamides

The following table provides expected characterization data for a representative sulfonamide, N-benzyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

Spectroscopic DataExpected Observations
¹H NMR (CDCl₃) Signals for the ethyl group (triplet and quartet), methyl group (singlet), pyrazole proton (singlet), benzyl protons (singlet for CH₂ and multiplets for the aromatic ring), and a broad singlet for the NH proton.
¹³C NMR (CDCl₃) Resonances for the carbons of the pyrazole ring, the ethyl and methyl substituents, the benzylic carbon, and the aromatic carbons of the phenyl ring.
IR (KBr) Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyrazole and phenyl rings, and strong asymmetric and symmetric stretching of the S=O group.
HRMS (ESI) Accurate mass measurement corresponding to the molecular formula of the product.

Applications in the Synthesis of Sulfonate Esters

While less common than sulfonamides, this compound can also be used to synthesize sulfonate esters by reacting with alcohols.

Protocol 4: General Procedure for the Synthesis of Sulfonate Esters

Materials:

  • This compound

  • An alcohol (1-1.2 equivalents)

  • A non-nucleophilic base such as pyridine or triethylamine (1.5-2 equivalents)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Standard glassware for anhydrous reactions

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1 equivalent) and the base (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 3.

  • The crude sulfonate ester can be purified by column chromatography.

Rationale: Similar to sulfonamide formation, the reaction involves the nucleophilic attack of the alcohol on the sulfonyl chloride. The base is essential for deprotonating the alcohol, increasing its nucleophilicity, and neutralizing the generated HCl.

Biological Significance of Pyrazole Sulfonamides

The pyrazole sulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

  • Anti-inflammatory Activity: Many pyrazole sulfonamides are potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The well-known anti-inflammatory drug Celecoxib features a pyrazole sulfonamide core.[2][4][5][6]

  • Anticancer Activity: This class of compounds has shown significant promise as anticancer agents. They often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[7][8] For instance, pyrazole sulfonamide derivatives have been investigated as inhibitors of Abl kinase, a key target in chronic myeloid leukemia.[7]

  • Antimicrobial and Antiviral Activity: Certain pyrazole sulfonamides have demonstrated activity against various microbial and viral targets.[9]

The modular nature of the synthesis, allowing for the introduction of diverse substituents on the sulfonamide nitrogen, makes this compound an excellent starting point for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its facile synthesis and high reactivity make it an ideal precursor for the construction of a wide range of pyrazole-4-sulfonamides and sulfonate esters. The proven biological significance of the pyrazole sulfonamide scaffold in medicinal chemistry underscores the importance of this intermediate. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of novel therapeutic and agrochemical agents.

References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. (2013-03-22)
  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”.
  • Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][2][4][10]triazines. PubMed.
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Application Notes and Protocols for Protecting Group Strategies in Pyrazole Sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting Groups in Pyrazole Sulfonylation

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development, featuring prominently in a multitude of pharmacologically active agents.[1] The introduction of a sulfonyl or sulfonamide moiety onto the pyrazole scaffold is a common strategy to modulate the physicochemical properties and biological activity of these molecules. However, the inherent reactivity of the pyrazole ring presents a significant challenge to chemists: the regioselective installation of the sulfonyl group.

Direct sulfonylation of unprotected pyrazoles often leads to a mixture of N- and C-sulfonylated products, with poor control over the exact position of substitution on the carbon atoms of the ring. The two nitrogen atoms in the pyrazole ring have similar electronic properties, leading to a lack of selectivity in many reactions.[2][3][4] This lack of regioselectivity necessitates tedious purification steps, reduces overall yield, and can be a significant bottleneck in the synthesis of complex molecules. To overcome this challenge, the strategic use of protecting groups is indispensable.

This comprehensive guide provides an in-depth analysis of protecting group strategies for the regioselective sulfonylation of pyrazoles. We will explore the mechanistic rationale behind these strategies and provide detailed, field-proven protocols for the application and removal of key protecting groups, including Boc, SEM, and PMB.

Mechanism & Rationale: Navigating the Reactivity of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system with two adjacent nitrogen atoms. The N1 nitrogen is considered the "pyridinic" nitrogen, while the N2 nitrogen is the "pyrrolic" nitrogen. Direct electrophilic substitution on the carbon atoms of the pyrazole ring, such as sulfonylation, is often challenging due to the potential for reaction at both nitrogen and carbon atoms. The C4 position is generally the most electron-rich and susceptible to electrophilic attack, but reactions at C3 and C5 can also occur, depending on the substituents present on the ring.

Protecting the pyrazole nitrogen(s) serves a dual purpose:

  • Preventing N-Sulfonylation: By masking the nucleophilic nitrogen atoms, the protecting group prevents the undesired formation of N-sulfonylated pyrazoles, directing the reaction exclusively to the carbon atoms of the ring.

  • Directing Regioselectivity: Certain protecting groups can act as directing groups, influencing the position of C-sulfonylation through steric hindrance or by modifying the electronic properties of the pyrazole ring. For instance, a bulky protecting group on N1 can sterically hinder the C5 position, favoring substitution at C3 or C4.

The choice of protecting group is critical and depends on several factors, including the desired regioselectivity, the stability of the protecting group to the sulfonylation conditions, and the ease of its removal without affecting other functional groups in the molecule.

Protecting Group Strategies and Protocols

This section details the application of three widely used protecting groups in the context of pyrazole sulfonylation: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Methoxybenzyl (PMB).

tert-Butoxycarbonyl (Boc) Group: A Versatile and Readily Cleavable Option

The Boc group is a popular choice for protecting amines due to its ease of introduction and mild deprotection conditions.[5] In the context of pyrazole chemistry, the Boc group effectively blocks N-functionalization and can influence the regioselectivity of subsequent reactions.

Boc_Workflow Start Unprotected Pyrazole Boc_Protection Boc Protection ((Boc)2O, Base) Start->Boc_Protection N_Boc_Pyrazole N-Boc Protected Pyrazole Boc_Protection->N_Boc_Pyrazole Sulfonylation C-Sulfonylation (e.g., ClSO3H) N_Boc_Pyrazole->Sulfonylation Sulfonylated_Boc_Pyrazole Sulfonylated N-Boc Pyrazole Sulfonylation->Sulfonylated_Boc_Pyrazole Deprotection Boc Deprotection (NaBH4/EtOH or Acid) Sulfonylated_Boc_Pyrazole->Deprotection Final_Product Regioselective Sulfonylated Pyrazole Deprotection->Final_Product

Caption: Boc protection and deprotection workflow for pyrazole sulfonylation.

Protocol 1: N-Boc Protection of Pyrazole [6][7]

  • Materials: Substituted pyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the substituted pyrazole (1 mmol) in DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1 mmol) and a catalytic amount of DMAP to the solution.

    • After 15 minutes of stirring, add (Boc)₂O (1 mmol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-Boc protected pyrazole.

Protocol 2: C-Sulfonylation of N-Boc Protected Pyrazole [8][9]

  • Materials: N-Boc protected pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.

  • Procedure:

    • In a fume hood, add the N-Boc protected pyrazole (1 mmol) to a stirred solution of chlorosulfonic acid (5.5 mmol) in chloroform at 0 °C under a nitrogen atmosphere.

    • Slowly warm the reaction mixture to 60 °C and stir for 10 hours.

    • Add thionyl chloride (1.3 mmol) to the reaction mixture at 60 °C over 20 minutes.

    • Continue stirring for an additional 2 hours at 60 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto ice and extract the product with chloroform.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonylated N-Boc pyrazole.

Protocol 3: Deprotection of the Boc Group [10][11]

  • Materials: Sulfonylated N-Boc pyrazole, Sodium borohydride (NaBH₄), Ethanol (EtOH).

  • Procedure:

    • Dissolve the sulfonylated N-Boc pyrazole (1 mmol) in ethanol (95% or dry).

    • Add NaBH₄ (1.5-3 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to 0 °C and quench by the dropwise addition of 3N HCl until gas evolution ceases (pH ~7).

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected sulfonylated pyrazole.

Table 1: Comparison of Boc Protection Methods

MethodBase/CatalystSolventTemperatureYieldReference
ADIPEA, DMAPDCM0 °C to RTHigh[7]
BPEG-400NoneRT98%[7]
CIodine (cat.)NoneRT85%[7]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: Directing C-H Functionalization

The SEM group is a robust protecting group that has been successfully employed to direct the regioselective C-H arylation of pyrazoles.[12] Its ability to direct functionalization to the C5 position makes it a valuable tool for achieving specific substitution patterns. This directing effect can be logically extended to sulfonylation reactions.

SEM_Workflow Start Unprotected Pyrazole SEM_Protection SEM Protection (SEM-Cl, NaH) Start->SEM_Protection N_SEM_Pyrazole N-SEM Protected Pyrazole SEM_Protection->N_SEM_Pyrazole Directed_Sulfonylation Directed C5-Sulfonylation (e.g., Pd catalyst) N_SEM_Pyrazole->Directed_Sulfonylation Sulfonylated_SEM_Pyrazole C5-Sulfonylated N-SEM Pyrazole Directed_Sulfonylation->Sulfonylated_SEM_Pyrazole Deprotection SEM Deprotection (HCl/EtOH) Sulfonylated_SEM_Pyrazole->Deprotection Final_Product Regioselective C5-Sulfonylated Pyrazole Deprotection->Final_Product

Caption: SEM protection and deprotection for directed pyrazole sulfonylation.

Protocol 4: N-SEM Protection of Pyrazole [12]

  • Materials: Pyrazole, Sodium hydride (NaH), 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), Tetrahydrofuran (THF).

  • Procedure:

    • To a suspension of NaH (1.1 equiv) in anhydrous THF at 0 °C, add a solution of the pyrazole (1 equiv) in THF dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography to yield the N-SEM protected pyrazole.

Protocol 5: Directed C5-Sulfonylation (Conceptual)

Protocol 6: Deprotection of the SEM Group [12]

  • Materials: Sulfonylated N-SEM pyrazole, 3N Hydrochloric acid (HCl), Ethanol (EtOH).

  • Procedure:

    • Dissolve the sulfonylated N-SEM pyrazole in ethanol.

    • Add 3N HCl to the solution.

    • Reflux the mixture for 3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to obtain the deprotected sulfonylated pyrazole.

p-Methoxybenzyl (PMB) Group: A Robust and Versatile Choice

The PMB group is another valuable protecting group for the pyrazole nitrogen.[13][14][15][16] It is stable to a range of reaction conditions and can be removed under acidic or oxidative conditions.[17] The PMB group has been utilized for regiospecific lithiation and functionalization of pyrazoles, making it a promising candidate for directing sulfonylation.[14]

PMB_Workflow Start Unprotected Pyrazole PMB_Protection PMB Protection (PMB-Cl, Base) Start->PMB_Protection N_PMB_Pyrazole N-PMB Protected Pyrazole PMB_Protection->N_PMB_Pyrazole Functionalization Lithiation & Sulfonylation (n-BuLi, SO2Cl2) N_PMB_Pyrazole->Functionalization Sulfonylated_PMB_Pyrazole Sulfonylated N-PMB Pyrazole Functionalization->Sulfonylated_PMB_Pyrazole Deprotection PMB Deprotection (TFA) Final_Product Regioselective Sulfonylated Pyrazole Deprotection->Final_Product Sulfonylated_PMB_pyrazole Sulfonylated_PMB_pyrazole Sulfonylated_PMB_pyrazole->Deprotection

Caption: PMB protection and deprotection for regioselective pyrazole sulfonylation.

Protocol 7: N-PMB Protection of Pyrazole [15]

  • Materials: Pyrazole, p-Methoxybenzyl chloride (PMB-Cl), Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of pyrazole (1 equiv) in acetonitrile, add K₂CO₃ (1.5 equiv) and PMB-Cl (1.1 equiv).

    • Reflux the mixture overnight.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to afford the N-PMB protected pyrazole.

Protocol 8: Regiospecific Lithiation and Sulfonylation (Conceptual)

Based on the reported regiospecific lithiation of PMB-protected pyrazoles, a subsequent sulfonylation can be envisioned.[14]

  • Materials: N-PMB protected pyrazole, n-Butyllithium (n-BuLi), Sulfuryl chloride (SO₂Cl₂), Anhydrous THF.

  • Procedure:

    • Dissolve the N-PMB protected pyrazole in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour at -78 °C.

    • Add a solution of sulfuryl chloride (1.2 equiv) in THF dropwise.

    • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry, filter, and concentrate the organic layer. Purify by column chromatography.

Protocol 9: Deprotection of the PMB Group [13][16]

  • Materials: Sulfonylated N-PMB pyrazole, Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the sulfonylated N-PMB pyrazole in trifluoroacetic acid.

    • Stir the solution at room temperature for 1-3 hours, monitoring by TLC.

    • Carefully remove the TFA under reduced pressure.

    • Neutralize the residue with a saturated solution of NaHCO₃.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate to yield the deprotected sulfonylated pyrazole.

Summary and Outlook

The regioselective sulfonylation of pyrazoles is a critical transformation in the synthesis of many biologically active compounds. The use of protecting groups such as Boc, SEM, and PMB provides a powerful toolkit for chemists to control the outcome of these reactions.

Table 2: Comparison of Protecting Group Strategies

Protecting GroupKey AdvantagesDeprotection ConditionsDirecting Effect
Boc Readily available, mild deprotectionAcidic or reductive (NaBH₄)Primarily blocking, some steric influence
SEM Robust, directs C-H functionalizationAcidic (HCl/EtOH)Directs to C5 position
PMB Robust, allows for regiospecific lithiationAcidic (TFA) or oxidative (DDQ)Enables functionalization at specific positions via lithiation

The choice of the optimal protecting group strategy will depend on the specific synthetic target and the desired regiochemical outcome. The protocols outlined in this guide provide a solid foundation for researchers to design and execute their synthetic routes with greater control and efficiency. Future research in this area will likely focus on the development of new protecting groups with even greater directing capabilities and milder deprotection conditions, further expanding the synthetic chemist's ability to functionalize the pyrazole scaffold with precision.

References

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Streamlined One-Pot Synthesis of N-Substituted Pyrazole-4-Sulfonamides from 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Abstract

The pyrazole sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This application note presents a robust and efficient one-pot protocol for the synthesis of diverse N-substituted sulfonamide libraries starting from the versatile building block, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. By eliminating the need for intermediate isolation and purification, this methodology significantly reduces reaction time, solvent waste, and manual handling, thereby accelerating the drug discovery process. We provide a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and a troubleshooting guide to empower researchers in the rapid generation of novel chemical entities for screening and lead optimization.

Introduction: The Significance of Pyrazole Sulfonamides

The fusion of pyrazole and sulfonamide moieties creates a pharmacophore with remarkable therapeutic potential.[3] The pyrazole ring system, an aromatic heterocycle with two adjacent nitrogen atoms, offers a stable and versatile scaffold for molecular elaboration.[3] When combined with the sulfonamide group (-SO₂NH₂), a key functional group known for its ability to mimic the amide bond and act as a hydrogen bond donor and acceptor, the resulting molecules can effectively interact with a variety of biological targets.[5][6]

Prominent examples of drugs containing this scaffold, such as the selective COX-2 inhibitor Celecoxib, underscore the clinical success of this structural class.[7] The development of efficient synthetic routes to access diverse libraries of these compounds is therefore a high priority in pharmaceutical research. Traditional multi-step syntheses often involve the use of unstable sulfonyl chloride intermediates and require tedious purification at each stage.[8] One-pot syntheses, which combine multiple reaction steps in a single vessel, provide an elegant solution to these challenges, offering a more sustainable and time-efficient pathway to complex molecules.[6][9][10][11]

This guide focuses on this compound (CAS 1005627-55-3), a readily accessible intermediate, as a strategic starting point for the one-pot synthesis of novel sulfonamide derivatives.[12][13]

Principle of the One-Pot Reaction

The core transformation is a nucleophilic substitution reaction between an amine (primary or secondary) and the sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by the nucleophilic amine. This reaction generates the corresponding sulfonamide and hydrochloric acid (HCl) as a byproduct.

To drive the reaction to completion and prevent the protonation of the starting amine by the generated HCl, a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) is required as an acid scavenger. The choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed due to their inert nature and ease of removal.

The "one-pot" nature of this protocol lies in the direct and efficient conversion of the sulfonyl chloride and an amine to the final sulfonamide product without the isolation of any intermediates.

General Reaction Scheme:

R¹-NH-R² + Cl-SO₂-Pyrazole → R¹-N(R²)-SO₂-Pyrazole + HCl

Visualized Experimental Workflow

The following diagram outlines the streamlined workflow for the one-pot synthesis of a pyrazole sulfonamide library.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Prepare Amine Solution (Amine + Solvent + Base) reaction Combine Solutions (Add Sulfonyl Chloride to Amine) Stir at Room Temperature prep_amine->reaction prep_sulfonyl Prepare Sulfonyl Chloride Solution (Reagent + Solvent) prep_sulfonyl->reaction workup Aqueous Wash (e.g., 1M HCl, Brine) reaction->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry evap Evaporate Solvent dry->evap purify Purify Crude Product (Crystallization or Chromatography) evap->purify analysis Characterize Final Product (NMR, LC-MS, HRMS) purify->analysis

Caption: High-level workflow for the one-pot synthesis and purification of pyrazole sulfonamides.

Detailed Experimental Protocol

This protocol describes a general procedure for reacting this compound with a representative primary amine, benzylamine, in a one-pot format.

4.1 Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )StoichiometryAmount (mmol)Mass/Volume
This compound1005627-55-3208.661.0 eq1.0209 mg
Benzylamine100-46-9107.151.1 eq1.1118 mg (121 µL)
Pyridine110-86-179.101.5 eq1.5119 mg (121 µL)
Dichloromethane (DCM), anhydrous75-09-284.93--10 mL
Hydrochloric Acid (1 M aq.)7647-01-0---~10 mL
Saturated Sodium Chloride Solution (Brine)7647-14-5---~10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6---~2 g

4.2 Equipment

  • 50 mL round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Step-by-Step Procedure

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.1 mmol, 121 µL) and anhydrous dichloromethane (5 mL).

  • Addition of Base: Add pyridine (1.5 mmol, 121 µL) to the flask. Stir the solution at room temperature under a nitrogen atmosphere for 5 minutes. Rationale: Pyridine acts as an acid scavenger, neutralizing the HCl formed during the reaction, which prevents the protonation and deactivation of the benzylamine nucleophile.

  • Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 mmol, 209 mg) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the stirring amine solution over 5-10 minutes at room temperature. Rationale: Slow, dropwise addition helps to control any potential exotherm and ensures a homogenous reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting sulfonyl chloride.

  • Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL) and brine (1 x 10 mL). Rationale: The HCl wash removes excess pyridine and any remaining unreacted benzylamine by forming water-soluble pyridinium and benzylammonium salts. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-benzyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

Reaction Mechanism

The formation of the sulfonamide proceeds via a well-established nucleophilic acyl substitution-type mechanism at the sulfur center.

Caption: Mechanism of sulfonamide formation. The amine attacks the electrophilic sulfur, forming a tetrahedral intermediate which then collapses, expelling chloride.

Expected Results for Library Synthesis

This one-pot protocol is highly amenable to parallel synthesis for the creation of a compound library. By varying the amine component, a diverse range of sulfonamides can be generated.

EntryAmine NucleophileProduct StructureExpected Yield (%)Notes
1AnilineN-phenyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide85-95Electron-rich anilines react readily.
2Morpholine4-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)morpholine90-98Secondary cyclic amines are excellent nucleophiles.
34-FluoroanilineN-(4-fluorophenyl)-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide80-90Electron-withdrawing groups may slow the reaction.
4L-Proline methyl estermethyl (S)-1-((1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidine-2-carboxylate75-85Suitable for creating chiral derivatives.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Inactive amine (e.g., protonated).2. Poor quality sulfonyl chloride (hydrolyzed).3. Insufficient base.1. Ensure anhydrous conditions and sufficient base.2. Use fresh or properly stored sulfonyl chloride.3. Increase base to 2.0 equivalents.
Formation of Side Products 1. Reaction with difunctional amines.2. Reaction temperature too high.1. Use an appropriate protecting group strategy for difunctional amines.2. Maintain reaction at room temperature or cool to 0 °C.
Difficult Purification Product is highly polar or has similar polarity to starting materials.1. For polar products, consider reverse-phase chromatography.2. Ensure complete removal of the base during work-up.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the One-Pot Synthesis of Sulfonamide Libraries.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21189–21196.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PubMed.
  • Pedersen, P. S., Blakemore, D. C., Chinigo, G. M., Knauber, T., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett, 27, 101-105.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (2018). CN108558759A - The method that one kettle way prepares celecoxib.
  • BenchChem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • Patsnap. (n.d.). Synthesis method of celecoxib - Eureka.
  • Hussain, S., et al. (2025). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. ResearchGate.
  • Zala, M., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Reddy, B. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Journal of Chemical Reviews.
  • PubChem. (n.d.). This compound.
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. CORE.
  • Pharmaffiliates. (n.d.). This compound.

Sources

Application Notes and Protocols for the Continuous Flow Synthesis of Sulfonamides using 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride in continuous flow chemistry for the synthesis of novel sulfonamide derivatives. The protocols detailed herein are designed to leverage the inherent advantages of flow chemistry, including enhanced safety, scalability, and precise reaction control.

Introduction: The Convergence of a Versatile Reagent and an Enabling Technology

This compound is a key building block in medicinal chemistry and agrochemical research. Its reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of primary and secondary amines to form stable sulfonamide linkages, a privileged scaffold in numerous biologically active molecules.[1] Traditional batch synthesis of sulfonamides, while well-established, can present challenges related to exothermicity, localized concentration gradients, and scalability.

Flow chemistry, or continuous flow processing, has emerged as a powerful technology to address these challenges. By conducting reactions in a continuously flowing stream through a reactor of small dimensions, flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time.[2][3] This enhanced control not only improves reaction efficiency and product purity but also significantly enhances the safety profile, particularly when dealing with reactive intermediates or exothermic reactions.[4]

This document outlines a detailed protocol for the continuous flow synthesis of a model sulfonamide library from this compound and various primary amines. The causality behind each experimental choice is explained to provide a deeper understanding of the process and to facilitate adaptation to other amine substrates.

Core Principles and Advantages of Flow Synthesis for Sulfonamides

The reaction of a sulfonyl chloride with an amine is typically a rapid and exothermic process. In a batch reactor, the heat generated can be difficult to dissipate efficiently, leading to temperature spikes that can promote side reactions and impurity formation. Furthermore, the addition of the amine to the sulfonyl chloride solution can create localized areas of high concentration, which can also impact selectivity and yield.

Flow chemistry mitigates these issues through:

  • Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat exchange, ensuring precise temperature control throughout the reaction.

  • Enhanced Mass Transfer: The continuous mixing of reactant streams in a flow reactor ensures a homogeneous reaction mixture, eliminating localized concentration gradients.

  • Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk associated with highly reactive reagents or exothermic reactions.

  • Rapid Optimization and Scalability: The ability to quickly vary reaction parameters such as temperature, flow rate (and thus residence time), and stoichiometry allows for rapid optimization of reaction conditions. Once optimized, the process can be scaled up by simply running the system for a longer duration or by using a larger reactor.[5][6]

Experimental Workflow: A Modular Approach

The continuous flow synthesis of sulfonamides from this compound can be broken down into three key stages: reactant delivery, reaction, and in-line work-up/purification.

experimental_workflow cluster_0 Reactant Delivery cluster_1 Reaction cluster_2 In-line Work-up & Collection Pump_A Syringe Pump A (Sulfonyl Chloride Solution) T_Mixer T-Mixer Pump_A->T_Mixer Pump_B Syringe Pump B (Amine & Base Solution) Pump_B->T_Mixer Reactor Heated Coil Reactor T_Mixer->Reactor T_Mixer2 T-Mixer Reactor->T_Mixer2 Quench Quenching Solution Input Quench->T_Mixer2 BPR Back Pressure Regulator T_Mixer2->BPR Collection Product Collection BPR->Collection

Caption: General experimental workflow for continuous sulfonamide synthesis.

Detailed Application Protocol: Synthesis of N-Benzyl-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

This protocol describes the synthesis of a model sulfonamide using benzylamine as the nucleophile.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierPurity
This compound1005627-55-3208.66Commercially Available>97%
Benzylamine100-46-9107.15Commercially Available>99%
Triethylamine (TEA)121-44-8101.19Commercially Available>99%
Dichloromethane (DCM), anhydrous75-09-284.93Commercially Available>99.8%
Saturated aqueous sodium bicarbonate solution--Prepared in-house-
Equipment
  • Two high-precision syringe pumps

  • Gas-tight glass syringes

  • PFA or PTFE tubing (e.g., 1/16" OD, 0.04" ID)

  • T-mixer (e.g., PEEK or ETFE)

  • Coil reactor (PFA or PTFE tubing of known volume, e.g., 5 mL)

  • Heating block or oil bath with temperature controller

  • Back pressure regulator (BPR), e.g., 100 psi

  • Collection vessel

Solution Preparation
  • Solution A (Sulfonyl Chloride): Prepare a 0.2 M solution of this compound in anhydrous dichloromethane.

  • Solution B (Amine/Base): Prepare a solution containing 0.22 M benzylamine (1.1 equivalents) and 0.3 M triethylamine (1.5 equivalents) in anhydrous dichloromethane. The excess of the amine and base helps to drive the reaction to completion and neutralize the HCl byproduct.

Flow Reactor Setup and Operation

detailed_setup Pump_A Syringe Pump A 0.2 M Sulfonyl Chloride in DCM Flow Rate: 0.25 mL/min T_Mixer T-Mixer Pump_A->T_Mixer Pump_B Syringe Pump B 0.22 M Benzylamine, 0.3 M TEA in DCM Flow Rate: 0.25 mL/min Pump_B->T_Mixer Reactor Heated Coil Reactor PFA Tubing, 5 mL Volume Temperature: 40 °C T_Mixer->Reactor Total Flow Rate = 0.5 mL/min Residence Time = 10 min T_Mixer2 T-Mixer Reactor->T_Mixer2 Quench_Pump Syringe Pump C (Optional) Sat. aq. NaHCO3 Flow Rate: 0.5 mL/min Quench_Pump->T_Mixer2 BPR Back Pressure Regulator 100 psi T_Mixer2->BPR Collection Product Collection Flask BPR->Collection

Caption: Detailed flow reactor setup for sulfonamide synthesis.

  • System Assembly: Assemble the flow chemistry system as depicted in the diagram above. Ensure all connections are secure to prevent leaks.

  • Priming: Prime the pumps and tubing with the respective reactant solutions (A and B) to ensure no air bubbles are present in the system.

  • Reaction Initiation: Start the syringe pumps simultaneously at the specified flow rates. The two reactant streams will converge at the T-mixer and enter the heated coil reactor.

  • Reaction Conditions: The reaction is conducted at 40 °C with a residence time of 10 minutes. The elevated temperature accelerates the reaction rate, while the precise control prevents decomposition. The back pressure regulator ensures that the solvent remains in the liquid phase and helps to suppress gas bubble formation from the HCl byproduct.

  • In-line Quenching (Optional but Recommended): A third pump can be introduced after the reactor to add a stream of saturated aqueous sodium bicarbonate. This will quench the reaction and neutralize any remaining acid, which can be beneficial for downstream processing.

  • Product Collection: The product stream exits the back pressure regulator and is collected in a suitable vessel.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed through) before collecting the product for analysis and purification.

  • Work-up and Purification: The collected solution can be washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Parameter Optimization

The following table provides a starting point for optimizing the reaction conditions for different amine substrates. It is recommended to perform a small-scale optimization by varying one parameter at a time while keeping others constant.

ParameterRangeRationale
Temperature25 - 60 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures may lead to degradation of the sulfonyl chloride or the product.
Residence Time5 - 20 minutesA longer residence time ensures complete conversion, but may be unnecessary for highly reactive amines. Shorter residence times increase throughput.
Stoichiometry1.0 - 1.5 eq. AmineA slight excess of the amine can drive the reaction to completion. A larger excess may be required for less reactive amines but can complicate purification.
Base1.1 - 2.0 eq.A non-nucleophilic base like triethylamine or diisopropylethylamine is required to scavenge the HCl byproduct. An excess ensures complete neutralization.

Trustworthiness: A Self-Validating System

The robustness of this flow protocol can be validated through in-line analysis. Techniques such as in-line FT-IR or UV-Vis spectroscopy can be integrated into the flow path after the reactor to monitor the reaction in real-time.[7][8] For example, the disappearance of the characteristic S=O stretching bands of the sulfonyl chloride and the appearance of the sulfonamide bands can confirm reaction completion and help in achieving a steady state.

Conclusion

The application of continuous flow chemistry to the synthesis of sulfonamides using this compound offers a safe, efficient, and scalable alternative to traditional batch methods. The protocols outlined in these notes provide a solid foundation for researchers to explore the synthesis of novel pyrazole sulfonamides for applications in drug discovery and agrochemical development. The modular nature of the flow setup allows for easy adaptation and optimization for a wide variety of amine substrates.

References

  • The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols, 2017, 12, 2295-2316. [Link]
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT, 2017. [Link]
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2022, 7, 2582-2592. [Link]
  • Building a sulfonamide library by eco-friendly flow synthesis. ACS Combinatorial Science, 2013, 15, 235-239. [Link]
  • The assembly and use of continuous flow systems for chemical synthesis. PubMed, 2017. [Link]
  • Continuous flow reactor setup for the synthesis of sulfonamide (3).
  • Building a Sulfonamide Library by Eco-Friendly Flow Synthesis.
  • A CONTINUOUS FLOW SULFURYL CHLORIDE BASED REACTION – SYNTHESIS OF A KEY INTERMEDIATE IN A NEW ROUTE TOWARD EMTRICITABINE AND LAMIVUDINE. ChemRxiv, 2020. [Link]
  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 2020, 24, 8, 1574–1583. [Link]
  • Flow cells for in‐line and on‐line analysis in flow synthesis.
  • Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. Journal of Combinatorial Chemistry, 2007, 9, 6, 1078–1082. [Link]
  • Flow synthesis process for the production of sulfonylurea compounds.
  • Continuous purification from flow chemistry systems with in line flash chrom
  • Rapid Analysis and Optimization of Continuous Flow Reactions. Vapourtec, 2014. [Link]
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2017, 8, 10, 1002–1007. [Link]
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
  • This compound. MySkinRecipes. [Link]
  • This compound. PubChem. [Link]
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 2023, 28, 14, 5472. [Link]
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.

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derivatization of peptides with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Derivatization of Peptides with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride for Enhanced Mass Spectrometry Analysis

Audience: Researchers, scientists, and drug development professionals in proteomics, analytical chemistry, and peptide chemistry.

Introduction: Enhancing Peptide Analysis through Sulfonyl-Based Derivatization

In modern proteomics and peptide-based drug development, mass spectrometry (MS) is an indispensable tool for characterization and quantification. However, the intrinsic properties of certain peptides—such as low ionization efficiency or ambiguous fragmentation patterns—can hinder their analysis. Chemical derivatization offers a powerful strategy to overcome these limitations.[1][2] By covalently modifying a peptide, we can introduce functionalities that enhance its analytical characteristics, leading to improved sensitivity and more robust structural elucidation.

This application note details a comprehensive protocol for the derivatization of peptides using This compound , a specialized reagent designed to tag primary and secondary amine groups. The sulfonyl chloride moiety is highly electrophilic, enabling it to react readily with nucleophilic sites on a peptide, primarily the N-terminal α-amine and the ε-amine of lysine side chains.[3] This modification imparts a stable sulfonamide linkage, which can improve peptide ionization and direct fragmentation patterns during tandem mass spectrometry (MS/MS), thereby facilitating more confident sequence identification.[4]

The pyrazole core of the reagent is a key structural feature. Its aromatic nature and the presence of nitrogen atoms can influence the hydrophobicity and charge distribution of the derivatized peptide, potentially improving chromatographic separation and the stability of ions in the gas phase.[5][6] This guide provides the chemical rationale, a step-by-step experimental protocol, and key considerations for optimizing this derivatization for various research applications.

Chemical & Physical Properties of the Reagent

A thorough understanding of the derivatization agent is critical for successful protocol development.

PropertyValueSource
Chemical Name This compound[7]
Molecular Formula C₆H₉ClN₂O₂S[7][8]
Molecular Weight 208.67 g/mol [7][8]
CAS Number 1005627-55-3 or 1160761-73-8[8][9]
Appearance Typically a white to off-white solidGeneral knowledge
Key Reactivity The sulfonyl chloride (-SO₂Cl) group is a potent electrophile that reacts with nucleophiles such as primary and secondary amines to form stable sulfonamides.[3]General knowledge
Safety Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[7] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]

Reaction Mechanism: Nucleophilic Attack on the Sulfonyl Group

The derivatization process is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of a peptide's amine group (e.g., N-terminus or lysine side chain) acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing unwanted side reactions like acid-catalyzed peptide hydrolysis.

Diagram: General Reaction Mechanism

Caption: Nucleophilic substitution reaction between a peptide amine and the sulfonyl chloride reagent.

Detailed Experimental Protocol

This protocol provides a starting point for the derivatization of peptides in solution. Researchers should optimize reagent concentrations and reaction times based on the specific peptide sequence and downstream analytical requirements.

I. Materials and Reagents
  • Peptide Sample: Lyophilized peptide of known purity and quantity.

  • Derivatization Reagent: this compound (FW: 208.67 g/mol ).

  • Solvent: Anhydrous, amine-free Dimethylformamide (DMF) or Acetonitrile (ACN).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Reaction Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH ~7.8-8.5.

  • Quenching Solution: 5% (v/v) Formic Acid or 1 M Hydroxylamine.

  • Purification: C18 Solid-Phase Extraction (SPE) cartridges or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

II. Step-by-Step Methodology
  • Peptide Reconstitution:

    • Dissolve the lyophilized peptide in the reaction buffer (e.g., 50 mM NH₄HCO₃) to a final concentration of 1-2 mg/mL. Vortex briefly to ensure complete dissolution.

    • Rationale: A basic pH is crucial for the reaction as it ensures that the target amine groups are deprotonated and thus nucleophilic.[5] Ammonium bicarbonate is volatile and compatible with subsequent MS analysis.

  • Reagent Preparation (Prepare Fresh):

    • Immediately before use, prepare a 10-20 mg/mL stock solution of this compound in anhydrous ACN or DMF.

    • Causality: Sulfonyl chlorides are susceptible to hydrolysis.[10] Preparing the solution fresh in an anhydrous solvent minimizes reagent degradation and ensures consistent reactivity.

  • Derivatization Reaction:

    • To your reconstituted peptide solution, add the organic base (DIPEA or TEA) to a final concentration of ~20-50 mM.

    • Add the derivatization reagent solution to achieve a 10- to 50-fold molar excess over the total number of amine groups in the peptide (N-terminus + number of lysines).

    • Example Calculation: For 10 µg of a 1 kDa peptide (10 nmol) with one lysine (20 nmol total amines), a 20-fold excess would require 400 nmol of the reagent.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. For less reactive peptides or to ensure complete derivatization, the reaction can be performed at 37°C.[5][6]

    • Expert Insight: A significant molar excess of the reagent drives the reaction to completion. The optimal excess depends on peptide concentration and reactivity and should be determined empirically.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching agent. Acidification with 5% formic acid (to a final pH < 4) will protonate any remaining amines and hydrolyze the excess sulfonyl chloride.

    • Alternatively, adding 1 M hydroxylamine can be used to scavenge the excess reagent.

    • Rationale: Quenching is essential to prevent unwanted modification of other nucleophilic residues (e.g., serine, threonine, tyrosine) over extended periods and to ensure the reaction is well-defined.

  • Sample Cleanup and Desalting:

    • The derivatized peptide must be purified from excess reagent, base, and buffer salts prior to MS analysis.

    • Use a C18 SPE cartridge appropriate for the amount of peptide. Condition the cartridge with ACN, equilibrate with 0.1% formic acid in water, load the quenched sample, wash with 0.1% formic acid, and elute the derivatized peptide with a solution containing 50-80% ACN and 0.1% formic acid.

    • Alternatively, for higher purity, use RP-HPLC.

    • Lyophilize the purified, derivatized peptide for storage or reconstitute in an appropriate solvent for immediate analysis.

Diagram: Experimental Workflow

Workflow Start Start: Lyophilized Peptide Reconstitute 1. Reconstitute Peptide (50 mM NH₄HCO₃, pH 8) Start->Reconstitute Derivatize 3. Add Base (DIPEA) & Reagent (Incubate 1-2h at RT) Reconstitute->Derivatize PrepareReagent 2. Prepare Fresh Reagent (this compound in ACN) PrepareReagent->Derivatize Quench 4. Quench Reaction (Add Formic Acid) Derivatize->Quench Cleanup 5. Sample Cleanup (C18 SPE or RP-HPLC) Quench->Cleanup Analyze End: Analyze by MS Cleanup->Analyze

Caption: Step-by-step workflow for peptide derivatization and sample preparation.

Applications & Expected Outcomes

The primary application of this derivatization strategy is to improve peptide detection and characterization in mass spectrometry-based workflows.

  • Enhanced MS Signal: The addition of the pyrazole-sulfonamide group can increase the hydrophobicity of small, hydrophilic peptides, improving their retention on reversed-phase columns and potentially increasing their ionization efficiency in ESI-MS.[11]

  • Directed Fragmentation: The stable sulfonamide bond can influence fragmentation pathways during MS/MS analysis. This can lead to more predictable and easily interpretable spectra, which is particularly useful for de novo sequencing and identifying sites of post-translational modifications.

  • Multiplex Quantification: While this specific reagent is not isobaric, the principle of amine-reactive labeling is the foundation for isobaric tagging reagents like TMT and iTRAQ. This protocol can be adapted for developing novel quantification strategies.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Derivatization Efficiency 1. Reagent hydrolysis. 2. Suboptimal pH. 3. Insufficient reagent excess or reaction time.1. Prepare reagent solution immediately before use in anhydrous solvent. 2. Ensure reaction buffer pH is between 7.8 and 8.5. 3. Increase the molar excess of the reagent and/or extend the incubation time or increase the temperature to 37°C.
Multiple Derivatizations (Over-labeling) 1. High reagent concentration. 2. Non-specific reactions with other nucleophilic side chains (Ser, Thr, Tyr).1. Titrate the molar excess of the reagent downwards. 2. Ensure the reaction pH does not exceed 9.0, as higher pH can deprotonate other side chains, making them more reactive. Keep reaction times to the minimum required for complete amine labeling.
No Peptide Signal After Cleanup 1. Poor binding to SPE cartridge. 2. Incomplete elution.1. Ensure the sample is acidified before loading onto the C18 cartridge. 2. Increase the percentage of organic solvent (ACN) in the elution buffer. The derivatized peptide will be more hydrophobic than the native peptide.

Conclusion

Derivatization with this compound is a promising method for enhancing the mass spectrometric analysis of peptides. By converting primary and secondary amines into stable sulfonamides, this technique can improve peptide ionization, chromatographic behavior, and fragmentation, ultimately leading to more reliable and comprehensive analytical results. The protocol provided herein serves as a robust starting point, which, with minor optimization, can be adapted to a wide range of peptides and research goals. As with any chemical modification, careful validation and control experiments are essential to ensure the integrity and interpretation of the final data.

References

  • Roth, K. D. W., Huang, Z. H., Sadagopan, N., & Watson, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255–274. [Link]
  • Wang, S., & Han, X. (2011). Mass Spectrometry Analysis of 2-Nitrophenylhydrazine Carboxy Derivatized Peptides. Journal of the American Society for Mass Spectrometry, 22(10), 1855–1865. [Link]
  • Yu, T. J., Schwartz, H. A., Cohen, S. A., Vouros, P., & Karger, B. L. (1984). Sequence analysis of derivatized peptides by high-performance liquid chromatography-mass spectrometry.
  • Stults, J. T. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Semantic Scholar. [Link]
  • Hage, D. S., & Lee, W. C. (2011).
  • Reddy, L. M., et al. (2023).
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lämmerhofer, M., & Lindner, W. (2018). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Journal of Mass Spectrometry, 53(10), 963-968. [Link]
  • ChemBK. (2024). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • Reddy, L. M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Anderson, N. G. (2001). The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(1), 111-113. [Link]
  • Kasai, T. (2025). Synthesis of Sulfonopeptides. Methods in Molecular Biology. [Link]
  • Pharmaffiliates. (n.d.). This compound.

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Application Note: Solid-Phase Synthesis of Pyrazole Sulfonamides Utilizing 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The pyrazole scaffold is also a privileged structure in drug discovery, known for its diverse biological activities, including anti-inflammatory and anticancer properties.[2][3] This application note provides a comprehensive guide to the solid-phase synthesis (SPS) of N-substituted pyrazole sulfonamides using 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. Solid-phase synthesis offers significant advantages over traditional solution-phase methods, primarily by simplifying purification and enabling the rapid generation of compound libraries.[4][5] We present a detailed protocol, mechanistic insights, and a workflow for synthesizing a model sulfonamide on a Rink Amide resin, demonstrating the utility of this reagent in modern drug discovery campaigns.

Introduction: The Synergy of Pyrazoles, Sulfonamides, and Solid-Phase Synthesis

The convergence of the pyrazole nucleus and the sulfonamide moiety creates a powerful pharmacophore.[6] this compound serves as a key building block for introducing this valuable structural motif.[7] The reagent's sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines, enabling the efficient formation of stable sulfonamide linkages.[7]

Traditional solution-phase synthesis requires laborious workup and chromatographic purification after each step. In contrast, solid-phase synthesis (SPS) immobilizes the growing molecule on an insoluble polymer support.[8] This approach streamlines the entire process: excess reagents and byproducts are simply washed away by filtration, and the final product is cleaved from the support in a single terminal step.[9] This methodology is exceptionally well-suited for creating libraries of analogues for structure-activity relationship (SAR) studies.

This guide details the strategic application of this compound for the synthesis of sulfonamides on a solid support, providing researchers with a robust and efficient protocol.

Principle and Reaction Mechanism

The core of the protocol is the nucleophilic substitution reaction between a resin-bound primary amine and this compound. The reaction is typically conducted in an aprotic polar solvent and requires a non-nucleophilic base to scavenge the hydrochloric acid (HCl) generated during the reaction.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the resin-bound amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Chloride Elimination: The intermediate collapses, eliminating a chloride ion.

  • Deprotonation: The added base (e.g., DIPEA) deprotonates the nitrogen atom, yielding the final, stable sulfonamide linkage and the hydrochloride salt of the base.

The diagram below illustrates this mechanistic pathway.

G Resin_Amine Resin-Bound Amine (R-NH₂) Intermediate Tetrahedral Intermediate [R-NH₂(⁺)-SO₂(Pyr)-Cl(⁻)] Resin_Amine->Intermediate 1. Nucleophilic     Attack Sulfonyl_Chloride 1-Ethyl-3-methyl-1H- pyrazole-4-sulfonyl Chloride Sulfonyl_Chloride->Intermediate 1. Nucleophilic     Attack Base Base (e.g., DIPEA) Product Resin-Bound Sulfonamide (R-NH-SO₂-Pyr) Intermediate->Product 2. Chloride Elimination    & Deprotonation Byproducts Base·HCl + Cl⁻ Intermediate->Byproducts

Caption: Reaction mechanism for sulfonamide formation on a solid support.

Experimental Protocol: Synthesis of a Model Pyrazole Sulfonamide

This protocol describes the synthesis of a model compound on Rink Amide resin, which upon cleavage yields a primary sulfonamide carboxamide. The starting point is an Fmoc-protected amino acid attached to the resin.

Materials and Equipment
  • Resin: Fmoc-Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading)

  • Reagent: this compound (CAS 1005627-55-3)[10]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (Peptide synthesis grade)

  • Bases: Diisopropylethylamine (DIPEA), Piperidine

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Other: Diethyl ether (cold), Acetonitrile (ACN), Deionized water

  • Equipment: Solid-phase synthesis vessel with a frit, Shaker, Nitrogen line, HPLC system, Mass spectrometer (LC-MS)

Synthesis Workflow

The overall workflow involves resin swelling, deprotection of the amine, coupling with the sulfonyl chloride, and finally, cleavage and purification of the product.

G Start Start: Fmoc-AA-Rink Amide Resin Swell 1. Resin Swelling (DCM/DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. DMF & DCM Wash Deprotect->Wash1 Couple 4. Sulfonylation Coupling (Reagent, DIPEA in DMF) Wash1->Couple Kaiser 5. Monitor Reaction (Kaiser Test) Couple->Kaiser Kaiser->Couple Test Positive (Incomplete) Wash2 6. Final Wash (DMF, DCM, Ether) Kaiser->Wash2 Test Negative (Complete) Cleave 7. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave Precipitate 8. Precipitation & Isolation (Cold Diethyl Ether) Cleave->Precipitate Analyze 9. Analysis & Purification (LC-MS, HPLC) Precipitate->Analyze End End: Purified Product Analyze->End

Caption: General workflow for solid-phase pyrazole sulfonamide synthesis.

Step-by-Step Procedure

1. Resin Preparation and Swelling:

  • Place 100 mg (~0.05 mmol) of Fmoc-Rink Amide resin into a synthesis vessel.

  • Add 2 mL of DCM and allow the resin to swell for 20 minutes with gentle agitation.

  • Drain the DCM, add 2 mL of DMF, and agitate for another 10 minutes. Drain the DMF.

  • Rationale: Proper swelling of the polystyrene resin is critical to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency.[9]

2. Fmoc Deprotection:

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL), followed by DCM (3 x 2 mL).

  • Rationale: The basic piperidine cleaves the acid-labile Fmoc protecting group, exposing the primary amine for the subsequent coupling reaction. Repeated washes are essential to remove all traces of piperidine, which would otherwise neutralize the reagents in the next step.

3. Sulfonylation (Coupling Reaction):

  • In a separate vial, dissolve this compound (41.7 mg, 0.2 mmol, 4 eq.) in 1 mL of DMF.

  • Add DIPEA (69 µL, 0.4 mmol, 8 eq.) to the solution.

  • Add this coupling solution to the deprotected resin.

  • Agitate the vessel at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Rationale: A significant excess of the sulfonyl chloride and base is used to drive the reaction to completion, a key advantage of solid-phase synthesis.[5] DIPEA acts as a non-nucleophilic base to neutralize the HCl formed.[6]

4. Reaction Monitoring (Kaiser Test):

  • Remove a few beads of resin, wash them thoroughly with ethanol, and perform a Kaiser test.

  • A negative result (beads remain colorless or yellow) indicates the absence of primary amines and thus a complete reaction. A positive result (blue beads) indicates an incomplete reaction; if so, the coupling step should be repeated or extended.

  • Rationale: In-process controls like the Kaiser test are crucial for validating the completion of each step before proceeding, ensuring the integrity of the final product.[8]

5. Washing and Drying:

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 2 mL), DCM (5 x 2 mL), and finally diethyl ether (3 x 2 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

6. Cleavage and Product Isolation:

  • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) to the dried resin in a clean vessel.

  • Agitate at room temperature for 2-3 hours.

  • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Filter the resin and collect the filtrate into a centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • A white precipitate of the crude product should form.

  • Rationale: The strong acid (TFA) cleaves the linker attaching the product to the resin. TIS is a scavenger that quenches reactive carbocations formed during cleavage, preventing side reactions.

7. Purification and Analysis:

  • Centrifuge the tube, decant the ether, and wash the crude product pellet with cold ether twice more.

  • Dry the crude product under vacuum.

  • Dissolve the product in a minimal amount of a suitable solvent (e.g., ACN/water mixture) and analyze by LC-MS to confirm the molecular weight.

  • Purify the product using preparative reverse-phase HPLC.

Data Summary and Expected Outcomes

The following table summarizes the key parameters for the described protocol. Yields and purity are representative and may vary based on the specific amino acid attached to the resin and the efficiency of the purification.

ParameterValue / ConditionRationale / Expected Outcome
Resin Loading ~0.5 mmol/gStandard loading for small molecule synthesis.
Reagent Equiv. 4 eq.Drives the coupling reaction to completion.
Base Equiv. 8 eq.Ensures complete neutralization of generated HCl.
Coupling Time 4 - 6 hoursSufficient time for complete reaction at room temp.
Cleavage Time 2 - 3 hoursEnsures complete cleavage from the Rink Amide linker.
Expected Purity (Crude) >70%Varies by sequence; requires purification.
Expected Purity (Post-HPLC) >95%Target purity for biological screening.
Primary Analysis LC-MSConfirmation of correct molecular weight.

Conclusion

This compound is a valuable reagent for the synthesis of medicinally relevant pyrazole sulfonamides. The solid-phase protocol outlined in this note provides a streamlined, efficient, and robust method for generating these target molecules. By leveraging the advantages of solid-phase chemistry, researchers can rapidly access libraries of novel sulfonamides, accelerating hit-to-lead campaigns and the overall drug discovery process.

References

  • University of Southampton. (2004). Sulfonyl Chloride Resins and Associated Supported Reagents.
  • MySkinRecipes. This compound.
  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499.
  • Caddick, S., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024–1025.
  • Goud, T. V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(51), 18236-18240.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition.
  • Pharmaffiliates. This compound.
  • PubChem. This compound.
  • ChemBK. 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • Supporting Information. Synthesis of sulfonyl chloride substrate precursors.
  • ResearchGate. (2011). Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction.
  • Lone, S. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3149.
  • Science of Synthesis. (2004). Product Class 11: Peptides. Thieme.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6667.

Sources

Application Notes and Protocols for the Study of Enzymatic Reactions Involving Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Sulfonamide Scaffold in Enzyme Inhibition

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its remarkable versatility and privileged structure in the design of potent and selective enzyme inhibitors. This guide provides an in-depth exploration of the experimental methodologies used to characterize the interactions between this important class of molecules and their primary enzymatic targets: carbonic anhydrases (CAs), cyclooxygenases (COXs), and protein kinases.

The inherent modularity of the pyrazole sulfonamide core allows for facile synthetic modification, enabling the fine-tuning of steric and electronic properties to achieve desired inhibitory profiles. The sulfonamide moiety frequently acts as a key zinc-binding group in metalloenzymes like carbonic anhydrases, while the pyrazole ring and its substituents can be tailored to interact with specific residues in the active sites of various enzymes, including the hydrophobic side pocket of COX-2 and the ATP-binding pocket of kinases.[1][2][3]

These application notes are designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design. By understanding the "why" behind each step, researchers can better troubleshoot experiments, interpret data, and design novel inhibitors with enhanced therapeutic potential.

Part 1: Synthesis and Characterization of Pyrazole Sulfonamide Derivatives

A fundamental aspect of studying pyrazole sulfonamide inhibitors is their synthesis and purification. The following protocols provide a general framework for the synthesis of the pyrazole core, which can then be functionalized with the requisite sulfonamide group.

Protocol 1.1: Synthesis of the Pyrazole Core via Chalcone Cyclization

This protocol describes a common method for synthesizing the pyrazole ring from a chalcone precursor and 4-hydrazinylbenzenesulfonamide hydrochloride.[4][5]

Step-by-Step Procedure:

  • Chalcone Synthesis: In a flask, dissolve the appropriately substituted acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of a strong base (e.g., NaOH or KOH) to the solution and stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to purify the chalcone intermediate.

  • Cyclization Reaction: Dissolve the purified chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol with a catalytic amount of acid.[4][5]

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into ice-water to precipitate the crude pyrazole sulfonamide.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Protocol 1.2: Purification by Column Chromatography

Purification of the synthesized pyrazole sulfonamide is crucial for accurate biological evaluation.

Step-by-Step Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).[6][7]

  • Loading and Elution: Carefully load the slurry onto the top of the column and elute with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR, IR, and mass spectrometry.[7][8]

Part 2: Enzymatic Assays for Characterizing Pyrazole Sulfonamide Inhibitors

The following section details robust protocols for assessing the inhibitory activity of pyrazole sulfonamides against three major classes of enzymes.

Carbonic Anhydrase Inhibition Assays

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO2.[9] The sulfonamide moiety of pyrazole sulfonamides is a classic zinc-binding pharmacophore, making these compounds potent CA inhibitors.

This is the gold-standard method for determining the kinetic parameters of CA inhibition.[10][11]

Principle: The assay measures the enzyme-catalyzed hydration of CO2 by monitoring the resulting pH change with a pH indicator. The initial rate of the reaction is proportional to the CA activity.

Materials:

  • Stopped-flow spectrophotometer

  • Recombinant human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • CO2-saturated water (prepare by bubbling CO2 gas through ice-cold deionized water)

  • Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing 20 mM Na2SO4

  • pH Indicator: Phenol red (0.2 mM stock solution)

  • Test pyrazole sulfonamide inhibitor and a standard inhibitor (e.g., Acetazolamide)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of the CA isoform in the assay buffer. The final concentration is typically in the nanomolar range.

    • Inhibitor Solutions: Prepare a stock solution of the pyrazole sulfonamide in DMSO and perform serial dilutions in the assay buffer.

    • Syringe A: Fill with ice-cold CO2-saturated water.

    • Syringe B: Fill with the enzyme solution, pH indicator, and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature before loading.[11]

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C. Set the spectrophotometer to monitor the absorbance change of phenol red at 557 nm.

  • Data Acquisition:

    • Rapidly mix the contents of Syringe A and Syringe B.

    • Record the change in absorbance over time for 10-100 seconds.[11]

    • Perform multiple measurements for each inhibitor concentration and average the initial rates.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance curve.

    • Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

    • For determination of the inhibition constant (Ki), measure the initial rates at various substrate (CO2) and inhibitor concentrations and fit the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

A simpler, high-throughput method for screening inhibitors based on the esterase activity of CAs.[12][13]

Principle: hCAII can hydrolyze 4-nitrophenyl acetate (p-NPA) to the yellow-colored product 4-nitrophenol, which can be monitored spectrophotometrically at 400 nm.[13]

Materials:

  • 96-well microplate reader

  • Recombinant hCAII

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5

  • Substrate: 4-Nitrophenyl acetate (p-NPA) in acetonitrile

  • Test pyrazole sulfonamide inhibitor and a standard inhibitor

Step-by-Step Procedure:

  • In a 96-well plate, add the assay buffer, inhibitor solution at various concentrations, and the hCAII enzyme solution.[13]

  • Incubate at room temperature for 15 minutes.

  • Initiate the reaction by adding the p-NPA substrate solution to each well.[13]

  • Immediately measure the increase in absorbance at 400 nm over time in a microplate reader.

  • Calculate the reaction rate for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Cyclooxygenase (COX) Inhibition Assays

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and are key targets in inflammation.[14] Pyrazole sulfonamides, such as celecoxib, can be potent and selective COX-2 inhibitors.[1]

This is a direct enzymatic assay to determine the inhibitory potential of compounds against COX-1 and COX-2.

Principle: This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is assayed by monitoring the appearance of a fluorescent product generated from the reduction of PGG2 to PGH2.

Materials:

  • Fluorometric microplate reader

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test pyrazole sulfonamide inhibitor and standards (e.g., Celecoxib for COX-2, SC-560 for COX-1)

Step-by-Step Procedure:

  • In a 96-well black plate, add the assay buffer, heme, the respective COX enzyme (COX-1 or COX-2), and the test inhibitor at various concentrations.

  • Add the fluorometric substrate.

  • Pre-incubate the mixture for a specified time at 25°C.

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the increase in fluorescence over time.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50(COX-1)/IC50(COX-2).

This assay measures the downstream effect of COX inhibition in a cellular context.[10][15]

Principle: Cells are stimulated to produce PGE2 via the COX pathway. The amount of PGE2 released into the cell culture medium is quantified using a competitive ELISA. The inhibitory effect of the test compound is determined by the reduction in PGE2 levels.

Materials:

  • Cell line expressing COX-2 (e.g., RAW 264.7 macrophages or A549 lung cancer cells)

  • Cell culture reagents

  • Inflammatory stimulus (e.g., lipopolysaccharide, LPS)

  • Test pyrazole sulfonamide inhibitor

  • Commercial PGE2 ELISA kit

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the pyrazole sulfonamide inhibitor for 1 hour.

    • Stimulate the cells with LPS for 16-24 hours to induce COX-2 expression and PGE2 production.[10]

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 ELISA:

    • Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant, a PGE2-enzyme conjugate, and a PGE2-specific antibody to a pre-coated plate.

    • After incubation and washing steps, a substrate is added, and the resulting colorimetric or fluorometric signal is measured. The signal is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Determine the percent inhibition of PGE2 production for each inhibitor concentration compared to the stimulated control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to calculate the IC50 value.

Protein Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer.[2] The pyrazole scaffold is a key component of many kinase inhibitors.[15]

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][16]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Kinase of interest and its specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

  • Test pyrazole sulfonamide inhibitor

Step-by-Step Procedure:

  • Kinase Reaction:

    • In a white assay plate, set up the kinase reaction including the kinase, substrate, ATP, and the test inhibitor at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

This assay confirms that the inhibitor is engaging its intended kinase target within a cellular environment.[17]

Principle: The phosphorylation of a known downstream substrate of the target kinase is measured by Western blot. A potent and specific inhibitor will reduce the level of phosphorylation of the substrate in a dose-dependent manner.

Materials:

  • Appropriate cell line

  • Test pyrazole sulfonamide inhibitor

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Step-by-Step Procedure:

  • Cell Treatment: Treat cells with various concentrations of the pyrazole sulfonamide inhibitor for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the kinase substrate.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and image the blot.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. Normalize the phosphorylated signal to the total protein signal. Compare the levels of phosphorylation in treated versus untreated cells to determine the inhibitor's effect on the target kinase activity.

Part 3: Structural Insights into Pyrazole Sulfonamide-Enzyme Interactions

Elucidating the three-dimensional structure of a pyrazole sulfonamide bound to its target enzyme is invaluable for understanding its mechanism of action and for structure-based drug design.

Protocol 3.1: X-ray Crystallography of Protein-Inhibitor Complexes

This protocol provides a general workflow for obtaining a crystal structure of an enzyme in complex with a pyrazole sulfonamide inhibitor.[2][17]

Step-by-Step Procedure:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target enzyme.

  • Complex Formation:

    • Co-crystallization: Mix the purified protein with a molar excess of the pyrazole sulfonamide inhibitor and set up crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first, then transfer them to a solution containing the inhibitor.[17]

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) to find conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using molecular replacement if a homologous structure is available.

    • Build and refine the atomic model of the protein-inhibitor complex, paying close attention to the electron density for the inhibitor.

  • Structural Analysis: Analyze the final structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the pyrazole sulfonamide and the enzyme's active site.

Data Presentation and Visualization

Quantitative Data Summary
Inhibitor ClassTarget Enzyme(s)Key Assay(s)Typical Potency RangeReferences
Pyrazole SulfonamidesCarbonic Anhydrases (hCA I, II, IX, XII)Stopped-Flow CO2 HydrationLow nM to µM (Ki)[9][10][11]
Pyrazole SulfonamidesCyclooxygenases (COX-1, COX-2)In Vitro Enzymatic Assays, Cell-Based PGE2 ELISALow nM to µM (IC50)[1]
Pyrazole SulfonamidesProtein Kinases (e.g., LRRK2, JAKs)ADP-Glo™ Kinase Assay, Cell-Based AssaysLow nM to µM (IC50)[2][8][16]
Visualized Workflows and Pathways

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_structural Structural Biology synthesis Pyrazole Sulfonamide Synthesis purification Column Chromatography synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization enzymatic_assay In Vitro Enzymatic Assays (CA, COX, Kinase) characterization->enzymatic_assay kinetics Kinetic Studies (IC50, Ki Determination) enzymatic_assay->kinetics cell_assay Cell-Based Assays (PGE2, Western Blot) cell_assay->kinetics crystallography X-ray Crystallography kinetics->crystallography analysis Structure-Activity Relationship (SAR) crystallography->analysis

Caption: A generalized experimental workflow for the synthesis, biological evaluation, and structural characterization of pyrazole sulfonamide enzyme inhibitors.

cox2_inhibition_pathway membrane Cell Membrane Phospholipids pla2 PLA2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes pges PGES pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 produces inflammation Inflammation & Pain pge2->inflammation mediates inhibitor Pyrazole Sulfonamide (e.g., Celecoxib) inhibitor->cox2 Inhibits

Caption: The cyclooxygenase-2 (COX-2) pathway and the mechanism of inhibition by pyrazole sulfonamides.

Conclusion and Future Directions

The pyrazole sulfonamide scaffold continues to be a highly fruitful area of research in the development of novel enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of these compounds. As our understanding of enzyme structure and function deepens, so too will our ability to design more potent and selective inhibitors. Future work in this area will likely focus on the development of inhibitors with novel mechanisms of action, improved pharmacokinetic properties, and the ability to overcome drug resistance. The integration of computational modeling with the experimental techniques described herein will be paramount to the continued success of these endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride. BenchChem.
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  • BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
  • Beydemir, S., et al. (2013). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghorab, M. M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity.
  • Al-Ghorbani, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules.
  • Walker, M. C., & Gierse, J. K. (2010).
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrazole Core-Containing Kinase Inhibitors. BenchChem.
  • BenchChem. (2025). Application Note: Determining the IC50 of Inhibitors for Human Carbonic Anhydrase II. BenchChem.
  • protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • El-Sayed, M. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules.
  • Monti, S. M., et al. (2012). Tricyclic Sulfonamides Incorporating Benzothiopyrano[4,3-c]pyrazole and Pyridothiopyrano[4,3-c]pyrazole Effectively Inhibit α- and β-Carbonic Anhydrase: X-ray Crystallography and Solution Investigations on 15 Isoforms. Journal of Medicinal Chemistry.
  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Scientific Reports.
  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • El-Dershaby, N. H., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules.
  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021).
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  • El-Gamal, M. I., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.
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  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. (2012). European Journal of Medicinal Chemistry.
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  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (2021). Journal of Medicinal Chemistry.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers in Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues and ensure the high purity required for downstream applications.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactive sulfonyl chloride group, while essential for its synthetic utility, also renders it susceptible to degradation, particularly hydrolysis.[2] Achieving high purity is paramount, as even minor impurities can have a significant impact on the yield and purity of subsequent reaction steps and the final active ingredient. This guide provides a structured approach to troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities can arise from the starting materials, side reactions during synthesis, or degradation during workup and purification. Potential impurities include:

  • Starting materials: Unreacted 1-ethyl-3-methyl-1H-pyrazole.

  • Hydrolysis product: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Over-chlorination products: Isomeric pyrazole sulfonyl chlorides or di-chlorinated species, depending on the synthetic route.

  • Residual solvents: Solvents used in the synthesis and workup.

Q2: How can I minimize the formation of the sulfonic acid impurity during workup?

A2: The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is the most common degradation pathway. To minimize this:

  • Use anhydrous solvents: Ensure all solvents used for extraction and washing are dry.

  • Work quickly: Minimize the contact time of the sulfonyl chloride with aqueous layers during extraction.

  • Use cold solutions: Perform aqueous washes with cold (0-5 °C) water or brine to reduce the rate of hydrolysis.

  • Avoid basic conditions: Do not use basic aqueous solutions (e.g., sodium bicarbonate) for washing, as this will accelerate hydrolysis. If a quench of an acidic reagent is necessary, do so carefully at low temperatures with a mild base and immediately extract the product.

Q3: What are the recommended storage conditions for this compound?

A3: Due to its moisture sensitivity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] Storage at low temperatures (2-8 °C) is also recommended to minimize degradation over time.[1]

Troubleshooting Purification Challenges

This section addresses specific problems you may encounter during the purification of this compound.

Scenario 1: Oily Product After Solvent Evaporation

Problem: After evaporating the solvent from the crude reaction mixture, the product is an oil instead of a solid, making it difficult to handle and purify further.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Residual Solvent High-boiling point solvents (e.g., DMF, DMSO) used in the synthesis may be difficult to remove completely by rotary evaporation alone.Co-evaporate with a lower-boiling point solvent like toluene or heptane. Alternatively, perform a precipitation by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexanes) until the product precipitates.
Presence of Impurities Certain impurities can act as a eutectic mixture, depressing the melting point of the product and causing it to be an oil.Proceed with flash column chromatography to separate the desired product from the impurities. See the detailed protocol below.
Inherent Property While the pure compound is expected to be a solid, a combination of minor impurities and residual solvent can lead to an oily state.Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal if available.
Scenario 2: Difficulty in Achieving High Purity by Recrystallization

Problem: Recrystallization attempts result in poor recovery, no crystal formation, or the crystals are still impure upon analysis.

Underlying Principle: Successful recrystallization relies on a significant difference in the solubility of the compound and its impurities in a chosen solvent at high and low temperatures.[3]

Troubleshooting Steps:

  • Systematic Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system.[4] A good solvent should dissolve the compound when hot but have low solubility when cold.[3]

    • Single Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room temperature and upon heating.

    • Solvent System Screening: If a single solvent is not effective, try a binary solvent system. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Solvent/System Rationale
Heptane/Ethyl Acetate A common non-polar/polar mixture suitable for many organic compounds.
Toluene Can be effective for aromatic and heterocyclic compounds.
Isopropanol A polar protic solvent that may offer different selectivity.
Dichloromethane/Hexane Dissolve in a minimal amount of dichloromethane and slowly add hexane.
  • Oiling Out: If the product separates as an oil upon cooling, it indicates that the boiling point of the solvent is too high or the cooling rate is too fast.

    • Solution: Use a lower-boiling point solvent. Alternatively, add more solvent to the hot solution before cooling, and ensure the cooling process is slow and undisturbed.

Scenario 3: Co-elution of Impurities During Flash Column Chromatography

Problem: During flash column chromatography, an impurity is eluting with the same retention factor (Rf) as the desired product, leading to impure fractions.

Scientific Rationale: The separation in normal-phase flash chromatography is based on the differential adsorption of compounds onto a polar stationary phase (e.g., silica gel).[5][6] If the product and an impurity have similar polarities, they will interact with the silica gel in a similar manner, making separation challenging.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Adjust Polarity: If the Rf value is in a suitable range (0.2-0.4), try to improve separation by slightly decreasing the polarity of the mobile phase. This will increase the interaction of all compounds with the silica, potentially resolving the co-eluting species.

    • Change Solvent Selectivity: If adjusting polarity is insufficient, change the composition of the mobile phase while maintaining a similar overall polarity. Different solvents interact with compounds in unique ways. For example, replacing ethyl acetate with a mixture of acetone and hexane can alter the elution order.[6]

Common Mobile Phase Alternative with Different Selectivity
Hexane/Ethyl AcetateHexane/Dichloromethane, Toluene/Ethyl Acetate
Dichloromethane/MethanolDichloromethane/Acetonitrile
  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase.

    • Alumina (basic or neutral): Can be effective for separating compounds that are sensitive to the acidic nature of silica gel.

    • Amine-functionalized silica: Useful if the co-eluting impurity is acidic.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound by flash column chromatography.

1. TLC Method Development:

  • Dissolve a small amount of the crude material in dichloromethane.
  • Spot the solution on a silica gel TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., start with 20% ethyl acetate in hexane).
  • Visualize the spots under UV light.
  • The ideal solvent system will give an Rf value of ~0.3 for the product spot and good separation from other spots.

2. Column Packing:

  • Select an appropriately sized column for the amount of crude material (a general rule is a 30:1 ratio of silica to crude material).[5]
  • Pack the column with silica gel as a slurry in the chosen mobile phase.

3. Sample Loading:

  • Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[7]

4. Elution and Fraction Collection:

  • Elute the column with the chosen mobile phase, applying positive pressure.
  • Collect fractions and monitor their composition by TLC.
  • Combine the pure fractions.

5. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.
Protocol 2: Quality Control by ¹H NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified sulfonyl chloride into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

Expected Chemical Shifts (illustrative):

  • The chemical shifts will be specific to the molecule's structure. Expect signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the pyrazole ring (a singlet), and the pyrazole ring proton (a singlet). The exact positions will depend on the substitution pattern and the solvent.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) Solvent_Evap Solvent Evaporation Crude->Solvent_Evap Analysis1 Initial Purity Check (TLC, NMR) Solvent_Evap->Analysis1 Chromatography Flash Column Chromatography Analysis1->Chromatography <95% Purity or Multiple Impurities Recrystallization Recrystallization Analysis1->Recrystallization ~95% Purity, Crystalline Solid Pure_Product Pure Product (>98%) Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Purity Analysis (NMR, LC-MS) Pure_Product->Final_Analysis

Caption: General workflow for the purification of this compound.

Potential Degradation Pathway

DegradationPathway Sulfonyl_Chloride This compound (R-SO2Cl) Sulfonic_Acid 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic acid (R-SO3H) Sulfonyl_Chloride->Sulfonic_Acid Hydrolysis Water H2O (Moisture) Water->Sulfonyl_Chloride

Caption: Primary degradation pathway of this compound.

References

  • University of Rochester, Department of Chemistry.
  • SOP: FLASH CHROM
  • Biotage.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem. This compound. [Link]
  • Chromatography Today.
  • King Group.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Stepanov, V.A., Matyukhin, A.Y., & Akkuzin, K.N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. [Link]
  • Liu, Z., et al. (2018). Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde. PubMed. [Link]
  • USDA ARS. Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. [Link]
  • PubChem. This compound - Safety and Hazards. [Link]

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Technical Support Center: Sulfonylation with 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for sulfonylation reactions involving 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. As a team of Senior Application Scientists, we have structured this guide to address the specific challenges you may encounter, combining technical accuracy with practical, field-tested insights to enhance your experimental success.

Troubleshooting Guide: Navigating Common Side Reactions

This section is designed in a question-and-answer format to directly address and provide solutions for specific issues that may arise during your experiments.

Question 1: My reaction is showing a low yield of the desired sulfonamide. What are the potential causes and how can I optimize the yield?

Answer:

Low yields in sulfonylation reactions with this compound often stem from the reagent's sensitivity and suboptimal reaction conditions. Here are the primary culprits and their solutions:

  • Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which can significantly decrease the amount of reagent available for the desired reaction.[1]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.

      • Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, will minimize exposure to atmospheric moisture.

      • Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without promoting hydrolysis.[2]

  • Steric Hindrance: The reaction can be sluggish if either your nucleophile (amine or alcohol) or the sulfonyl chloride itself is sterically hindered. This can allow competing side reactions to become more prominent.

    • Solution:

      • Temperature Adjustment: A moderate increase in temperature may provide the necessary activation energy. However, this should be done cautiously to avoid decomposition of starting materials or products.

      • Catalysis: For hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[3]

  • Di-sulfonylation of Primary Amines: If you are using a primary amine, it's possible for the initially formed sulfonamide to react with a second molecule of the sulfonyl chloride, leading to an undesired di-sulfonylated byproduct.[4]

    • Solution:

      • Stoichiometry Control: Use a 1:1 molar ratio of the amine to the sulfonyl chloride.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations of the sulfonylating agent.[4]

Question 2: My TLC analysis shows multiple spots, suggesting the formation of several byproducts. What are the likely side reactions occurring?

Answer:

The presence of multiple byproducts is a common issue in sulfonylation reactions. Beyond hydrolysis and di-sulfonylation, other side reactions can contribute to a complex reaction mixture.

  • Formation of Sulfene Intermediates: In the presence of a strong base, sulfonyl chlorides with α-hydrogens can undergo elimination to form highly reactive sulfene intermediates.[1][5][6] These intermediates can then lead to a variety of undesired products through polymerization or cycloaddition reactions.[6][7]

    • Mitigation: It is generally advisable to use moderately strong, non-nucleophilic bases like triethylamine or DIPEA, rather than very strong bases such as potassium tert-butoxide, unless the formation of a sulfene is desired.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended substrate, leading to the formation of sulfonate esters as byproducts.

    • Mitigation: Employ inert aprotic solvents such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) to prevent solvent participation in the reaction.[4]

  • Conversion of Tosylates to Chlorides: When using pyridine as a base in the sulfonylation of alcohols, the pyridinium hydrochloride byproduct can act as a source of chloride ions, which can then displace the tosylate group, forming an alkyl chloride.[8]

    • Mitigation: Using triethylamine in combination with a catalytic amount of a tertiary amine like Me2N(CH2)nNMe2 can accelerate the desired reaction and suppress this side reaction.[3][8]

Troubleshooting Flowchart for Byproduct Formation

G start Multiple Byproducts Observed q1 Primary amine substrate? start->q1 a1 Di-sulfonylation possible. - Use 1:1 stoichiometry. - Add sulfonyl chloride slowly. q1->a1 Yes q2 Strong base used? q1->q2 No end Re-evaluate reaction conditions. a1->end a2 Sulfene formation likely. - Use a weaker, non-nucleophilic base (e.g., TEA). q2->a2 Yes q3 Nucleophilic solvent used? q2->q3 No a2->end a3 Solvent competition. - Switch to an inert solvent (e.g., DCM, THF). q3->a3 Yes q4 Alcohol sulfonylation with pyridine? q3->q4 No a3->end a4 Chloride displacement of sulfonate. - Use TEA instead of pyridine. q4->a4 Yes q4->end No a4->end

Caption: A step-by-step guide to troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling procedures for this compound?

A1: This reagent is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C).[9][10] When handling, it is best to work in a glovebox or under a positive pressure of an inert gas to minimize exposure to atmospheric moisture.

Q2: What is a reliable, general protocol for the sulfonylation of a primary amine with this reagent?

A2: The following is a good starting point for your experiments:

Experimental Protocol: General Sulfonylation of a Primary Amine

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Q3: Can pyridine be used as a base in these reactions?

A3: Yes, pyridine can be used as a base.[11] However, it is also a nucleophile and can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is then the active sulfonating agent.[12] While this can be advantageous in some cases, it can also lead to different reaction kinetics and potentially other side reactions. For general purposes, a non-nucleophilic base like triethylamine is often a more straightforward choice.[2]

Data Summary Table: Common Bases for Sulfonylation

BasepKa of Conjugate AcidKey Characteristics
Triethylamine (TEA)10.75A standard, non-nucleophilic base suitable for most applications.[4]
DIPEA11.0A sterically hindered, non-nucleophilic base, useful for sensitive substrates.
Pyridine5.25Can act as both a base and a nucleophilic catalyst.[11][12]
4-DMAP9.7A highly nucleophilic catalyst, often used in small amounts with a stoichiometric base for difficult reactions.[3]

References

  • Wikipedia. Sulfonyl halide. [Link]
  • CORE.
  • Wikipedia. Methanesulfonyl chloride. [Link]
  • National Center for Biotechnology Information. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
  • Pharmaffiliates. This compound. [Link]
  • MySkinRecipes. This compound. [Link]
  • Organic Chemistry Portal.
  • YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
  • Chem-Station Int. Ed. Sulfonyl Protective Groups. [Link]
  • Google Patents.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

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dealing with hydrolysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

A Senior Application Scientist's Guide to Mitigating Hydrolysis

Welcome to the technical support center for this compound (CAS No: 1005627-55-3).[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3] As a heterocyclic sulfonyl chloride, this reagent is instrumental in forming sulfonamides and sulfonate esters, key functional groups in many bioactive molecules.[4][5]

However, its high reactivity makes it susceptible to hydrolysis, a common challenge that can lead to low yields, inconsistent results, and purification difficulties.[6][7] This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you anticipate and overcome issues related to the hydrolysis of this compound.

Core Principles: Understanding the Hydrolysis Challenge

The central challenge in working with any sulfonyl chloride is its inherent reactivity towards nucleophiles.[4][8] While this is desirable for reacting with amines or alcohols, water is also a potent nucleophile. The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[8]

The Competing Reactions:

The primary desired reaction is a nucleophilic substitution where an amine or alcohol attacks the electrophilic sulfur, displacing the chloride leaving group. However, if water is present, it will compete with the intended nucleophile, leading to the formation of the corresponding and highly unreactive 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid.

cluster_reactants Reactants cluster_products Products SC 1-Ethyl-3-methyl-1H- pyrazole-4-sulfonyl chloride Sulfonamide Desired Product: Sulfonamide SC->Sulfonamide Desired Pathway (Anhydrous Conditions) SulfonicAcid Side Product: Sulfonic Acid (Inactive) SC->SulfonicAcid Hydrolysis Pathway (Moisture Present) Amine Amine (R-NH2) (Nucleophile) Water Water (H2O) (Competing Nucleophile)

Caption: Desired vs. Undesired Reaction Pathways.

This hydrolysis is often the root cause of many experimental issues. The rate of hydrolysis is influenced by several factors, including ambient moisture, solvent water content, temperature, and pH.[9][10][11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Q1: My reaction yield is consistently low, and I suspect hydrolysis. How can I confirm this and prevent it?

A1: Low yields are the most common symptom of premature sulfonyl chloride hydrolysis.[7] The sulfonic acid byproduct is unreactive towards the amine or alcohol, effectively reducing the amount of active reagent available for your desired transformation.

Confirmation:

  • TLC Analysis: Spot your crude reaction mixture on a silica plate. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and the desired sulfonamide product. It will typically appear as a spot at or very near the baseline (Rf ≈ 0).

  • Aqueous Wash: After the reaction, perform a work-up by partitioning the mixture between an organic solvent (e.g., ethyl acetate, DCM) and water. The sulfonic acid will preferentially move into the aqueous layer. Acidifying the aqueous layer and re-extracting may help confirm its presence, though it is often discarded.

Prevention:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Glassware: Oven-dry all glassware (≥120°C for several hours) or flame-dry under vacuum and cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

    • Atmosphere: Run the reaction under a positive pressure of an inert gas.[7][12]

  • Reagent Quality: Use a fresh bottle of this compound or one that has been stored properly. Older reagents may have already hydrolyzed due to atmospheric moisture.[7]

  • Order of Addition: In many cases, adding the sulfonyl chloride solution slowly to a mixture of the amine/alcohol and a non-nucleophilic base can be beneficial. This ensures the more reactive desired nucleophile is readily available to compete with any trace amounts of water.[12]

Q2: I'm observing significant variability between reaction batches, even with the same protocol. What's causing this inconsistency?

A2: Batch-to-batch inconsistency is often linked to subtle variations in environmental or reagent conditions that promote hydrolysis.

  • Ambient Humidity: Performing the reaction on a high-humidity day can introduce enough atmospheric moisture to affect the outcome, especially if the reaction setup is not perfectly sealed.

  • Reagent Handling: Repeatedly opening and closing the stock bottle of the sulfonyl chloride without proper inert gas blanketing will introduce moisture over time, leading to gradual degradation of the reagent. Consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere.

  • Temperature Control: While many sulfonylation reactions are run at room temperature, significant exotherms can occur upon reagent addition.[13] This can accelerate the rate of hydrolysis. Maintaining a consistent temperature, sometimes by starting the reaction at 0°C and allowing it to warm slowly, can improve reproducibility.

Q3: My crude product is difficult to purify due to a persistent, polar impurity. How can I effectively remove the sulfonic acid byproduct?

A3: The sulfonic acid byproduct can complicate purification due to its high polarity and potential to streak on silica gel columns.

Solutions:

  • Aqueous Work-up: An effective work-up is the first line of defense.

    • After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the organic layer with a dilute aqueous base, such as a 5% sodium bicarbonate solution. This will deprotonate the sulfonic acid, forming a water-soluble sulfonate salt that will be efficiently extracted into the aqueous layer.

    • Follow with a wash using brine (saturated NaCl solution) to remove residual water from the organic layer.[14]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Chromatography: If the aqueous work-up is insufficient, you may need to use column chromatography.

    • Solvent System: Use a slightly more polar solvent system than you might initially expect to ensure the sulfonamide product elutes cleanly while the sulfonic acid remains strongly adsorbed to the silica.

    • Column Loading: Dry-loading the crude material onto silica can sometimes provide better separation than wet-loading.

ProblemProbable CauseRecommended Solution
Low Yield Hydrolysis of sulfonyl chloride into inactive sulfonic acid.Implement strict anhydrous conditions; use fresh, properly stored reagent.[7]
Inconsistent Results Variable moisture content from atmosphere or reagents.Standardize reagent handling (aliquoting), control reaction temperature, and use an inert atmosphere.
Purification Difficulty Presence of highly polar sulfonic acid byproduct.Perform an aqueous work-up with a dilute base (e.g., NaHCO₃) to extract the byproduct as a salt.[14]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The storage area should be dry and well-ventilated. To prevent exposure to atmospheric moisture, it is best practice to store the container under an inert gas like nitrogen or argon.

Q: How should I safely quench a reaction containing this sulfonyl chloride? A: Sulfonyl chlorides react with water, sometimes vigorously, to produce hydrochloric acid (HCl). Quenching should be done carefully in a well-ventilated fume hood. A recommended procedure is to cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of a weak base like sodium bicarbonate or water.[8][15][16] Do not add water directly to a large amount of unreacted sulfonyl chloride.

Q: Are there more stable alternatives if hydrolysis is a persistent issue? A: Yes, for some applications, the corresponding sulfonyl fluoride can be a more stable but less reactive alternative.[17][18] The decision to switch involves a trade-off: you gain stability and resistance to hydrolysis, but you may need more forcing reaction conditions (e.g., stronger base, higher temperature) to achieve the desired sulfonamide or sulfonate ester formation.[6][18]

Q: What safety precautions are necessary when handling this compound? A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2][19] It is also harmful if swallowed.[2] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21][22] Ensure an eyewash station and safety shower are readily accessible.[21]

cluster_storage Storage & Handling Workflow Receive Receive Reagent Store Store at 2-8°C Under Inert Gas Receive->Store Aliquot Aliquot into smaller, single-use vials (Optional but Recommended) Store->Aliquot Use Use in Reaction (Under Anhydrous Conditions) Store->Use If not aliquoting Aliquot->Use Dispose Dispose of Empty Container Properly Use->Dispose

Caption: Recommended Storage and Handling Workflow.

Validated Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions
  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar. Assemble the flask with a septum and allow it to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Addition: To the flask, add the amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Add a non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 eq).[5][23]

  • Cooling: Cool the stirred mixture to 0°C using an ice-water bath.

  • Sulfonyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 eq) in the anhydrous solvent. Add this solution dropwise to the cooled amine mixture over 10-15 minutes via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-16 hours, monitoring by TLC or HPLC.[5][23]

  • Work-up: Proceed to Protocol 2 for quenching and purification.

Protocol 2: Aqueous Work-up for Sulfonic Acid Removal
  • Quench: Cool the reaction mixture to 0°C and slowly add saturated aqueous NaHCO₃ solution to quench any unreacted sulfonyl chloride and neutralize the HCl byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with the organic solvent used for the reaction. If the product is in an aqueous-miscible solvent like THF, first remove the solvent under reduced pressure and then dissolve the residue in an extraction solvent like ethyl acetate.

  • Wash: Wash the organic layer sequentially with:

    • 1 M HCl (to remove excess amine base)

    • Saturated aqueous NaHCO₃ (to remove sulfonic acid)

    • Water

    • Brine

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the solvent using a rotary evaporator to yield the crude sulfonamide product.

Protocol 3: Analytical HPLC Method for Reaction Monitoring

This method can be used to track the consumption of the sulfonyl chloride and the formation of the product. The sulfonic acid byproduct will typically elute very early due to its high polarity.

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).[24]

  • Mobile Phase A: Water + 0.05% Trifluoroacetic Acid (TFA).[24]

  • Mobile Phase B: Acetonitrile + 0.05% Trifluoroacetic Acid.[24]

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Prep: Quench a small aliquot (a few drops) of the reaction mixture in a vial containing water/acetonitrile (1:1).[13]

References

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Cambridge Open Engage.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.
  • The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
  • Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • This compound. Pharmaffiliates.
  • Common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
  • SULPHURYL CHLORIDE. SD Fine-Chem.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). Benchchem.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (2017). Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • Sulfuryl chloride. Santa Cruz Biotechnology.
  • Avoiding common errors in sulfonamide synthesis experimental protocols. (2025). Benchchem.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PMC - PubMed Central.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). OSTI.GOV.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • ICSC 0198 - SULPHURYL CHLORIDE. Inchem.org.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. DSpace@MIT.
  • This compound. PubChem.
  • This compound. MySkinRecipes.
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing.
  • Quenching Reactive Substances. (2006). KGROUP.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. RSC Publishing.
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate.
  • Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
  • The assay method of chlorosulfuric acid in thionyl chloride. Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. RSC Publishing.
  • Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations. OUCI.
  • 1-(2,2-Difluoroethyl)-3-methyl-1h-pyrazole-4-sulfonyl chloride 50mg. Dana Bioscience.
  • 1-Ethyl-3-methoxy-pyrazole-4-sulfonyl chloride. PubChem.
  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015). Organic Letters. ACS Publications.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-Ethyl-3-isopropoxy-pyrazole-4-sulfonyl chloride. PubChem.
  • This compound. Chemical Supplier.

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Technical Support Center: Characterization of Impurities from 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of impurities in the synthesis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your research and development activities. As Senior Application Scientists, we have curated this information based on extensive laboratory experience and a thorough understanding of the underlying chemical principles.

I. Understanding the Synthesis and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, typically involving the sulfonylation of 1-ethyl-3-methyl-1H-pyrazole, can lead to the formation of several impurities that can affect the quality, safety, and efficacy of the final product. A thorough understanding of the reaction mechanism and potential side reactions is crucial for effective impurity profiling.

Diagram: Synthetic Pathway and Impurity Formation

cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Formation Pathways A 1-Ethyl-3-methyl-1H-pyrazole C This compound (Product) A->C Sulfonylation E Isomeric Sulfonyl Chlorides (e.g., 5-sulfonyl isomer) A->E Side Reaction G Over-sulfonated Products (Disulfonyl Chlorides) A->G Excess Sulfonylating Agent B Chlorosulfonic Acid or Thionyl Chloride/SO2 B->C F Hydrolysis Product (Sulfonic Acid) C->F Reaction with Water H Decomposition Products C->H Thermal/Light Exposure D Starting Material Impurities (e.g., Isomeric Pyrazoles) D->C Carried Through

Caption: Synthetic route and common impurity formation pathways.

II. Frequently Asked Questions (FAQs)

Synthesis & Impurity Formation

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Based on the synthetic route, you should anticipate the following classes of impurities:

  • Isomeric Impurities: The synthesis of pyrazoles can often result in a mixture of regioisomers.[2][3] This means you might have isomeric forms of the starting pyrazole which can then be converted to the corresponding isomeric sulfonyl chlorides.

  • Hydrolysis Products: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding sulfonic acid.[4][5][6]

  • Residual Starting Materials and Reagents: Incomplete reaction can lead to the presence of unreacted 1-ethyl-3-methyl-1H-pyrazole and residual sulfonylating agents.

  • By-products from Side Reactions: Depending on the reaction conditions, other side reactions can occur, leading to various by-products.

Q2: How can I minimize the formation of the sulfonic acid impurity during workup?

A2: To minimize hydrolysis, it is crucial to work under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During the workup, if an aqueous wash is necessary, perform it quickly at a low temperature.[5] The low solubility of some aryl sulfonyl chlorides in water can help protect them from extensive hydrolysis during precipitation.[4]

Analytical Characterization

Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?

A3: A multi-faceted analytical approach is recommended for comprehensive characterization.[7]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities in pharmaceutical manufacturing.[8] A well-developed HPLC method can separate the desired product from its isomers and other by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and can help in differentiating isomers based on their fragmentation patterns, although this can be challenging.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of the main product and its impurities.[7][9] Both ¹H and ¹³C NMR provide detailed structural information.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, which is invaluable for identifying unknown impurities.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a quick method to confirm the presence of the sulfonyl chloride functional group through its characteristic strong absorption bands.[7]

Q4: I'm seeing a peak in my HPLC with the same mass as my product but a different retention time. What could it be?

A4: This is a strong indication of an isomeric impurity.[3] The synthesis of substituted pyrazoles can often lead to the formation of regioisomers.[2] Since isomers have the same molecular weight, they will show the same mass in MS analysis.[3] To confirm the structure, you would need to isolate the impurity (e.g., by preparative HPLC) and perform structural elucidation using NMR spectroscopy.

III. Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) 1. Interaction with active silanols on the column.[10] 2. Insufficient buffering of the mobile phase.[10] 3. Column overload.1. Use a high-purity silica column. Consider adding a basic modifier like triethylamine (TEA) to the mobile phase to mask silanol groups. 2. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionization state. Adjust buffer concentration (10-25 mM is a good starting point).[10] 3. Reduce the injection volume or dilute the sample.
Shifting Retention Times 1. Inconsistent mobile phase composition.[11][12] 2. Temperature fluctuations.[11][12] 3. Column degradation.1. Prepare fresh mobile phase daily. If using a gradient, ensure the pump is mixing solvents accurately.[11] 2. Use a column oven to maintain a consistent temperature.[11][12] 3. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Ghost Peaks 1. Contamination from the injector or solvent. 2. Late eluting compounds from a previous injection.[10]1. Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. 2. Extend the gradient run time or include a high-organic wash step at the end of each run to elute strongly retained compounds.[11]
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Co-elution of Isomers Similar physicochemical properties of the isomers.[3]1. Optimize the GC temperature program (slower ramp rates can improve resolution). 2. Use a longer GC column or a column with a different stationary phase (e.g., a more polar column).[3]
Indistinguishable Mass Spectra for Isomers Isomers often have very similar fragmentation patterns.[3]1. Carefully compare the relative abundances of fragment ions, as subtle differences can be diagnostic.[3] 2. If available, run authentic standards of the suspected isomers to compare retention times and mass spectra.
Thermal Decomposition of the Analyte Sulfonyl chlorides can be thermally labile.1. Lower the injector temperature. 2. Use a split/splitless injector in split mode to reduce the residence time of the analyte in the hot injector.
NMR Spectroscopy
Problem Potential Cause Troubleshooting Steps & Solutions
Broad Peaks 1. Presence of paramagnetic impurities. 2. Sample aggregation.1. Filter the sample through a small plug of silica gel. 2. Try a different deuterated solvent or adjust the sample concentration.
Difficulty in Assigning Impurity Signals Overlapping signals with the main component.1. Use 2D NMR techniques like COSY, HSQC, and HMBC to help resolve overlapping signals and establish connectivity. 2. Spike the sample with a small amount of a suspected impurity standard to see which signals increase in intensity.
Reaction with Deuterated Solvent Sulfonyl chlorides can react with protic solvents like methanol-d4 or D2O.Use aprotic deuterated solvents such as CDCl₃, acetone-d₆, or DMSO-d₆.[7]

IV. Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a starting point for developing a robust HPLC method. Optimization will likely be required for your specific sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 1 mg/mL.

Diagram: HPLC Troubleshooting Workflow

cluster_peakshape Peak Shape Troubleshooting cluster_retentiontime Retention Time Troubleshooting cluster_ghostpeaks Ghost Peaks Troubleshooting Start HPLC Problem Identified PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No PS1 Check Mobile Phase pH & Buffer PeakShape->PS1 Yes GhostPeaks Ghost Peaks? RetentionTime->GhostPeaks No RT1 Prepare Fresh Mobile Phase RetentionTime->RT1 Yes End Problem Resolved GhostPeaks->End No GP1 Run Blank Gradient GhostPeaks->GP1 Yes PS2 Reduce Sample Concentration PS1->PS2 PS3 Use High Purity Column PS2->PS3 PS3->End RT2 Check Column Temperature RT1->RT2 RT3 Flush or Replace Column RT2->RT3 RT3->End GP2 Extend Run Time/Add Wash Step GP1->GP2 GP2->End

Caption: A logical workflow for troubleshooting common HPLC issues.

V. References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.). Retrieved from

  • This compound - MySkinRecipes. (n.d.). Retrieved from

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434–443. [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from

  • Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures - Benchchem. (n.d.). Retrieved from

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from

  • Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.). Retrieved from

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319–1327. [Link]

  • Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 102–122.

  • Hu, B., et al. (1971). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 49(14), 2417–2422. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved from

  • HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.). Retrieved from

  • Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides - Google Patents. (n.d.). Retrieved from

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed. (n.d.). Retrieved from

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from

  • Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.). Retrieved from

  • 1-ethyl-3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride synthesis | Sigma-Aldrich. (n.d.). Retrieved from

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023, July 13). Retrieved from

  • Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols | Request PDF - ResearchGate. (2025, August 5). Retrieved from

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents. (n.d.). Retrieved from

  • Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021, December 13). Retrieved from

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved from

  • Identification and synthesis of impurities formed during ilaprazole preparation. (2025, August 9). Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (n.d.). Retrieved from

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). Retrieved from

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). Retrieved from

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from

  • Impurity Profiling in different analytical techniques. - IJNRD. (2024, February 2). Retrieved from

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from

  • Q11 Step 5 development and manufacture of drug substances – questions and answers. (2017, September 1). Retrieved from

  • Impurity Profiling of Pharmaceutical Drugs By Various Methods - IOSR Journal. (n.d.). Retrieved from

  • New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors - Stepanov. (n.d.). Retrieved from

  • This compound - PubChemLite. (n.d.). Retrieved from

  • This compound | C6H9ClN2O2S - PubChem. (n.d.). Retrieved from

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved from

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). Retrieved from

  • 1H-Pyrazole-4-sulfonyl chloride AldrichCPR 288148-34-5 - Sigma-Aldrich. (n.d.). Retrieved from

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed. (2009, May 8). Retrieved from

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018, May 22). Retrieved from

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Retrieved from

  • API starting materials - New Q&A document for ICH Q11 - gmp-compliance.org. (2017, September 13). Retrieved from

  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips | Request PDF - ResearchGate. (2025, August 6). Retrieved from

Sources

Technical Support Center: Workup Procedures for Reactions with 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the successful workup of reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to explain the causality behind each experimental step, ensuring your protocols are robust and self-validating.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup of your reaction in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Sulfonamide/Sulfonate Ester

Question: My reaction with this compound is resulting in a very low yield, or I'm only recovering my starting amine/alcohol. What are the likely causes and how can I troubleshoot this?

Answer: Low product yield is a common issue that typically points to problems with reagent stability, reaction conditions, or the workup procedure itself. Let's break down the primary culprits:

  • Hydrolysis of the Sulfonyl Chloride: This is the most frequent cause of failure. This compound is highly reactive and susceptible to hydrolysis by ambient moisture or residual water in your solvent or on your glassware.[1] This hydrolysis converts the reactive sulfonyl chloride into the unreactive 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid.

    • Solution: Always use freshly opened reagent or ensure it has been stored under inert gas in a desiccator. Use anhydrous solvents and oven-dried or flame-dried glassware under a nitrogen or argon atmosphere.[1]

  • Inappropriate Base Selection: The choice of base is critical for activating the nucleophile (your amine or alcohol) and scavenging the HCl byproduct generated during the reaction.[1][2]

    • For Amines: Tertiary amines like triethylamine (Et₃N) or pyridine are standard choices. For less nucleophilic or sterically hindered amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[1]

    • For Alcohols: To form sulfonate esters, a base is essential. Pyridine is often used as both the base and a solvent. For sluggish reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[2]

  • Inefficient Workup Leading to Product Loss: The solubility of your pyrazole-containing product can be tricky.[3] Aggressive washing or using an inappropriate extraction solvent can lead to the loss of your product into the aqueous phase, especially if it is polar.

    • Solution: Before the workup, check the approximate polarity of your product by TLC. Use a less polar extraction solvent if your product is showing high polarity. Minimize the volume and number of aqueous washes. If your product is suspected to be water-soluble, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.

Issue 2: Presence of a Persistent, Unidentified Impurity After Purification

Question: After column chromatography, I have a persistent impurity with a polarity similar to my product. What could it be and how do I get rid of it?

Answer: This situation often arises from two sources: unreacted sulfonyl chloride or its hydrolysis byproduct.

  • Unreacted this compound: If your product has a polarity similar to the starting sulfonyl chloride, they can be very difficult to separate by standard column chromatography.[4]

    • Solution: The Quench is Key. The most effective strategy is to remove the unreacted sulfonyl chloride before extraction and chromatography. This is achieved by quenching the reaction mixture with a nucleophile that converts the sulfonyl chloride into a compound with a very different polarity.

Quenching AgentResulting ByproductSeparation StrategyCautions
Water / Aq. NaHCO₃ 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid (or its sodium salt)Highly polar; easily removed with an aqueous wash.[4][5]Exothermic reaction, generates HCl gas (or CO₂ with bicarbonate). Add slowly at 0 °C.[5]
Aqueous Ammonia 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamideMore polar than the sulfonyl chloride; removed by aqueous wash or chromatography.[4]Ensure your product is stable to ammonia.
Scavenger Resins Polymer-bound sulfonamideReacts with excess sulfonyl chloride; removed by simple filtration.[4]Can be expensive; requires stirring for an adequate time to ensure complete scavenging.
  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic Acid: If the reaction was not performed under strictly anhydrous conditions, or if the sulfonyl chloride used was old, this sulfonic acid will be present. It is highly polar and can sometimes be challenging to remove completely.

    • Solution: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is highly effective.[2] This deprotonates the sulfonic acid to form the sodium sulfonate salt, which is extremely water-soluble and will be partitioned into the aqueous layer. Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic (pH 7-8).[5]

Issue 3: Formation of a Persistent Emulsion During Aqueous Extraction

Question: During the workup, I'm getting a thick, persistent emulsion between the organic and aqueous layers that won't separate. How can I break it?

Answer: Emulsions are common when dealing with complex reaction mixtures containing salts, polar byproducts, and compounds that can act as surfactants.

  • Immediate Actions:

    • Add Brine: Introduce a saturated solution of NaCl. This increases the ionic strength and density of the aqueous phase, which often helps to break the emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • If the Emulsion Persists:

    • Add a Different Solvent: Adding a small amount of a different organic solvent (e.g., a little ethanol if you are using dichloromethane) can sometimes alter the interfacial tension and break the emulsion.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling this compound? A: This reagent is classified as corrosive and can cause severe skin burns and eye damage.[6][7] It is also harmful if swallowed.[6] Always handle it inside a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[9][10] An eye-wash station and safety shower should be readily accessible.[10]

Q2: How should I properly quench a reaction containing excess this compound? A: The quenching process is critical for safety and purification. The reaction of sulfonyl chlorides with water is exothermic and produces HCl.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable quenching agent while stirring vigorously.[5]

  • Be prepared for gas evolution (CO₂). The rate of addition must be controlled to prevent excessive foaming.[5]

  • Continue stirring at 0 °C for at least 15-30 minutes after the addition is complete to ensure all the sulfonyl chloride has reacted.

  • Proceed with the standard extractive workup.

Q3: How can I monitor the progress of my reaction? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Co-spot your reaction mixture with your starting amine/alcohol and the this compound. The reaction is complete when the spot corresponding to the limiting reagent has disappeared. For more quantitative analysis, techniques like HPLC or LC-MS can be employed.[2][11]

Q4: My pyrazole-containing product seems poorly soluble in common extraction solvents. What can I do? A: The solubility of pyrazole derivatives can be challenging.[3][12] If your product is precipitating during workup:

  • Use a Co-solvent System: A mixture of solvents can enhance solubility. For example, using a combination of dichloromethane and a small amount of THF or ethyl acetate might keep your product in the organic phase.

  • Increase Temperature: Gently warming the mixture during extraction can improve solubility, but be cautious of product stability.[3]

  • Filter and Re-dissolve: If the product crashes out cleanly, you can sometimes filter the solid, wash it, and then re-dissolve it in a more suitable solvent for further purification.

Experimental Workflows & Diagrams

Standard Workup Protocol

This protocol outlines a reliable, general-purpose procedure for working up a typical sulfonylation reaction.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC, cool the flask to 0 °C using an ice-water bath.

    • Slowly add saturated aqueous NaHCO₃ solution dropwise with vigorous stirring. Control the addition rate to manage CO₂ evolution. Continue until gas evolution ceases.

    • Stir the biphasic mixture for an additional 15 minutes at 0 °C.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous phase with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1M HCl (if an amine base like pyridine or triethylamine was used, to remove its salt).

      • Water.

      • Saturated aqueous NaCl (brine).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagrams

Workup_Workflow cluster_reaction Reaction Vessel cluster_extraction Separatory Funnel cluster_isolation Product Isolation Reaction Reaction Complete (via TLC) Cool Cool to 0 °C Reaction->Cool Quench Slowly Add Sat. NaHCO₃ Cool->Quench Extract Extract with Organic Solvent (3x) Quench->Extract Wash_HCl Wash with 1M HCl (optional) Extract->Wash_HCl Wash_H2O Wash with Water Wash_HCl->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify

Caption: General workflow for quenching and isolation.

Troubleshooting_Tree Start Low Product Yield? Check_Reagent Was Sulfonyl Chloride fresh & reaction anhydrous? Start->Check_Reagent Yes Impurity Persistent Impurity? Start->Impurity No ReRun Re-run under strict anhydrous conditions. Check_Reagent->ReRun No Check_Reagent->Impurity Yes Quench_Check Was an effective quench performed before workup? Impurity->Quench_Check Yes ReWorkup Re-dissolve crude and perform basic wash (NaHCO₃). Quench_Check->ReWorkup Yes No_Quench Perform a quench & re-extract. Quench_Check->No_Quench No

Caption: Decision tree for troubleshooting common workup issues.

References

  • Benchchem. Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Solubility of Things. Pyrazole - Solubility of Things.
  • Benchchem. Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Benchchem. Troubleshooting low yield in amine sulfonylation reactions.
  • Benchchem. Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
  • NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • SD Fine-Chem. SULPHURYL CHLORIDE.
  • CymitQuimica. Safety Data Sheet.
  • MySkinRecipes. This compound.
  • Benchchem. Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.
  • Santa Cruz Biotechnology. Sulfuryl chloride.
  • ResearchGate. Chemical structure of the selected pyrazole derivatives.
  • PubChem. This compound | C6H9ClN2O2S.
  • This compound.

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Technical Support Center: Troubleshooting Low Conversion in Pyrazole Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting strategies and practical, field-proven insights to enhance your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: My pyrazole ring formation is sluggish or failing. What are the likely causes?

Low conversion in the initial pyrazole synthesis, typically a Knorr-type condensation, can often be traced back to several key factors:

  • Sub-optimal pH: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is often acid-catalyzed.[1][2] However, excessively low pH can protonate the hydrazine, reducing its nucleophilicity. Conversely, a basic medium may not sufficiently activate the carbonyl groups.

  • Poor Quality Reagents: Hydrazine derivatives can degrade over time. Similarly, the 1,3-dicarbonyl compound must be of high purity.

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly slow down the reaction rate.

  • Formation of Regioisomers: Unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of two different pyrazole regioisomers, which can complicate purification and appear as a low yield of the desired product.[3][4]

Q2: I'm observing a significant amount of unreacted amine and hydrolyzed sulfonyl chloride in my sulfonamide formation step. How can I improve this?

This is a classic issue in sulfonamide synthesis. The primary culprit is often the presence of water.

  • Moisture Sensitivity: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid, a compound that is unreactive toward amines.[5][6]

  • Inadequate Base: A suitable base is crucial to neutralize the HCl generated during the reaction.[5][7] If the base is too weak or sterically hindered, the reaction medium can become acidic, protonating the amine and reducing its nucleophilicity.

  • Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit poor reactivity.[6]

Q3: My final pyrazole sulfonamide product is difficult to purify. What are common impurities and how can I avoid them?

Purification challenges often arise from side products formed during the reaction. Common impurities include:

  • Bis-sulfonated amine: If a primary amine is used, it's possible for it to react with two molecules of the sulfonyl chloride.[5]

  • Unreacted starting materials: As discussed, unreacted pyrazole amine or sulfonyl chloride (or its hydrolyzed form) can contaminate the final product.

  • Regioisomers: If the pyrazole synthesis step produced a mixture of isomers, they will likely be carried through to the final product.

Troubleshooting Guides

Guide 1: Optimizing Pyrazole Ring Formation (Knorr Synthesis)

Problem: Low yield of the pyrazole intermediate.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low pyrazole yield.

Detailed Protocol for a Standard Knorr Pyrazole Synthesis:

  • Reagents and Setup:

    • Ensure all glassware is thoroughly dried.

    • Use anhydrous ethanol as the solvent.[8]

    • React the 1,3-dicarbonyl compound (1.0 eq) with the hydrazine derivative (1.0-1.1 eq).

    • Add a catalytic amount of a mild acid, such as acetic acid.[8]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates.[8]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Quantitative Data Summary for Catalyst Comparison in Pyrazole Synthesis:

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodNot Reported[8]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[8]
Guide 2: Enhancing Sulfonamide Formation Efficiency

Problem: Low conversion of the pyrazole amine to the final sulfonamide product.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low sulfonamide yield.

Detailed Protocol for a Standard Sulfonamide Synthesis:

  • Reagents and Setup:

    • Oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent.[5]

    • Dissolve the pyrazole amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the anhydrous solvent.[9]

  • Reaction Conditions:

    • Cool the solution to 0 °C.

    • Slowly add a solution of the sulfonyl chloride (1.05 eq) in the anhydrous solvent.[9]

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.[9][10]

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[9][10]

Optimization of Reaction Conditions for Sulfonamide Coupling:

BaseSolventTime (h)Yield (%)Reference
Triethylamine (TEA)DCM1626-46[10]
DIPEADCM1655[10]
Pyridine-24-[11]
Potassium tert-butoxideTHF1678[9][10]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • EP0020964A1 - Process for the preparation of pyrazoles - Google Patents.
  • synthesis of pyrazoles - YouTube.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
  • Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a - ResearchGate.
  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis - Frontiers.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC - PubMed Central.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis | Journal of Medicinal Chemistry - ACS Publications.
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis - PubMed Central.
  • The synthesis route of sulfonamide-pyrazole derivatives 99–102. - ResearchGate.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega - ACS Publications.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents - SciELO México.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS - SciTePress.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives.
  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological - ResearchGate.
  • Synthesis and pharmacological evaluation of pyrazole derivatives containing sulfonamide moiety | Request PDF - ResearchGate.

Sources

Technical Support Center: Stabilizing 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable reagent during its application in chemical synthesis. By understanding the underlying chemical principles and implementing the robust protocols outlined below, you can significantly improve reaction yields and ensure the integrity of your synthetic pathways.

Understanding the Instability of this compound

This compound is a highly reactive intermediate, primarily used in the synthesis of sulfonamides and sulfonate esters, which are key structural motifs in many agrochemicals and pharmaceuticals.[1] However, its high reactivity also makes it susceptible to decomposition, particularly through hydrolysis. The primary cause of low yields in reactions involving sulfonyl chlorides is their reaction with moisture to form the corresponding and unreactive sulfonic acid.[2] This guide will address the common challenges and provide actionable solutions to mitigate decomposition.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low when using this compound. What is the most likely cause?

A1: The most common reason for low yields is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid due to the presence of water in the reaction mixture.[2] Sulfonyl chlorides are highly sensitive to moisture.[3] Other contributing factors can include the use of an inappropriate base or solvent, or thermal decomposition if the reaction is run at elevated temperatures.[3]

Q2: How can I visually assess the quality of my this compound before use?

A2: While a visual inspection is not a substitute for analytical techniques like NMR or GC-MS, high-quality sulfonyl chloride should be a crystalline solid.[4] Any signs of clumping, discoloration, or an acidic smell (due to HCl formation from hydrolysis) may indicate degradation. It is not recommended to use sulfonyl chlorides that have been stored for a long time, as they can hydrolyze from atmospheric moisture.[2]

Q3: Is it acceptable to use an aqueous base like sodium hydroxide in my reaction?

A3: While reactions with aqueous bases are possible under specific conditions (e.g., Schotten-Baumann conditions), it significantly increases the risk of hydrolyzing the sulfonyl chloride.[2] For most laboratory-scale syntheses, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred method to avoid this competing reaction.[2][3]

Q4: Can this sulfonyl chloride decompose even in the absence of water?

A4: Yes, while hydrolysis is the primary concern, thermal decomposition can also occur, especially at elevated temperatures.[3] Additionally, some heteroaromatic sulfonyl chlorides can undergo other decomposition pathways like the formal extrusion of SO2.[5] For pyrazole derivatives, hydrolysis is the more typical decomposition route.[5][6]

Troubleshooting Guide: Preventing Decomposition

This section provides detailed troubleshooting steps to address specific issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Potential Cause Troubleshooting Action & Scientific Rationale
Moisture Contamination Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[2] The sulfonyl chloride is highly electrophilic and will readily react with water, a nucleophile, to form the unreactive sulfonic acid, thus reducing the amount of reagent available for the desired reaction.
Inappropriate Base Optimize Base Selection: Use a non-nucleophilic organic base, such as triethylamine or pyridine, in at least stoichiometric amounts to neutralize the HCl generated during the reaction.[3] An inadequate or weak base will allow the reaction mixture to become acidic, which can protonate the amine nucleophile, reducing its reactivity.[3]
Incorrect Solvent Choice Select an Appropriate Aprotic Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are generally recommended.[3] The solvent should be chosen based on the solubility of all reactants and its inertness to the reaction conditions.
Thermal Decomposition Control Reaction Temperature: If you suspect thermal decomposition, conduct the reaction at a lower temperature (e.g., 0 °C) for a longer duration.[3] Many sulfonylations are exothermic, and initial cooling can help control the reaction rate and prevent degradation.[7]
Issue 2: Formation of an Insoluble White Precipitate (Suspected Sulfonic Acid)
Potential Cause Troubleshooting Action & Scientific Rationale
Hydrolysis of Sulfonyl Chloride Strict Exclusion of Water: Re-evaluate all sources of potential moisture. Ensure solvents are truly anhydrous (e.g., by using a solvent purification system or freshly opened bottles of anhydrous solvent). Dry all starting materials, including the amine or alcohol, thoroughly before addition to the reaction. The sulfonic acid byproduct is often less soluble in organic solvents than the starting materials or the desired product, leading to its precipitation.
Order of Reagent Addition Optimize Addition Sequence: In some cases, adding the amine or alcohol to the reaction mixture before the sulfonyl chloride can be beneficial.[3] This ensures that the intended nucleophile is present in excess to compete with any trace amounts of water.
Experimental Protocol: General Procedure for Sulfonamide Synthesis under Anhydrous Conditions

This protocol provides a robust starting point for the synthesis of sulfonamides using this compound, with an emphasis on preventing its decomposition.

Materials:

  • This compound

  • Amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N), freshly distilled

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen/argon inlet) and flame-dry it under a flow of inert gas. Allow the apparatus to cool to room temperature.

  • To the reaction flask, add the amine (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.1 to 1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous DCM and transfer it to the addition funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous HCl solution.

  • Extract the product with DCM, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification prep1 Oven-dry/Flame-dry all glassware prep2 Use Anhydrous Solvents (e.g., DCM) prep1->prep2 prep3 Set up under Inert Atmosphere (N2/Ar) prep2->prep3 react1 Dissolve Amine (1.0 eq) and Base (e.g., Et3N, 1.1 eq) in Anhydrous DCM prep3->react1 react2 Cool to 0 °C react1->react2 react4 Slowly add Sulfonyl Chloride solution to Amine solution react2->react4 react3 Dissolve Sulfonyl Chloride (1.05 eq) in Anhydrous DCM react3->react4 react5 Stir at RT, Monitor by TLC react4->react5 workup1 Quench with H2O or dilute acid react5->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify (Chromatography/ Recrystallization) workup3->workup4

Visualization of Decomposition Pathway

The primary decomposition pathway for this compound in the presence of water is hydrolysis. This reaction consumes the starting material and forms the corresponding sulfonic acid, which is unreactive towards the desired nucleophilic substitution.

// Nodes sulfonyl_chloride [label="this compound\n(Reactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; water [label="H₂O (Water)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfonic_acid [label="1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic acid\n(Unreactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; amine [label="R-NH₂ (Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sulfonamide [label="Desired Sulfonamide Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges sulfonyl_chloride -> sulfonic_acid [label="Hydrolysis (Decomposition)"]; water -> sulfonic_acid [style=invis]; sulfonyl_chloride -> hcl [style=invis]; sulfonyl_chloride -> sulfonamide [label="Desired Reaction"]; amine -> sulfonamide [style=invis];

// Grouping for clarity {rank=same; water; amine} {rank=same; sulfonic_acid; sulfonamide}

// Invisible edges for alignment water -> amine [style=invis]; sulfonic_acid -> sulfonamide [style=invis]; } } Caption: Competing reaction pathways for sulfonyl chloride.

References

  • MySkinRecipes. (n.d.). This compound.
  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692.
  • ChemBK. (n.d.). 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-.
  • Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Wikipedia. (n.d.). Sulfonyl halide.

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solvent effects on the reactivity of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Welcome to the technical support center for this compound (CAS 1005627-55-3).[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile reagent. Here, we address common challenges and frequently asked questions to ensure the successful application of this intermediate in your synthetic workflows.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental inquiries regarding the handling, mechanism, and applications of this compound.

Q1: What are the primary applications of this compound?

A1: This reagent is a key intermediate used predominantly in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its sulfonyl chloride group is a powerful electrophile that readily reacts with a wide range of nucleophiles to form sulfonamides (with amines) and sulfonate esters (with alcohols).[3][4][5] These structural motifs are prevalent in numerous bioactive molecules, making this pyrazole derivative a valuable building block in drug discovery.[6][7]

Q2: How should I properly store and handle this reagent to ensure its stability and reactivity?

A2: Due to its high reactivity, particularly with moisture, stringent storage conditions are critical. The sulfonyl chloride functional group is susceptible to hydrolysis, which degrades the reagent to its corresponding sulfonic acid.[5][8]

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Handling: When weighing and dispensing the reagent, work quickly and avoid prolonged exposure to ambient air. Using a glove box or a nitrogen-purged bag is ideal. Always use anhydrous solvents and reagents in reactions to prevent hydrolysis.

Q3: What is the expected reaction mechanism when using this sulfonyl chloride with an amine or alcohol?

A3: The reaction of sulfonyl chlorides with nucleophiles like amines and alcohols generally proceeds through a bimolecular nucleophilic substitution (SN2)-type mechanism.[9][10] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state.[10][11] The chloride ion is subsequently displaced, and a proton is lost from the nucleophile (often facilitated by a base) to yield the final sulfonamide or sulfonate ester product. Unlike reactions at a carbon center, inversion of stereochemistry is not a consideration at the tetrahedral sulfur center.

Part 2: Troubleshooting Guide

This guide provides solutions to specific issues that you may encounter during your experiments.

Scenario 1: Low or No Product Yield

Q: My reaction with a primary amine is giving a very low yield. I've confirmed the amine's purity. What should I check first?

A: The primary suspect is the integrity of the sulfonyl chloride. If it has been improperly stored or handled, it may have hydrolyzed to 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid. This sulfonic acid is unreactive under standard sulfonamide coupling conditions.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Check the physical appearance. The sulfonyl chloride should be a solid; the presence of syrupy or gummy material may indicate hydrolysis.

    • Analytical Confirmation: If possible, run a quick 1H NMR on a small sample. The sulfonic acid will have a different chemical shift profile compared to the sulfonyl chloride.

    • Use Anhydrous Conditions: Ensure your solvent is anhydrous and that all glassware was properly dried. Traces of water in the reaction mixture will consume the reagent.[12]

Q: My nucleophile is a sterically hindered secondary amine, and the reaction is incomplete after 24 hours. How can I drive it to completion?

A: Sterically hindered amines are less nucleophilic, and their reaction with sulfonyl chlorides can be sluggish.[13]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy. Monitor for potential decomposition of starting materials or products.

    • Change Solvent: Switching to a higher-boiling polar aprotic solvent like DMF or DMSO might facilitate the reaction, although this can complicate product isolation.

    • Use a Stronger Base: While a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard,[14] a stronger, non-nucleophilic base could potentially accelerate the deprotonation of the intermediate ammonium salt, shifting the equilibrium.

Scenario 2: Significant Side Product Formation

Q: After my aqueous workup, I have a significant amount of a highly polar, water-soluble impurity. What is it and how can I avoid it?

A: This impurity is almost certainly 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid, the hydrolysis product of your starting material.[5][8] This occurs when unreacted sulfonyl chloride is exposed to water during the workup.

  • Troubleshooting Steps:

    • Drive Reaction to Completion: Ensure the nucleophile is fully consumed before quenching the reaction. Monitor closely by TLC or LC-MS.

    • Anhydrous Quench: Before the aqueous wash, consider adding a small amount of a sacrificial, volatile amine (like a drop of propylamine) to quench any remaining sulfonyl chloride. This converts it to a less polar sulfonamide that can be more easily separated during chromatography.

    • Minimize Water Contact: Perform the aqueous extraction quickly and with cold water to minimize the rate of hydrolysis.

Q: My reaction is with an alcohol in pyridine. The reaction seems to work, but I am getting multiple unidentified spots on my TLC. What could be happening?

A: While pyridine can act as both a solvent and a base, it can also be a nucleophile. Sulfonyl chlorides can react with pyridine to form a pyridinium sulfonate intermediate. This activated intermediate can then react with your alcohol, but it can also participate in side reactions, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Separate Base and Solvent: Use a non-nucleophilic solvent like dichloromethane (DCM) or acetonitrile and add a non-nucleophilic base like DIPEA.[6][14] This provides a cleaner reaction profile.

    • Control Temperature: Add the sulfonyl chloride to the solution of the alcohol and base at 0 °C to control the initial exothermic reaction and minimize side product formation.

Part 3: Data Summary & Protocols

Table 1: Influence of Solvent Choice on Reactivity

The choice of solvent is critical for the success of reactions involving sulfonyl chlorides. The mechanism is generally SN2-like, and solvent polarity plays a key role in stabilizing intermediates and influencing nucleophile reactivity.[9][15][16]

Solvent ClassExample SolventsEffect on SN2 Rate with Amine/AlcoholRationale & Common Issues
Polar Aprotic Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethylformamide (DMF)Favored These solvents are polar enough to dissolve the reagents but do not form strong hydrogen bonds with the nucleophile, leaving it "free" and highly reactive.[15][17] DCM and MeCN are excellent first choices.[13][14]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Strongly Disfavored These solvents heavily solvate the nucleophile via hydrogen bonding, creating a "solvent cage" that significantly reduces its reactivity.[17][18] They are also nucleophilic and will lead to rapid solvolysis (hydrolysis/alcoholysis) of the sulfonyl chloride.[9][19]
Non-Polar Hexane, Toluene, BenzeneDisfavored Reagents, especially the amine hydrochloride salt byproduct, often have poor solubility in non-polar solvents, leading to heterogeneous mixtures and slow, incomplete reactions.[17]
Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a reliable method for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.05 - 1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.05 equiv) and anhydrous DCM (approx. 0.1 M concentration based on the sulfonyl chloride).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 equiv) and stir for 5 minutes.

    • Scientist's Note: A base is required to neutralize the HCl generated during the reaction.[5] DIPEA is a bulky, non-nucleophilic base, making it ideal as it won't compete with the amine nucleophile.[14]

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

    • Scientist's Note: Dropwise addition helps to control the exotherm of the reaction and minimize the formation of potential side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

    • Scientist's Note: Reaction progress should be monitored by TLC or LC-MS until the limiting reagent is consumed.[6][14]

  • Workup: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Separate the layers. Extract the aqueous layer twice more with DCM. c. Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[6][14]

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure sulfonamide.

Part 4: Visualized Workflows and Mechanisms

Visual aids can clarify complex processes. The following diagrams illustrate the experimental workflow, reaction mechanism, and a troubleshooting decision tree.

experimental_workflow reagents 1. Reagent Preparation - Dissolve Amine & Base in Anhydrous DCM - Dissolve Sulfonyl Chloride in Anhydrous DCM reaction 2. Reaction - Cool amine solution to 0 °C - Add sulfonyl chloride solution dropwise - Warm to RT and stir for 4-16h reagents->reaction monitoring 3. Monitoring - Check reaction progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete? Continue stirring workup 4. Aqueous Workup - Quench with H₂O - Extract with DCM - Wash with HCl, NaHCO₃, Brine monitoring->workup Complete? purification 5. Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Purify by Chromatography/Recrystallization workup->purification product Pure Sulfonamide Product purification->product

Caption: A typical experimental workflow for sulfonamide synthesis.

Caption: The SN2-like mechanism at the sulfur center.

troubleshooting_tree start Problem: Low Product Yield q1 Is starting sulfonyl chloride still visible? start->q1 q2 Is the reaction sluggish (hindered nucleophile)? start->q2 q3 Is a polar byproduct (sulfonic acid) observed? start->q3 sol1 YES: Incomplete Reaction - Check base stoichiometry - Ensure anhydrous conditions q1->sol1 sol4 NO: Check Workup - Ensure correct pH for washes - Check product solubility q1->sol4 sol2 YES: Increase Reactivity - Heat reaction (40-60 °C) - Extend reaction time q2->sol2 sol3 YES: Reagent Hydrolysis - Use fresh/high-purity reagent - Use strictly anhydrous solvent/glassware q3->sol3

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1203–1213. [Link][9][20][21]
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link][10][11]
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. [Link][15]
  • Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry. [Link]
  • Badsara, S. S., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26347–26361. [Link][6][14]
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
  • Royal Society of Chemistry. (2024).
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? [Link][16]
  • ACS Organic & Inorganic Au. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Mort, N., et al. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 12(1), 44–47. [Link][13]
  • ResearchGate. (2024). Reactions of aromatic sulfonyl chlorides with anilines.
  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. [Link][17]
  • ACS Publications. (2023).
  • Wikipedia. (n.d.). Sulfonyl halide. [Link][5]
  • ResearchGate. (2004). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. [Link][19]
  • Max Planck Society. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
  • Hugar, D. H., et al. (2016). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Korean Chemical Society, 60(4), 269-274. [Link]
  • ACS Publications. (2023). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link][8]
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link][18]
  • YouTube. (2020). Effect of solvent on SN1 & SN2. [Link][23]
  • MySkinRecipes. (n.d.). This compound. [Link][3]
  • PubChem. (n.d.). This compound. [Link][1]
  • Pharmaffiliates. (n.d.). This compound. [Link][2]

Sources

Technical Support Center: Base Selection for Sulfonamide Formation with 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the critical choice of a base for the synthesis of sulfonamides using 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. The principles and advice herein are grounded in established chemical mechanisms and extensive laboratory experience to ensure the success of your synthetic endeavors.

I. The Critical Role of the Base in Sulfonamide Synthesis

The formation of a sulfonamide via the reaction of a sulfonyl chloride with an amine is a cornerstone reaction in medicinal chemistry.[1][2][3] The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine, which would render it non-nucleophilic.[1][4] The choice of base is not trivial; it can significantly impact reaction rate, yield, and the purity of the final product.

The sulfonyl chloride, this compound, is an electrophilic partner in this reaction, readily reacting with nucleophiles like primary and secondary amines.[5] The pyrazole moiety introduces specific electronic and steric properties that must be considered when selecting the optimal reaction conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during sulfonamide formation with this compound.

Q1: What are the most common bases used for this reaction, and how do I choose between them?

The most frequently employed bases are tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.[6] The ideal choice depends on the nucleophilicity and steric hindrance of your amine substrate.

Key Considerations for Base Selection:

  • Basicity (pKa of the conjugate acid): The base must be sufficiently strong to neutralize the generated HCl. A higher pKaH indicates a stronger base.[7]

  • Steric Hindrance: A sterically bulky base can be advantageous in preventing side reactions, particularly with less hindered amines.

  • Nucleophilicity: The base should ideally be non-nucleophilic to avoid competing with the desired amine in reacting with the sulfonyl chloride.

Table 1: Properties of Common Bases

BasepKa of Conjugate Acid (pKaH)StructureKey Characteristics
Triethylamine (TEA)~10.8[7]Et₃NGood general-purpose base, moderately hindered.
Diisopropylethylamine (DIPEA)~10.7i-Pr₂NEtHighly hindered, often used to suppress N-alkylation side reactions.
Pyridine~5.2[8]C₅H₅NLess basic, can act as a nucleophilic catalyst. Often used when milder conditions are required.[1][9]
4-Dimethylaminopyridine (DMAP)~9.7Me₂NC₅H₄NPrimarily used as a nucleophilic catalyst in small amounts alongside a stoichiometric base.
Q2: My reaction is sluggish or not going to completion. What should I do?

A slow or incomplete reaction is a common hurdle. Before making drastic changes, consider the following troubleshooting steps.

Troubleshooting Workflow for Sluggish Reactions:

Caption: Troubleshooting workflow for low-yielding sulfonamide reactions.

Detailed Troubleshooting Steps:

  • Reagent Purity: Ensure all reagents are pure and anhydrous. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[4][10][11] Use freshly opened solvents and reagents, or purify them before use.

  • Amine Nucleophilicity: Electron-deficient or sterically hindered amines will react more slowly.[11] For these challenging substrates, consider:

    • Switching to a stronger, less-hindered base: If you are using pyridine, switching to triethylamine might accelerate the reaction.

    • Increasing the reaction temperature: Gentle heating can often overcome activation energy barriers. However, monitor for potential side product formation.

    • Adding a catalyst: A catalytic amount of DMAP can significantly increase the reaction rate by forming a highly reactive intermediate with the sulfonyl chloride.[11]

  • Base Stoichiometry: Ensure you are using at least one equivalent of the base. A slight excess (1.1-1.5 equivalents) is often recommended to ensure complete HCl scavenging.[10]

Q3: I am observing significant side product formation. How can I minimize this?

Side reactions are a primary cause of low yields and purification difficulties. Understanding the potential side pathways is key to mitigating them.

Common Side Reactions and Solutions:

  • Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction, caused by residual water in the reaction mixture.[4][11]

    • Solution: Rigorously dry all glassware and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[10]

  • Reaction with the Base: If a nucleophilic base like pyridine is used in excess, it can react with the sulfonyl chloride.

    • Solution: Use a more sterically hindered base like DIPEA, or carefully control the stoichiometry of pyridine.

  • Di-sulfonylation of Primary Amines: Primary amines have two N-H bonds, and it's possible for both to react with the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used.[4]

    • Solution: Use a slight excess of the amine relative to the sulfonyl chloride. Adding the sulfonyl chloride slowly to the solution of the amine and base can also help to control the reaction.

Decision Tree for Minimizing Side Reactions:

G start Side Product Observed hydrolysis Is sulfonic acid observed? start->hydrolysis Check TLC/LCMS disulfonylation Is the di-sulfonated product observed? hydrolysis->disulfonylation No dry_reagents Use anhydrous conditions hydrolysis->dry_reagents Yes base_reaction Is a product from base reaction observed? disulfonylation->base_reaction No adjust_stoichiometry Adjust amine/sulfonyl chloride ratio disulfonylation->adjust_stoichiometry Yes change_base Switch to a more hindered base (e.g., DIPEA) base_reaction->change_base Yes

Caption: Decision tree for troubleshooting side reactions.

III. Experimental Protocols

General Protocol for Sulfonamide Synthesis using Triethylamine

This protocol is a good starting point for a wide range of amine substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the amine solution over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol for Reactions with Sterically Hindered or Poorly Nucleophilic Amines

This modified protocol can improve yields for more challenging substrates.

  • Reaction Setup: Follow steps 1 and 2 of the general protocol, using DIPEA (1.5 eq) as the base.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • Sulfonyl Chloride Addition: Follow step 4 of the general protocol.

  • Reaction Conditions: Allow the reaction to stir at room temperature. If the reaction is still sluggish, consider gentle heating to 40 °C.

  • Monitoring and Workup: Follow steps 5-7 of the general protocol.

IV. Conclusion

The successful synthesis of sulfonamides from this compound is highly dependent on the judicious selection of the base and reaction conditions. By understanding the interplay between the properties of the base, the reactivity of the amine, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for rational decision-making to achieve high yields and purity in your sulfonamide synthesis endeavors.

V. References

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from

  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Retrieved from

  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine?. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

Sources

Technical Support Center: Monitoring the Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and monitoring of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific chemical transformation. The following troubleshooting guides and FAQs are structured to address common challenges and provide scientifically grounded solutions to ensure the successful synthesis and accurate monitoring of your reaction.

I. Reaction Overview and Key Challenges

This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its synthesis, typically involving the chlorosulfonation of 1-ethyl-3-methyl-1H-pyrazole, presents several challenges that necessitate careful monitoring. The high reactivity of the sulfonyl chloride functional group makes it susceptible to hydrolysis and other side reactions, which can impact yield and purity.[2][3]

Core challenges include:

  • Ensuring complete consumption of the starting material.

  • Minimizing the formation of the corresponding sulfonic acid via hydrolysis.

  • Accurately quantifying the concentration of the desired sulfonyl chloride product in the reaction mixture.

  • Dealing with the hazardous and corrosive nature of reagents like chlorosulfonic acid.[4][5]

This guide provides robust analytical protocols and troubleshooting advice to navigate these challenges effectively.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and monitoring of this compound.

Problem 1: Low or No Product Formation Detected by TLC

Symptoms:

  • Thin-Layer Chromatography (TLC) analysis shows only the starting material spot.

  • No new spot corresponding to the less polar sulfonyl chloride product is observed.

Potential Causes & Solutions:

Cause Explanation Recommended Action
Inactive Chlorosulfonating Agent Chlorosulfonic acid can degrade upon exposure to moisture.Use a fresh, unopened bottle of chlorosulfonic acid. Ensure all glassware is thoroughly dried before use.
Insufficient Reaction Temperature The activation energy for the chlorosulfonation of the pyrazole ring may not be met.While maintaining safety precautions for the exothermic reaction, consider a modest increase in reaction temperature. Monitor the reaction closely for any signs of decomposition.
Incorrect Stoichiometry An insufficient amount of the chlorosulfonating agent will lead to incomplete conversion.Carefully re-verify the molar equivalents of the reagents. For some substrates, a larger excess of the chlorosulfonating agent may be required.[4]
Problem 2: Multiple Spots on TLC, Indicating Impurities

Symptoms:

  • TLC analysis reveals the starting material, the desired product, and one or more additional spots. A common impurity is the corresponding sulfonic acid, which will appear as a highly polar spot (low Rf).

Potential Causes & Solutions:

Cause Explanation Recommended Action
Hydrolysis of the Sulfonyl Chloride The product is highly reactive towards water. Any moisture in the reaction or during workup will lead to the formation of the sulfonic acid.[2][6]Ensure anhydrous reaction conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During workup, quench the reaction by pouring it onto crushed ice and immediately extract the product into a non-polar organic solvent to minimize contact time with the aqueous phase.[4]
Side Reactions At elevated temperatures, side reactions such as dimerization or the formation of sulfones can occur.[2]Maintain strict temperature control throughout the reaction. Consider performing the reaction at a lower temperature for a longer duration.
Impure Starting Material Impurities in the starting 1-ethyl-3-methyl-1H-pyrazole can lead to the formation of undesired side products.Verify the purity of the starting material by NMR or GC-MS before starting the reaction. Purify if necessary.
Problem 3: Difficulty in Quantifying Reaction Progress with GC-MS

Symptoms:

  • Inconsistent or non-reproducible results when analyzing reaction aliquots by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Peak tailing or absence of the desired product peak.

Potential Causes & Solutions:

Cause Explanation Recommended Action
On-Column Degradation Sulfonyl chlorides can be thermally labile and may degrade in the hot GC injector port or on the column, leading to inaccurate quantification.[7]Derivatization is the recommended solution. Convert the sulfonyl chloride in the reaction aliquot to a more stable sulfonamide before GC-MS analysis. This can be achieved by reacting the aliquot with a suitable amine (e.g., diethylamine).[7][8] The resulting sulfonamide is thermally stable and provides excellent chromatographic performance.
Reactivity with GC Column The stationary phase of the GC column may have active sites that can react with the sulfonyl chloride.Use a deactivated or low-bleed GC column, such as an RTX-5MS.[9] If derivatization is not feasible, a lower injector temperature and a faster temperature ramp may help to minimize degradation.[9]

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the real-time progress of this reaction?

For qualitative, real-time monitoring, Thin-Layer Chromatography (TLC) is the most convenient method.[10][11] It allows for a quick assessment of the consumption of the starting material and the formation of the product. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method as it avoids the thermal degradation issues associated with GC.[5]

Q2: How do I choose the right TLC solvent system?

The goal is to achieve good separation between the starting pyrazole (more polar) and the sulfonyl chloride product (less polar). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[10][12] You may need to adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5 for optimal separation. For pyrazole derivatives, solvent systems like petroleum ether/ethyl acetate are commonly used.[10]

Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction?

Yes, ¹H NMR spectroscopy can be a powerful tool for monitoring the reaction progress.[8] You can track the disappearance of proton signals corresponding to the starting material and the appearance of new signals for the product. For accurate quantification, you can use an internal standard. It is crucial to use aprotic deuterated solvents like CDCl₃ or acetone-d₆ to prevent hydrolysis of the sulfonyl chloride in the NMR tube.[8]

Q4: What are the key safety precautions I should take when working with this compound and its synthesis?

This compound is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[13] The synthesis often involves highly corrosive reagents like chlorosulfonic acid.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be prepared for a potentially exothermic reaction and have an ice bath readily available for temperature control.[14]

Q5: What is the expected fragmentation pattern for this compound in Mass Spectrometry (MS)?

In electron impact mass spectrometry (EI-MS), common fragmentation pathways for sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of sulfur dioxide (M-64).[8] The mass spectrum will also likely show fragments corresponding to the pyrazole ring.

IV. Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

This protocol provides a step-by-step guide for monitoring the reaction progress using TLC.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Solvent system (e.g., Hexane:Ethyl Acetate 7:3)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, carefully take a small aliquot from the reaction mixture.

  • Spot the aliquot onto the baseline of the TLC plate. It is also advisable to spot the starting material as a reference.

  • Allow the solvent from the spot to evaporate completely.

  • Place the TLC plate in the developing chamber and close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm.[10] The starting material will likely have a different Rf value than the product. The product, being less polar, should have a higher Rf value.

Protocol 2: GC-MS Analysis with Derivatization

This protocol details the derivatization of the sulfonyl chloride to a stable sulfonamide for accurate GC-MS analysis.[7][8]

Materials:

  • Aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Derivatizing agent (e.g., 2 M solution of diethylamine in the chosen aprotic solvent)

  • GC vials

  • GC-MS instrument with a suitable column (e.g., RTX-5MS)[9]

Procedure:

  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot in a vial containing a suitable aprotic solvent (e.g., 1 mL of dichloromethane).

  • Add an excess of the diethylamine solution (e.g., 0.5 mL of a 2 M solution) to the quenched aliquot.

  • Cap the vial and vortex for 1-2 minutes to ensure complete derivatization.

  • The sample is now ready for injection into the GC-MS.

  • Analyze the sample using a suitable temperature program. An example program could be: start at 50°C for 1 minute, then ramp to 300°C at 25°C/min, and hold for 3 minutes.[9]

V. Visualization of Workflows

Diagram 1: General Reaction Monitoring Workflow

G cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Decision Phase Start Start Reaction: 1-ethyl-3-methyl-1H-pyrazole + Chlorosulfonating Agent Take_Aliquot Withdraw Aliquot Start->Take_Aliquot TLC Qualitative Analysis: TLC Take_Aliquot->TLC Quick Check HPLC Quantitative Analysis: HPLC Take_Aliquot->HPLC Accurate Quantification GC_MS Quantitative Analysis: GC-MS (with Derivatization) Take_Aliquot->GC_MS Accurate Quantification Evaluate Evaluate Results: - Starting material consumed? - Product formed? - Impurities present? TLC->Evaluate HPLC->Evaluate GC_MS->Evaluate Continue Continue Reaction Evaluate->Continue Incomplete Workup Proceed to Workup Evaluate->Workup Complete Continue->Take_Aliquot After Time Interval

Caption: Workflow for monitoring the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Start Problem: Low Product Yield Check_Reagents Check Reagents - Freshness of chlorosulfonating agent? - Purity of starting pyrazole? Start->Check_Reagents Check_Conditions Review Reaction Conditions - Temperature too low? - Incorrect stoichiometry? Start->Check_Conditions Check_Workup Examine Workup Procedure - Evidence of hydrolysis (polar spot on TLC)? - Product loss during extraction? Start->Check_Workup Solution_Reagents Solution: - Use fresh, anhydrous reagents. - Purify starting material. Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Optimize temperature. - Adjust stoichiometry. Check_Conditions->Solution_Conditions Solution_Workup Solution: - Ensure anhydrous conditions. - Optimize extraction protocol. Check_Workup->Solution_Workup

Caption: Troubleshooting guide for low product yield in sulfonyl chloride synthesis.

VI. References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Available at:

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available at:

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed. Available at:

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. Available at:

  • This compound. MySkinRecipes. Available at:

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an I. OMICS International. Available at:

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at:

  • Synthesis of sulfonyl chloride substrate precursors. Available at:

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at:

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at:

  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at:

  • Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction. ResearchGate. Available at:

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at:

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Available at:

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate. Available at:

  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem. Available at:

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. Available at:

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). Available at:

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at:

  • ntrimetric determination of some sulphonyl chlorides. Available at:

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at:

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at:

  • Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. Available at:

  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents. Available at:

  • 1-ethyl-3,5-dimethyl-1h-pyrazole-4-sulfonyl chloride synthesis. Sigma-Aldrich. Available at:

  • A New, Mild Preparation of Sulfonyl Chlorides. ResearchGate. Available at:

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents. Available at:

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at:

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. Available at:

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at:

  • This compound. PubChem. Available at:

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at:

  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. ResearchGate. Available at:

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at:

Sources

Technical Support Center: Navigating Scale-Up Challenges for 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and process development professionals working with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning reactions involving this versatile reagent from the laboratory bench to pilot or production scale. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can anticipate, diagnose, and resolve issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

When scaling up, the primary safety concerns shift from simple handling to managing bulk properties and potential reaction-related hazards. This reagent is a sulfonyl chloride, which is corrosive and highly reactive towards nucleophiles, especially water.

  • Moisture Sensitivity: On a lab scale, incidental exposure to atmospheric moisture might lead to minor degradation. At scale, this can become a significant issue, leading to the formation of the corresponding sulfonic acid. This side-reaction is often exothermic and can compromise the purity and yield of your desired product. All equipment must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: As a corrosive solid, appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, splash goggles, a face shield, and a lab coat. In a larger scale setting, enclosed charging systems should be considered to minimize dust inhalation and contact.

  • Reactivity with Nucleophiles: The high reactivity that makes this compound useful also presents a hazard. Uncontrolled addition of nucleophilic reagents (like amines or alcohols) can lead to a rapid exotherm. A thorough thermal hazard assessment, including reaction calorimetry, is strongly recommended before attempting a large-scale reaction.

Q2: I'm observing a decrease in yield and purity upon scale-up. What are the likely culprits?

This is a classic scale-up challenge. The root cause often lies in issues related to mass and heat transfer, which are less pronounced in small lab flasks.

  • Inefficient Mixing: In a large reactor, localized "hot spots" or areas of high reactant concentration can occur if mixing is not adequate. This can lead to side reactions and impurity formation. The choice of impeller type, agitation speed, and baffle design are critical at scale.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases as you scale up, making it harder to remove heat. An exotherm that is easily managed in a 1 L flask can become a runaway reaction in a 100 L reactor. Slower addition rates of the limiting reagent and a robust reactor cooling system are essential.

  • Extended Reaction/Work-up Times: What takes minutes in the lab can take hours at scale. Prolonged exposure of your product to the reaction mixture or work-up conditions can lead to degradation. It's crucial to understand the stability of your product under these conditions.

Troubleshooting Guide: In-Depth Problem Solving

Issue 1: Uncontrolled Exotherm & Impurity Formation During Amine Addition

Question: During the formation of a sulfonamide, I'm adding my primary amine to a solution of this compound and triethylamine in dichloromethane. On a 50 L scale, I'm seeing a dangerous temperature spike and the final product is contaminated with several impurities. What's happening and how can I fix it?

Causality & Expert Analysis:

The formation of a sulfonamide from a sulfonyl chloride and an amine is a highly exothermic process. The heat generated is proportional to the amount of material reacting. At a 50 L scale, the rate of heat generation can easily overwhelm the cooling capacity of the reactor if the amine is added too quickly. This temperature spike accelerates side reactions.

The most likely side reaction is the dimerization of the sulfonyl chloride or reaction with the triethylamine base at elevated temperatures. Furthermore, if your amine has other nucleophilic sites, high temperatures can lead to a loss of selectivity.

Troubleshooting & Mitigation Protocol:

  • Perform Reaction Calorimetry: Before scaling up, use a reaction calorimeter (e.g., a Mettler-Toledo RC1) on a small scale (100-500 mL) to quantify the heat of reaction and determine the maximum heat flow. This data is critical for safe and predictable scale-up.

  • Optimize Addition Profile (Reverse Addition): Instead of adding the amine to the sulfonyl chloride, consider a "reverse addition." Add the solution of this compound slowly to the solution of the amine and base. This keeps the highly reactive sulfonyl chloride as the limiting reagent at all times, preventing it from accumulating and reacting uncontrollably.

  • Control the Addition Rate: The addition should be controlled at a rate where the internal temperature can be maintained within a narrow range (e.g., 0-5 °C). Link the addition pump to a temperature probe in the reactor for automated control.

  • Solvent Volume and Heat Transfer: Ensure sufficient solvent is used to maintain a stirrable slurry and aid in heat dissipation. A typical starting point for scale-up is a concentration of 0.5-1.0 M.

Workflow: Mitigating Exotherms in Sulfonamide Formation

G cluster_prep Preparation Phase cluster_reaction Controlled Reaction Phase cluster_outcome Outcome Calorimetry 1. Run Reaction Calorimetry (Determine ΔHrxn) ReactorPrep 2. Prepare Reactor: - Charge Amine & Base - Cool to 0-5 °C Calorimetry->ReactorPrep Informs Safety Limits SulfonylChloride 3. Prepare Sulfonyl Chloride Solution (e.g., in DCM or Toluene) SlowAddition 4. Slow, Sub-surface Addition of Sulfonyl Chloride Solution SulfonylChloride->SlowAddition Initiates Reaction TempControl 5. Maintain T(internal) < 10 °C SlowAddition->TempControl Generates Heat TempControl->SlowAddition Feedback Loop: Adjusts Addition Rate Success Safe & Controlled Reaction (High Purity & Yield) TempControl->Success Ensures Selectivity

Caption: Workflow for safe scale-up of sulfonamide synthesis.

Issue 2: Poor Solubility and Handling of the Solid Reagent

Question: this compound is a solid. Charging it to the reactor is causing dust and potential exposure issues. It also dissolves slowly. How can I improve this process?

Causality & Expert Analysis:

Handling solids on a large scale presents logistical and safety challenges. Dust generation is a major concern for operator exposure and can also create an explosion hazard with fine powders, although less common for this specific class of compound. Slow dissolution is a mass transfer limitation that can lead to inconsistent reaction initiation and unpredictable kinetics.

Troubleshooting & Mitigation Protocol:

  • Use a Co-solvent or Slurry: Instead of charging the solid directly, consider preparing a slurry of the sulfonyl chloride in a portion of the reaction solvent in a dedicated charging vessel. This slurry can then be safely transferred to the reactor via a pump. This minimizes dust and allows for a more controlled addition.

  • Solvent Selection: While solvents like dichloromethane (DCM) or ethyl acetate are common, their solubility for this reagent might be limited, especially at lower temperatures. Toluene or 2-methyl-THF can be excellent alternatives, offering good solubility and higher boiling points, which can be advantageous for downstream processing. Always verify solvent compatibility with your reaction chemistry.

  • Gentle Warming for Dissolution: If preparing a solution is preferred over a slurry, gentle warming (e.g., to 30-40 °C) in the charging vessel can be used to ensure complete dissolution before adding it to the cooled reactor. Ensure the solution is cooled back to the desired temperature before starting the addition if necessary.

Data Table: Solvent Considerations for Scale-Up

SolventBoiling Point (°C)Key Advantages for Scale-UpPotential Issues
Dichloromethane39.6Good for many reactions, easy to remove.Low boiling point, potential environmental/health concerns.
Ethyl Acetate77.1Greener solvent, good for many reactions.Can be sensitive to strong bases/acids.
Toluene110.6Good solubility for many organics, azeotropes water.Higher boiling point requires more energy for removal.
2-Methyl-THF80.0Higher boiling point than THF, less prone to peroxide formation.More expensive than other common solvents.
Issue 3: Difficult Work-up and Product Isolation

Question: My lab-scale aqueous work-up is not translating well. I'm forming stable emulsions during the phase split, and my product is crashing out of the organic layer during the washes. What should I do?

Causality & Expert Analysis:

Emulsion formation is common when scaling up liquid-liquid extractions, especially when fine particulate matter (like salt byproducts) is present or when the densities of the aqueous and organic phases are similar. Product precipitation during washes indicates that the organic layer is becoming supersaturated as its composition changes (e.g., by extraction of a water-miscible co-solvent) or as the temperature fluctuates.

Troubleshooting & Mitigation Protocol:

  • Minimize Emulsions:

    • Add Brine: Use a saturated sodium chloride solution (brine) for the aqueous washes. This increases the ionic strength and density of the aqueous phase, helping to break emulsions.

    • Gentle Agitation: During the wash steps, use a slower agitation speed than during the reaction. The goal is to mix the phases, not homogenize them.

    • Consider a Different Solvent: Switching to a solvent with a greater density difference from water, like toluene, can facilitate a cleaner phase split.

  • Prevent Product Precipitation:

    • Solvent Swap Before Work-up: If your reaction solvent has some water miscibility (like THF), perform a distillation to swap it for a non-miscible solvent (like toluene or ethyl acetate) before starting the aqueous work-up.

    • Maintain Temperature: Ensure the temperature of the reactor is maintained during the work-up. If the product is less soluble at lower temperatures, keep the mixture warmed.

    • Increase Solvent Volume: Before starting the washes, you may need to dilute the organic layer with more solvent to ensure the product remains fully dissolved.

Decision Tree: Troubleshooting Work-Up Issues

G Start Work-up Problem (Emulsion or Precipitation) Emulsion Is an emulsion forming? Start->Emulsion Precipitation Is product crashing out? Emulsion->Precipitation No Brine Action: Add Brine to Wash Emulsion->Brine Yes Dilute Action: Add More Organic Solvent Precipitation->Dilute Yes SlowAgitation Action: Reduce Agitation Speed Brine->SlowAgitation SolventSwap Action: Change Organic Solvent (e.g., to Toluene) SlowAgitation->SolventSwap Warm Action: Maintain/Increase Temperature Dilute->Warm SolventSwap2 Action: Solvent Swap to Higher Solubility Solvent Before Wash Warm->SolventSwap2

Caption: Decision-making process for common work-up challenges.

Technical Support Center: Strategies for the Efficient Removal of Unreacted 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing this reactive intermediate from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

The Challenge: Why is Removing this compound Crucial?

This compound is a highly reactive electrophile, a characteristic that makes it a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[1] However, this reactivity also presents a significant challenge in its removal post-reaction. Excess sulfonyl chloride can interfere with subsequent synthetic steps and complicate product purification. Its relatively non-polar nature can lead to co-elution with the desired product during chromatographic separation, compromising the purity of your final compound.[2] Furthermore, its reaction with moisture or nucleophilic solvents can generate acidic byproducts, which may degrade sensitive functional groups in your target molecule.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most effective strategies involve converting the unreacted sulfonyl chloride into a more easily separable derivative. The three main approaches are:

  • Aqueous Hydrolysis (Quenching): Reacting the sulfonyl chloride with water, typically under basic conditions, to form the corresponding water-soluble sulfonic acid salt.[4][5]

  • Amine Quenching: Introducing a simple amine to form a more polar sulfonamide, which can be easily separated by extraction or chromatography.[2][6]

  • Scavenger Resins: Utilizing solid-supported nucleophiles (e.g., polymer-bound amines) that react with and sequester the excess sulfonyl chloride, allowing for its removal by simple filtration.[2][3]

Q2: What is the product of the hydrolysis of this compound?

A2: The hydrolysis of this compound yields 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid and hydrochloric acid (HCl). Both of these byproducts are acidic and can be neutralized with a base to form their respective salts.[3]

Q3: How can I monitor the removal of the sulfonyl chloride during my workup?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the disappearance of the sulfonyl chloride. A staining reagent, such as potassium permanganate, can be useful for visualizing the sulfonyl chloride and its byproducts if they are not UV-active.

Troubleshooting Guide

Issue Possible Cause Solution
Co-elution of product and sulfonyl chloride during chromatography. The polarity of your product is very similar to that of this compound.Quench before chromatography. Convert the sulfonyl chloride into a more polar derivative (sulfonic acid or sulfonamide) using one of the quenching protocols below. This will significantly alter its retention factor (Rf), facilitating separation.[2]
The desired product is degrading during aqueous workup. The product contains acid- or base-labile functional groups (e.g., esters, protecting groups) that are sensitive to the pH changes during quenching.Use a non-basic quenching method. Quench with a primary or secondary amine in a non-aqueous solvent to form a sulfonamide. Alternatively, employ a scavenger resin for a neutral workup.[2]
Incomplete removal of the sulfonyl chloride after quenching. Insufficient amount of quenching agent, low temperature, or poor mixing, especially in biphasic systems.Increase the excess of the quenching agent. Ensure a sufficient molar excess of the base or amine. Ensure vigorous stirring to maximize contact between the organic and aqueous phases.[2]
Formation of an oily, difficult-to-handle substance after workup. This may be due to residual chlorinated solvents or the formation of complex side products.[7]Ensure thorough drying of the organic layer. Use a drying agent like anhydrous sodium sulfate or magnesium sulfate. If the issue persists, a silica gel plug filtration prior to full chromatography may help remove some of the more polar impurities.

Experimental Protocols

Protocol 1: Aqueous Basic Workup (Hydrolysis)

This is the most common method for removing unreacted sulfonyl chlorides when the desired product is stable to basic conditions.

  • Cool the reaction mixture to 0 °C in an ice bath. This is important as the hydrolysis of sulfonyl chlorides is exothermic.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue addition until the cessation of gas (CO₂) evolution.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel and separate the layers. The sodium salt of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonic acid will be in the aqueous layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Amine Quench

This method is suitable for products that are sensitive to aqueous basic conditions.

  • Cool the reaction mixture to 0 °C.

  • Add a simple primary or secondary amine (e.g., benzylamine or morpholine) or an aqueous solution of ammonia (NH₄OH) to the reaction mixture.[6]

  • Stir for 15-30 minutes at room temperature. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Proceed with a standard aqueous workup. The resulting sulfonamide is typically more polar than the starting sulfonyl chloride and can be removed by extraction or chromatography.

Protocol 3: Use of a Scavenger Resin

This is an excellent method for products that are sensitive to both acidic and basic conditions, as it allows for a non-extractive workup.

  • To the reaction mixture, add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene), typically 2-3 equivalents relative to the excess sulfonyl chloride.[2]

  • Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor the reaction by TLC for the disappearance of the sulfonyl chloride.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a suitable organic solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Visualization of Removal Strategies

Chemical Transformation during Quenching

G SC This compound (in organic phase) Quench_Base Aqueous Base (e.g., NaHCO₃) SC->Quench_Base Hydrolysis Quench_Amine Amine (e.g., R₂NH) SC->Quench_Amine Amination SA_Salt 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonate Salt (Water Soluble) Quench_Base->SA_Salt Easily removed in aqueous layer Sulfonamide N,N-Disubstituted-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide (More Polar) Quench_Amine->Sulfonamide Separated by chromatography

Caption: Quenching transforms the sulfonyl chloride into more polar, easily separable species.

Decision Workflow for Removal Method Selection

G Start Is your product stable to aqueous base? Method1 Use Aqueous Basic Workup (Protocol 1) Start->Method1 Yes Next_Question Is your product stable to amines? Start->Next_Question No Method2 Use Amine Quench (Protocol 2) Method3 Use Scavenger Resin (Protocol 3) Next_Question->Method2 Yes Next_Question->Method3 No

Caption: A decision tree for choosing the optimal removal strategy for your experiment.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Properties
This compoundC₆H₉ClN₂O₂S208.67[8]Soluble in common organic solvents (DCM, EtOAc, THF). Reacts with water.[9]
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonic acidC₆H₁₀N₂O₃S206.22Expected to be a strong acid, highly soluble in water, especially as its salt.[3][10]

References

  • Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl) - Benchchem. (n.d.).
  • How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? (2016, March 9). ResearchGate.
  • removing unreacted methanesulfonyl chloride from reaction mixture - Benchchem. (n.d.).
  • This compound | C6H9ClN2O2S. (n.d.). PubChem.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate.
  • Method for removing unreacted electrophiles from a reaction mixture. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (2014, September 24). Fisher Scientific.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • This compound. (n.d.). MySkinRecipes.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • This compound. (n.d.). Pharmaffiliates.
  • Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1. (2023, August 15). Smolecule.
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH.
  • Removing thionyl chloride. (2019, June 17). Reddit.
  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.).
  • Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? (2014, August 10). ResearchGate.
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. (2019, December 16). The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Removal of Tosyl-Containing Byproducts. (n.d.). Benchchem.
  • 1-Ethyl-3-methoxy-pyrazole-4-sulfonyl chloride | C6H9ClN2O3S. (n.d.). PubChem.
  • Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. (n.d.). ResearchGate.
  • Green Chemistry. (2022, August 23). RSC Publishing.
  • Any tips on cleaning up SO2Cl2 chlorination reactions? (2020, July 22). Reddit.
  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). Organic Letters - ACS Publications.
  • p. 943. (n.d.). Organic Syntheses Procedure.
  • This compound. (n.d.). PubChemLite.
  • Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20).
  • 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S. (n.d.). PubChem.
  • Products. (n.d.). 2a biotech.
  • 1H-Pyrazole-4-Sulfonylchloride, 1-Methyl-. (2024, April 9). ChemBK.
  • 1H-pyrazole-4-sulfonate | C3H3N2O3S-. (n.d.). PubChem.
  • 1-Ethyl-3-isopropoxy-pyrazole-4-sulfonyl chloride | C8H13ClN2O3S. (n.d.). PubChem.

Sources

analytical techniques for detecting byproducts in pyrazole sulfonylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Sulfonylation Analysis

Introduction: The sulfonylation of pyrazoles is a cornerstone reaction in medicinal chemistry, yielding scaffolds with significant therapeutic potential.[1][2] However, the inherent reactivity of the pyrazole ring, particularly the presence of two adjacent nitrogen atoms, often leads to a complex mixture of products and byproducts.[3] Controlling regioselectivity and preventing side reactions is a significant challenge. For drug development professionals, the rigorous identification, quantification, and control of these byproducts are not merely academic exercises; they are critical mandates for ensuring the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[4][5][6]

This guide provides troubleshooting strategies and answers to frequently encountered questions during the analysis of pyrazole sulfonylation reactions. It is designed to equip researchers with the foundational knowledge and practical protocols needed to navigate the complexities of byproduct detection and characterization.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Byproduct Formation & Identification

Question: What are the most common byproducts in a pyrazole sulfonylation reaction, and why do they form?

Answer: The primary challenge in pyrazole sulfonylation is controlling the site of sulfonylation. The pyrazole ring has two nitrogen atoms (N1 and N2), both of which can potentially be sulfonylated, leading to the formation of regioisomers. The distribution of these isomers is highly dependent on the substitution pattern of the pyrazole ring, the nature of the sulfonylating agent, and the reaction conditions.

Beyond simple regioisomerism, other byproducts can arise from various side reactions:

  • Di-sulfonylation: If harsh reaction conditions are used or if the pyrazole ring is highly activated, a second sulfonylation event can occur, typically at the other nitrogen or a carbon atom.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride reagent can react with trace amounts of water in the reaction mixture to form the corresponding sulfonic acid, which will be present as an impurity.

  • Degradation Products: The desired product itself might be unstable under the reaction conditions, leading to degradation. For instance, the sulfonyl group could be cleaved under certain pH or temperature conditions.[7]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the initial pyrazole and sulfonyl chloride (or its hydrolyzed form).[8]

The formation of these byproducts is governed by the reaction mechanism. For instance, the regioselectivity is influenced by the steric hindrance around the nitrogen atoms and their relative nucleophilicity.[3][9] Understanding these potential pathways is the first step in developing an effective analytical strategy.

Question: My initial HPLC-UV analysis shows several unexpected peaks. How can I begin to identify them?

Answer: An HPLC-UV chromatogram with multiple peaks is a common starting point. A systematic approach is crucial. The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to get mass information for each peak. This is the single most powerful initial technique for impurity identification.[10][11]

Here is a logical workflow to follow:

Byproduct_Identification_Workflow start Unexpected Peak(s) in HPLC-UV lcms Run LC-MS Analysis start->lcms check_mass Compare m/z of Peak to API lcms->check_mass is_isomer m/z is IDENTICAL to API check_mass->is_isomer Yes is_different m/z is DIFFERENT from API check_mass->is_different No isomer_action Suspect Regioisomer or Structural Isomer. Proceed to NMR for structural elucidation. Develop specific HPLC method for separation. is_isomer->isomer_action diff_action Hypothesize structure based on mass difference. (e.g., unreacted starting material, hydrolysis product, di-sulfonylated species). Confirm with MS/MS fragmentation and NMR. is_different->diff_action

Data Summary for LC-MS Analysis: When analyzing your LC-MS data, a structured comparison is key. Create a table to organize your findings.

Retention Time (min)Observed m/z [M+H]⁺Δ Mass from API (Da)Potential Identity
5.2 (API)350.10Target Compound
5.8350.10Regioisomer (N1 vs. N2)
2.1195.1-155.0Unreacted Pyrazole-NH
4.5505.0+154.9Di-sulfonylated Byproduct
1.5173.0-177.1Sulfonic Acid (from reagent)

This table is illustrative. The exact masses will depend on your specific starting materials and reagents.

Category 2: Advanced Structural Elucidation

Question: LC-MS suggests I have a regioisomer. How can I definitively prove its structure?

Answer: Mass spectrometry cannot distinguish between isomers. For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12] Specifically, two-dimensional (2D) NMR experiments are required.

Causality Behind the Technique: The chemical environment of protons and carbons attached to or near the pyrazole ring is different for each regioisomer. For example, in an N1-sulfonylated pyrazole, the substituent is on the same nitrogen as the proton (if unsubstituted at that position), while in an N2-sulfonylated pyrazole, it is not. These differences manifest in the NMR spectrum.

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons will also differ.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation between the protons on the pyrazole ring and the carbons of the sulfonyl group's aromatic ring (or vice-versa), you can definitively establish the point of attachment.

  • NOESY/ROESY: For some complex structures, observing through-space correlations can help confirm the 3D arrangement and confirm which parts of the molecule are close to each other, further validating the isomeric assignment.[14]

Question: I have isolated a key byproduct, but I'm struggling with its NMR interpretation. What's a good workflow?

Answer: A systematic NMR analysis workflow is essential for complex structures.

NMR_Workflow start Isolated Impurity proton Acquire ¹H NMR - Assign proton signals - Check integration start->proton carbon Acquire ¹³C NMR & DEPT - Count carbons - Identify CH, CH₂, CH₃ groups proton->carbon hsqc Acquire ¹H-¹³C HSQC - Correlate each proton to its directly attached carbon carbon->hsqc cosy Acquire ¹H-¹H COSY - Identify proton spin systems (neighboring protons) hsqc->cosy hmbc Acquire ¹H-¹³C HMBC - Establish long-range (2-3 bond) connectivity to piece together fragments cosy->hmbc elucidate Elucidate Final Structure hmbc->elucidate

Category 3: Separation & Quantification Protocols

Question: Can you provide a starting point for an HPLC protocol to separate my target pyrazole sulfonamide from its byproducts?

Answer: Absolutely. This protocol is a robust starting point for many diaryl-pyrazole sulfonamides. Optimization will likely be necessary based on the specific polarity and characteristics of your compounds. Reversed-Phase HPLC (RP-HPLC) is the most common technique.[15][16]

Experimental Protocol: RP-HPLC-UV for Impurity Profiling

  • Instrumentation:

    • HPLC system with a UV/PDA detector.

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl column can also be effective for separating aromatic isomers.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (HPLC Grade).

    • Sample Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

ParameterConditionRationale
Flow Rate1.0 mL/minStandard for 4.6 mm ID columns.
Injection Volume10 µLBalances sensitivity and peak shape.
Column Temp.30 °CEnsures reproducible retention times.
Detection254 nm (or λmax of API)254 nm is a good starting point for aromatic compounds. Use a PDA detector to check peak purity and identify the optimal wavelength for all components.
Gradient0-2 min: 30% BEquilibrate column.
2-20 min: 30% to 95% BElute compounds of increasing hydrophobicity.
20-23 min: 95% BWash the column.
23-25 min: 30% BRe-equilibrate for next injection.
  • Procedure:

    • Prepare the mobile phases, filter through a 0.45 µm filter, and degas.

    • Prepare a stock solution of your reaction mixture or isolated API at approximately 1 mg/mL in the sample diluent.

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

Troubleshooting Poor Separation:

  • Co-eluting Peaks: If peaks are not resolved, try a shallower gradient (e.g., increase the gradient time from 18 to 30 minutes).

  • Isomer Separation: For stubborn regioisomers, consider a different stationary phase like a Phenyl-Hexyl or a Biphenyl column to introduce alternative separation mechanisms (π-π interactions).

  • Peak Tailing: Ensure your mobile phase pH is appropriate for your analyte. The use of TFA helps to protonate silanols and improve peak shape for basic compounds.

References

  • Impurity quantification in pharmaceutical dosage forms. Oceanic Pharmachem.
  • Custom Synthesis of Impurity Standards. Aquigen Bio Sciences.
  • Detection and Quantitation of Process-Related Impurities in Biopharma Manufacturing. Pharmaceutical Technology.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.
  • Strategies for the synthesis of 1‐sulfonyl‐1H‐pyrazoles.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • Detection and Quantitation of Process-Related Impurities.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...
  • NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide deriv
  • Pharmaceutical impurities and degradation products: Uses and applic
  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ¹H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Process for the regioselective synthesis of pyrazoles.
  • LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F).
  • Current status of pyrazole and its biological activities. National Institutes of Health (NIH). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonylating Agents: A Comparative Analysis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a sulfonylating agent is a critical decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic pathway. These reagents are foundational in the construction of sulfonamides and sulfonate esters, privileged moieties in a vast array of therapeutic agents. This guide offers an in-depth, objective comparison of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with established sulfonylating agents, namely p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). This analysis is grounded in established principles of chemical reactivity and supported by experimental data to empower informed decision-making in your synthetic endeavors.

Introduction to Sulfonylation and the Role of the Sulfonyl Group

Sulfonylation is a fundamental transformation in organic synthesis, involving the introduction of a sulfonyl group (–SO₂–) into a molecule. This is most commonly achieved through the reaction of a sulfonyl chloride with a nucleophile, such as an amine to form a sulfonamide, or an alcohol to yield a sulfonate ester. The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a wide range of drugs including antibiotics, diuretics, and anti-inflammatory agents. The sulfonate ester, on the other hand, is an excellent leaving group, often utilized to activate alcohols for subsequent nucleophilic substitution reactions.

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom. This is, in turn, influenced by the electronic and steric nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur, leading to a faster reaction rate, while electron-donating groups and increased steric bulk tend to decrease reactivity.

Unveiling this compound: A Heterocyclic Contender

This compound is a heterocyclic sulfonylating agent that has garnered interest as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of herbicides and fungicides.[1] Its structure features a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This heterocyclic core imparts unique electronic and steric properties that distinguish it from traditional aryl and alkyl sulfonyl chlorides.

Synthesis of this compound

The synthesis of pyrazole-4-sulfonyl chlorides can be achieved through the sulfonation of the corresponding pyrazole. A general and effective method involves the reaction of the pyrazole with chlorosulfonic acid, often in the presence of a chlorinating agent like thionyl chloride to ensure complete conversion.[2]

G cluster_0 Synthesis of Pyrazole-4-sulfonyl chloride Pyrazole 1-Ethyl-3-methyl-1H-pyrazole Reagents 1. Chlorosulfonic Acid (ClSO3H) 2. Thionyl Chloride (SOCl2) Pyrazole->Reagents Sulfonation Product This compound Reagents->Product

A Comparative Analysis of Sulfonylating Agents

The choice of a sulfonylating agent is a nuanced decision that hinges on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction kinetics, and the electronic properties of the final product.

Reactivity and Electronic Effects

The reactivity of sulfonyl chlorides is intrinsically linked to the electronic environment of the sulfonyl group. The pyrazole ring in this compound is an electron-rich aromatic system.[3] The presence of two nitrogen atoms in the ring influences the electron density and, consequently, the electrophilicity of the sulfonyl sulfur. In general, electron-donating groups attached to the sulfonyl moiety decrease its reactivity.[4]

Table 1: Comparative Properties of Sulfonylating Agents

Sulfonylating AgentStructureKey FeaturesExpected Relative Reactivity
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClAliphatic, sterically unhindered, highly reactive.Highest
p-Toluenesulfonyl Chloride (TsCl) p-CH₃C₆H₄SO₂ClAromatic, moderately reactive, widely used.High
This compound C₆H₉ClN₂O₂SHeterocyclic, electron-rich ring system, moderately reactive.Moderate
Dansyl Chloride C₁₂H₁₂ClN₂O₂SAromatic, bulky, fluorescent tag, less reactive.Lowest
Steric Considerations

Steric hindrance around the sulfonyl group can also play a significant role in the rate of sulfonylation. The this compound possesses substituents (ethyl and methyl groups) on the pyrazole ring. While these are relatively small, they may exert some steric influence compared to the simple methyl group of MsCl. However, the planar nature of the pyrazole ring may mitigate this effect to some extent. In comparison, the bulky naphthalene ring of dansyl chloride significantly hinders its reactivity.

Experimental Performance and Applications

While direct comparative kinetic studies are limited, the utility of this compound can be demonstrated through its successful application in the synthesis of bioactive molecules. Pyrazole sulfonamides are prominent structural motifs in numerous pharmaceutically active compounds.[2] For instance, the pyrazole sulfonamide moiety is a key feature of the COX-2 inhibitor celecoxib. The synthesis of celecoxib and its analogues often involves the use of a pyrazole-containing sulfonyl chloride.[5][6]

Case Study: Synthesis of a Pyrazole Sulfonamide

The following experimental protocol outlines a general procedure for the synthesis of a sulfonamide using a pyrazole-4-sulfonyl chloride, which can be adapted for this compound.[2]

G cluster_1 Sulfonamide Synthesis Workflow Start Start Dissolve_Amine Dissolve amine and base (e.g., DIPEA) in DCM Add_Sulfonyl_Chloride Add pyrazole-4-sulfonyl chloride solution dropwise at 25-30 °C Stir Stir at room temperature for 16 hours Workup Aqueous workup and extraction Purification Column chromatography End End

Detailed Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride (A Model Protocol)[2]

This protocol for a similar pyrazole sulfonyl chloride can be adapted for the synthesis of this compound.

Materials:

  • 3,5-Dimethyl-1H-pyrazole

  • Chlorosulfonic acid

  • Thionyl chloride

  • Chloroform

  • Dichloromethane

  • Ice

  • Sodium sulfate

Procedure:

  • In a flask under a nitrogen atmosphere, a solution of 3,5-dimethyl-1H-pyrazole (25 g, 260 mmol) in 75 mL of chloroform is prepared.

  • This solution is added very slowly at 0 °C to a stirred solution of chlorosulfonic acid (166.7 g, 1430 mmol) in 175 mL of chloroform.

  • The reaction mixture temperature is raised to 60 °C and stirring is continued for 10 hours.

  • Thionyl chloride (40.8 g, 343.2 mmol) is added to the reaction mixture at 60 °C over 20 minutes.

  • The reaction is stirred for an additional 2 hours at 60 °C.

  • After completion (monitored by TLC), the reaction mass is cooled to 0–10 °C and poured into a mixture of dichloromethane and ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and the solvent is evaporated under vacuum to yield the product.

General Protocol for the Synthesis of a Pyrazole Sulfonamide[2]

Materials:

  • Pyrazole-4-sulfonyl chloride (e.g., this compound)

  • Primary or secondary amine

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Water

  • Sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The amine (1.05 equivalents) and DIPEA (1.5 equivalents) are dissolved in dichloromethane.

  • A solution of the pyrazole-4-sulfonyl chloride (1.0 equivalent) in dichloromethane is added dropwise to the amine solution at 25–30 °C.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, cold water is added to the reaction mixture and stirred for 10 minutes.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Conclusion: Selecting the Optimal Sulfonylating Agent

The selection of a sulfonylating agent is a critical parameter in the design of a synthetic route. While methanesulfonyl chloride offers the highest reactivity, and p-toluenesulfonyl chloride provides a balance of reactivity and stability, This compound emerges as a valuable alternative, particularly when the incorporation of a pyrazole moiety is desirable for biological activity. Its moderate reactivity, stemming from the electron-rich nature of the pyrazole ring, allows for controlled reactions. Dansyl chloride , with its fluorescent properties and lower reactivity, is best suited for labeling applications.

Ultimately, the optimal choice will depend on the specific substrate, desired reaction conditions, and the intended properties of the final product. This guide provides the foundational knowledge and practical protocols to make an informed and strategic decision in the selection of sulfonylating agents for your research and development endeavors.

References

  • MySkinRecipes. This compound. [Link][1]
  • Stepanov, V.A., Matyukhin, A.Y., & Akkuzin, K.N. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. [Link][7]
  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4673. [Link][4]
  • Abdellatif, K. R. A., et al. (2017). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3472. [Link][5]
  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link][6]
  • Dunn, P. J. (2005). Synthesis of Sildenafil Citrate (Viagra®). Organic Process Research & Development, 9(1), 88-97. [Link][8]
  • Guda, S. K., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(11), 17736-17754. [Link][9]
  • Reddy, M. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26145–26157. [Link][2]
  • Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18838-18842. [Link][10]
  • ResearchGate. Pyrazole structure highlighting the nucleophilic and electrophilic.... [Link][3]
  • Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. [Link][11]
  • Request PDF.
  • Wang, S., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-937. [Link][13]
  • Reddy, P. P., et al. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(6), 10338-10351. [Link][14]
  • Papakyriakou, A., et al. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals, 14(11), 1152. [Link][15]
  • Harmata, M., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 48(35), 6129-6131. [Link][16]

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A Comparative Guide to Pyrazole-Based Sulfonamides and Their Heterocyclic Peers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the sulfonamide group is a cornerstone pharmacophore, integral to a wide array of therapeutic agents.[1][2] When appended to a heterocyclic scaffold, the resulting molecule often exhibits enhanced biological activity and improved pharmacokinetic properties. Among the plethora of heterocyclic sulfonamides, those based on the pyrazole ring have garnered significant attention for their therapeutic potential. This guide provides an in-depth comparison of pyrazole-based sulfonamides with other prominent heterocyclic sulfonamides, namely those derived from pyridine, thiophene, and thiazole. We will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Privileged Scaffold: Why Heterocyclic Sulfonamides?

Heterocyclic compounds are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. The incorporation of a sulfonamide moiety (-SO₂NH₂) into these rings can impart a range of desirable properties. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. This versatility has led to the development of heterocyclic sulfonamides as potent anticancer, antimicrobial, and anti-inflammatory agents, as well as enzyme inhibitors.[3][4]

Pyrazole-Based Sulfonamides: A Class of Versatile Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[5] Its unique electronic properties and synthetic accessibility make it an attractive scaffold for drug design. When combined with a sulfonamide group, the resulting pyrazole-based sulfonamides have demonstrated remarkable efficacy in various therapeutic areas.

Synthesis of Pyrazole-Based Sulfonamides

The synthesis of pyrazole-based sulfonamides typically involves a multi-step process, often culminating in the reaction of a pyrazole intermediate with a sulfonyl chloride or the cyclization of a sulfonamide-containing precursor. A general and widely adopted synthetic route is the condensation of a 1,3-dicarbonyl compound with a hydrazine bearing a sulfonamide group.

cluster_0 Synthesis of Pyrazole Sulfonamides 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Sulfonamide Pyrazole-Based Sulfonamide 1,3-Dicarbonyl->Pyrazole Sulfonamide Cyclocondensation Hydrazine Sulfonamide Hydrazine Sulfonamide Hydrazine Sulfonamide->Pyrazole Sulfonamide

Figure 1: General synthetic scheme for pyrazole-based sulfonamides.

A Comparative Analysis of Biological Activities

The true measure of a drug candidate's potential lies in its biological performance. Here, we compare pyrazole-based sulfonamides with their pyridine, thiophene, and thiazole counterparts across key therapeutic areas, supported by experimental data where available.

Anticancer Activity

Heterocyclic sulfonamides have emerged as a promising class of anticancer agents, often targeting key enzymes involved in tumor progression, such as carbonic anhydrases and kinases.

A comparative study of novel pyrazole, pyridine, and thiazole derivatives incorporating a sulfonamide residue against the MCF-7 breast cancer cell line revealed that the pyrazole and pyridine analogs exhibited significant cytotoxic activity.[6]

Heterocyclic CoreCompoundIC₅₀ (µM) against MCF-7Reference
Pyrazole Compound 319.2[6]
Pyridine Compound 814.2[6]
Thiazole-Less Active[6]
Doxorubicin (Standard)--[6]

Table 1: Comparative anticancer activity of pyrazole and pyridine-based sulfonamides against the MCF-7 cell line.

The superior activity of the pyridine analog in this specific study highlights the nuanced structure-activity relationships at play. However, numerous studies have demonstrated the potent anticancer effects of pyrazole-sulfonamides against a wide range of cancer cell lines. For instance, a series of pyrazolebenzene-sulphonamide hybrids showed cytotoxicity towards oral squamous cell carcinoma cells with IC₅₀ values ranging from 6.7 to 400 µM.[1] Thiophene-based sulfonamides have also shown promise, with some derivatives exhibiting higher cytotoxic activity than the standard drug doxorubicin against the MCF7 cell line.[7]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Sulfonamides are classic CA inhibitors, and the nature of the heterocyclic ring significantly influences their potency and isoform selectivity.

Studies have shown that both pyrazole and pyridine-based sulfonamides are potent inhibitors of various human CA isoforms (hCA I, II, IX, and XII). For instance, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated impressive hCA IX inhibitory efficacy, with Kᵢ values ranging from 19.5 to 48.6 nM, which is comparable to or better than clinically used sulfonamides.[8] Similarly, pyrazole-sulfonamide derivatives have shown Kᵢ values in the nanomolar range against hCA I and hCA II.[1]

HeterocycleCompoundTarget IsoformKᵢ (nM)Reference
Pyrazole 4chCA I59.8 ± 3.0[1]
Pyrazole 4ghCA II6.9 ± 1.5[1]
Pyridine (with pyrazole substituent)15hCA IX19.5[8]
Pyridine (with pyrazole substituent)19hCA IX48.6[8]
Acetazolamide (Standard)-hCA IX25.8[3]

Table 2: Comparative inhibitory activity of pyrazole and pyridine-based sulfonamides against human carbonic anhydrase isoforms.

The data suggests that both pyrazole and pyridine scaffolds can be effectively utilized to design potent and selective CA inhibitors. The choice between them may depend on the desired isoform selectivity and other pharmacokinetic considerations.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Heterocyclic sulfonamides have a long history as antibacterial drugs, and recent research continues to explore their potential.

Structure-Activity Relationship (SAR) Insights

The biological activity of heterocyclic sulfonamides is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

cluster_0 Key Structural Features Influencing Activity Heterocyclic Core Heterocyclic Core (Pyrazole, Pyridine, etc.) Biological Activity Biological Activity Heterocyclic Core->Biological Activity Modulates binding and physicochemical properties Sulfonamide Group Sulfonamide Moiety (-SO₂NH₂) Sulfonamide Group->Biological Activity Essential for interaction with target (e.g., Zn in CAs) Substituents Substituents on the Rings Substituents->Biological Activity Fine-tunes potency, selectivity, and pharmacokinetics Linker Linker Group Linker->Biological Activity Influences flexibility and orientation

Figure 2: Factors influencing the biological activity of heterocyclic sulfonamides.

  • For Pyrazole-Sulfonamides: The substitution pattern on the pyrazole ring and the nature of the aryl group attached to the sulfonamide nitrogen are critical. Electron-donating or withdrawing groups at different positions can significantly impact activity. For instance, in a series of pyrazolebenzene-sulphonamides, the presence of trimethoxy groups on the phenyl ring led to high cytotoxic selectivity.[1]

  • For Pyridine-Sulfonamides: The position of the sulfonamide group on the pyridine ring and the nature of the substituent at other positions are key determinants of activity. For CA inhibitors, substitution at the 4-position of the pyridine-3-sulfonamide scaffold with another heterocyclic ring, such as pyrazole, has been shown to enhance potency.[8]

  • For Thiophene-Sulfonamides: The position of substitution on the thiophene ring and the nature of the substituents influence the biological activity. The incorporation of bulky or lipophilic groups can enhance anticancer activity.[7]

  • For Thiazole-Sulfonamides: The substitution at the 2- and 4-positions of the thiazole ring is crucial for biological activity. Hybrid molecules combining thiazole with other heterocyclic moieties, like pyrazoline, have shown synergistic effects.[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is essential to follow standardized experimental protocols. Below are representative protocols for the synthesis and biological evaluation of heterocyclic sulfonamides.

General Synthesis of Pyrazole-Based Sulfonamides

This protocol describes the synthesis of 4-[5-(Aryl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives.

Step 1: Synthesis of Chalcones.

  • Dissolve the appropriate substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL).

  • Add a solution of NaOH (20 mmol) in water (5 mL) dropwise to the mixture at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Pour the mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrazoline-Sulfonamides.

  • Reflux a mixture of the synthesized chalcone (5 mmol) and 4-hydrazinobenzylsulfonamide hydrochloride (5 mmol) in glacial acetic acid (15 mL) for 8-10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture into crushed ice.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazoline-sulfonamide.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized compounds against a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis reveals that pyrazole-based sulfonamides are highly versatile and potent scaffolds in drug discovery, demonstrating significant potential as anticancer, carbonic anhydrase inhibitory, and antimicrobial agents. While direct, comprehensive comparative studies with other heterocyclic sulfonamides are limited, the available data suggests that pyrazole-containing compounds are often on par with or, in some cases, superior to their pyridine, thiophene, and thiazole counterparts.

The choice of the heterocyclic core is a critical decision in the design of new sulfonamide-based drugs. Pyrazoles offer a unique combination of electronic properties, synthetic tractability, and a proven track record in approved drugs. Future research should focus on more head-to-head comparative studies to elucidate the subtle differences in the pharmacological profiles of these important classes of compounds. The development of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly pave the way for the next generation of highly effective heterocyclic sulfonamide therapeutics.

References

  • Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. PubMed Central.
  • Synthesis and biological activity evaluation of some new pyrazole derivatives.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.
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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
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  • (PDF) Design, synthesis, antimicrobial evaluation and molecular docking studies of some new thiophene, pyrazole and pyridone derivatives bearing sulfisoxazole moiety.
  • Comparative Docking Studies of Pyrazole Carboxamide COX Inhibitors: A Guide for Researchers. Benchchem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Some thiazole and pyrazole derivatives as potent anticancer agents.
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A Comparative Guide to the Validation of Analytical Methods for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of reactive intermediates like 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a cornerstone of quality assurance and regulatory compliance. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents unique analytical challenges.[1] This guide provides a comprehensive comparison of analytical methodologies for the validation of this specific pyrazole derivative, underpinned by established scientific principles and regulatory expectations.

The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This is not merely a procedural formality but a critical component of the drug development lifecycle, ensuring data integrity and ultimately, patient safety.[2][3] The principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this process.[4][2][5][6][7][8][9][10][11][12][13][14][15]

This guide will explore the practical application of these principles to this compound, comparing the suitability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its quantitative analysis.

The Analytical Challenge: Reactivity and Stability

This compound is a reactive molecule due to the electrophilic nature of the sulfonyl chloride group. This reactivity makes it a valuable synthetic intermediate but also poses a significant challenge for analytical method development.[16] The primary degradation pathway is hydrolysis to the corresponding sulfonic acid, which can be accelerated by the presence of nucleophiles or protic solvents. Therefore, the choice of analytical technique and sample preparation is critical to ensure the integrity of the analyte.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical objective, such as purity assessment, quantitative determination of the active ingredient, or analysis of impurities.[1] For this compound, both HPLC and GC are viable options, each with distinct advantages and limitations.

Technique Primary Application Key Advantages Key Limitations
HPLC-UV Purity, Assay, Impurity Quantification- Wide applicability to a range of polar and non-polar compounds.- Analysis at ambient temperature minimizes thermal degradation.- High precision and accuracy.- The reactive sulfonyl chloride may degrade on some column stationary phases.- Requires careful mobile phase selection to avoid hydrolysis.
GC-MS Purity, Impurity Identification, Volatile Impurities- High resolution for complex mixtures.- Mass spectrometric detection provides structural information for impurity identification.- Suitable for volatile and thermally stable compounds.- Potential for on-column degradation of the thermally labile sulfonyl chloride.- Derivatization may be necessary to improve stability and volatility, adding complexity.[1][17]

Workflow for Analytical Method Validation

The validation process for an analytical method follows a structured approach to demonstrate its suitability for the intended purpose.[2] This workflow is applicable to both HPLC and GC methods, with specific experimental details tailored to each technique.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development (Column, Mobile Phase/Carrier Gas, Temperature) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SOP Standard Operating Procedure (SOP) Generation Rob->SOP Transfer Method Transfer to QC Laboratory SOP->Transfer Routine Routine Analysis Transfer->Routine

Figure 1: General workflow for analytical method validation.

In-Depth Comparison: HPLC vs. GC for this compound

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is often the preferred method for the analysis of moderately polar and thermally labile compounds like sulfonyl chlorides. The ability to perform separations at ambient temperature significantly reduces the risk of degradation.

1. Specificity:

  • Objective: To demonstrate that the analytical signal is solely from the analyte of interest and is not affected by the presence of impurities, degradation products, or matrix components.[3]

  • Procedure:

    • Analyze a blank (diluent), a placebo (if in a formulation), a solution of this compound reference standard, and a sample solution.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, and thermal stress. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the presence of impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector should be employed.

2. Linearity:

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[2]

  • Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50-150% of the expected sample concentration).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.[3]

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2]

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • Procedure: Introduce small variations in parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
LOD Reportable0.1 µg/mL
LOQ Reportable0.3 µg/mL
Robustness System suitability passes under all conditions.Complies
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

GC can be a powerful tool, especially when coupled with a mass spectrometer for definitive identification of impurities. However, the thermal lability of sulfonyl chlorides is a major concern.[17] Derivatization to a more stable sulfonamide is a common strategy to overcome this limitation.[1][17]

1. Derivatization and Specificity:

  • Objective: To convert the sulfonyl chloride to a thermally stable derivative and ensure the method is selective for this derivative.

  • Procedure:

    • React this compound with a suitable amine (e.g., diethylamine) to form the corresponding sulfonamide.[1]

    • Optimize the derivatization reaction for completeness and reproducibility.

    • Perform specificity studies as described for HPLC, ensuring no interference from derivatizing reagents or side products.

  • Acceptance Criteria: The derivatization reaction should be consistent, and the chromatogram of the derivatized analyte should be free from interfering peaks.

The validation of linearity, accuracy, precision, LOD, LOQ, and robustness would then proceed similarly to the HPLC method, using the derivatized analyte.

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the derivative's retention time.Complies
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Repeatability (%RSD) ≤ 2.0%1.1%
Intermediate Precision (%RSD) ≤ 2.0%1.5%
LOD Reportable0.05 ng/mL (due to MS sensitivity)
LOQ Reportable0.15 ng/mL
Robustness System suitability passes under all conditions.Complies

Decision Pathway for Method Selection

The choice between HPLC and GC for the analysis of this compound depends on the specific analytical needs. The following decision tree illustrates the logical process for selecting the most appropriate technique.

G Start Start: Analytical Goal for This compound AssayPurity Assay and Purity Determination? Start->AssayPurity ImpurityID Unknown Impurity Identification? AssayPurity->ImpurityID No HPLC HPLC-UV is the Preferred Method (Lower risk of degradation) AssayPurity->HPLC Yes GC_MS GC-MS is Advantageous (Structural information from MS) ImpurityID->GC_MS Yes ConsiderHPLC Consider HPLC-MS for structural information without thermal stress ImpurityID->ConsiderHPLC No Derivatization Is Derivatization Feasible and Reproducible? GC_MS->Derivatization Derivatization->HPLC No Derivatization->GC_MS Yes

Figure 2: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for reactive intermediates like this compound is a meticulous process that demands a thorough understanding of the analyte's chemistry and the principles of analytical science. While both HPLC and GC can be successfully validated for this purpose, HPLC is generally the more straightforward and lower-risk approach due to the analyte's thermal lability. A GC-MS method, although more complex to develop due to the likely need for derivatization, offers the significant advantage of providing structural information for impurity identification.

Ultimately, the chosen method must be demonstrated to be fit for its intended purpose through a comprehensive validation study that adheres to regulatory guidelines.[9] This ensures the generation of reliable and reproducible data, which is paramount in the pharmaceutical industry.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn.
  • USP <1225> Method Validation. BA Sciences.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Q2(R2) Validation of Analytical Procedures March 2024. FDA.
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  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy.
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  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • 〈1225〉 Validation of Compendial Procedures. USP-NF.
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A Comparative Guide to the Predicted Biological Activity of 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold is a recurring motif in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The nuanced arrangement of substituents on the pyrazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. This guide delves into a comparative analysis of the potential biological activities of the isomers of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

The Isomeric Landscape of N-Ethyl-3-Methyl-1H-pyrazole-4-sulfonamide

The synthesis of N-substituted pyrazoles from an unsymmetrically substituted precursor like 3-methyl-1H-pyrazole can lead to the formation of different regioisomers. The alkylation of the pyrazole nitrogen can occur at either the N-1 or N-2 position, giving rise to distinct isomeric products.[4] For the case of ethylating 3-methyl-1H-pyrazole-4-sulfonamide, two primary isomers are anticipated:

  • 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide

  • 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide (resulting from the ethylation of the tautomeric form, 5-methyl-1H-pyrazole-4-sulfonamide)

  • A third, less common isomer, 2-ethyl-3-methyl-1H-pyrazole-4-sulfonamide , could also theoretically be formed.

The relative positioning of the ethyl and methyl groups on the pyrazole core is expected to alter the molecule's steric and electronic profile, which in turn would likely modulate its biological activity.

isomers cluster_isomers Isomers of Ethyl-Methyl-Pyrazole-4-sulfonamide cluster_precursor Precursor isomer1 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide isomer2 1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide isomer3 2-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide precursor 3-Methyl-1H-pyrazole-4-sulfonamide precursor->isomer1 N-1 Ethylation precursor->isomer2 N-1 Ethylation of Tautomer precursor->isomer3 N-2 Ethylation

Caption: Potential isomers resulting from the ethylation of 3-methyl-1H-pyrazole-4-sulfonamide.

Inferred Biological Activity Profile and Comparative Analysis

While direct data is absent, we can extrapolate from the broader class of pyrazole sulfonamides to predict potential activities and differences among the isomers.

Potential Biological Activities

The pyrazole sulfonamide core is a well-established pharmacophore.[2] Derivatives have shown promise in several therapeutic areas:

  • Antiproliferative Activity: Numerous pyrazole sulfonamide derivatives have been synthesized and evaluated for their anticancer properties.[5][6]

  • Anti-inflammatory Activity: The sulfonamide moiety is a key feature in several anti-inflammatory drugs, and pyrazole-containing compounds have also demonstrated anti-inflammatory effects.[2][3]

  • Enzyme Inhibition: Specific pyrazole sulfonamides have been shown to inhibit enzymes such as carbonic anhydrases and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[7][8]

Comparative Isomeric Analysis: A Predictive Outlook

The differential placement of the ethyl and methyl groups is likely to influence biological activity through several mechanisms:

  • Steric Hindrance: The proximity of the N-ethyl group to the C-3 methyl group in the 1-ethyl-3-methyl isomer versus the C-5 methyl group in the 1-ethyl-5-methyl isomer could affect how the molecule fits into a target's binding pocket. The 2-ethyl-3-methyl isomer would present a yet different steric profile.

  • Electronic Effects: The position of the alkyl substituents influences the electron distribution within the pyrazole ring, which can affect the pKa of the sulfonamide group and the molecule's ability to form hydrogen bonds and other non-covalent interactions with a biological target.

  • Lipophilicity: While the isomers share the same molecular formula, subtle differences in their polarity and lipophilicity may arise from their distinct structures, potentially impacting cell permeability and metabolic stability.

Table 1: Predicted Impact of Isomerism on Biological Activity

IsomerPredicted Steric ProfilePotential Impact on Activity
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide The ethyl group is adjacent to the methyl group, potentially creating a more sterically hindered environment around the N-1 and C-5 positions.This could either enhance binding by promoting a specific conformation or reduce activity by preventing access to a binding site, depending on the target's topology.
1-Ethyl-5-methyl-1H-pyrazole-4-sulfonamide The ethyl and methyl groups are further apart, leading to a less sterically crowded N-1 position.This might allow for more flexible interactions with a broader range of biological targets compared to the 1,3-isomer.
2-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide The ethyl group is on the second nitrogen, significantly altering the molecule's overall shape and hydrogen bonding potential of the pyrazole ring.This isomer would likely exhibit a markedly different biological activity profile due to the altered electronic and steric nature of the pyrazole core.

Proposed Experimental Workflow for Comparative Evaluation

To empirically determine the biological activities of these isomers, a structured experimental workflow would be necessary.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Isomers separation Chromatographic Separation synthesis->separation characterization Structural Characterization (NMR, MS) separation->characterization cell_viability Antiproliferative Assays (e.g., MTT, CellTiter-Glo) characterization->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) characterization->enzyme_inhibition anti_inflammatory Anti-inflammatory Assays (e.g., COX-2 Inhibition) characterization->anti_inflammatory ic50 IC50/EC50 Determination cell_viability->ic50 enzyme_inhibition->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A proposed experimental workflow for the comparative biological evaluation of pyrazole sulfonamide isomers.

Detailed Experimental Protocols (Representative Examples)

The following are representative protocols for assays commonly used to evaluate the biological activities of pyrazole sulfonamides.

Protocol 1: Antiproliferative Activity Assessment using the MTT Assay

Objective: To determine the cytotoxic or cytostatic effects of the pyrazole sulfonamide isomers on a cancer cell line (e.g., MCF-7, A549).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole sulfonamide isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole sulfonamide isomers in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Carbonic Anhydrase II Inhibition Assay

Objective: To assess the inhibitory potential of the pyrazole sulfonamide isomers against human carbonic anhydrase II (hCA II).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • Tris-HCl buffer (pH 7.4)

  • 4-Nitrophenyl acetate (NPA) as the substrate

  • Pyrazole sulfonamide isomers (dissolved in DMSO)

  • Acetazolamide (as a positive control)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of hCA II solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of NPA solution.

  • Absorbance Measurement: Immediately measure the change in absorbance at 400 nm over time (e.g., every 30 seconds for 5 minutes) using a spectrophotometer. The product, 4-nitrophenol, absorbs at this wavelength.

  • Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental evidence remains to be established, this guide provides a predictive framework for understanding the potential biological activity of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide isomers. Based on the well-documented pharmacological importance of the pyrazole sulfonamide scaffold and established structure-activity relationships, it is reasonable to hypothesize that these isomers will exhibit biological activity, with the specific isomeric form playing a crucial role in determining the potency and target selectivity. The proposed experimental workflows offer a clear path for future research to validate these predictions and unlock the full therapeutic potential of this class of compounds.

References

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A Comparative Guide to the Spectroscopic Analysis of 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide and its derivatives. By examining the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to equip scientists with the expertise to interpret spectral data and elucidate the structure of this important class of molecules.

The pyrazole ring is a significant scaffold in medicinal chemistry, and its sulfonamide derivatives have shown a wide range of biological activities.[1][2][3] Accurate spectroscopic analysis is the cornerstone of synthesizing and developing these compounds into potential therapeutic agents. This guide will delve into the expected spectral features of the parent compound, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, and compare them with experimentally determined data from closely related derivatives found in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, we can predict the following characteristic signals:

  • Ethyl Group Protons: The ethyl group at the N1 position will exhibit a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling with the three adjacent methyl protons, and the triplet from coupling with the two adjacent methylene protons.

  • Methyl Group Protons: The methyl group at the C3 position of the pyrazole ring will appear as a singlet, as it has no adjacent protons to couple with.

  • Pyrazole Ring Proton: The proton at the C5 position of the pyrazole ring will also appear as a singlet.

  • Sulfonamide Protons: The -SO₂NH₂ protons will typically appear as a broad singlet. Its chemical shift can be variable and is often concentration and solvent-dependent.

Comparative Analysis with a Related Derivative:

In a study on N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the methyl groups on the pyrazole ring appeared as a singlet at 2.45 ppm.[4] For our target molecule, we would expect the C3-methyl protons to be in a similar region. The sulfonamide proton (-NH) in the same study appeared as a broad signal between 10.1 and 11.0 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, the expected signals are:

  • Pyrazole Ring Carbons: Three distinct signals are expected for the C3, C4, and C5 carbons of the pyrazole ring. The chemical shifts will be influenced by the substituents on the ring.

  • Ethyl Group Carbons: Two signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons of the N1-ethyl group.

  • Methyl Group Carbon: A signal for the C3-methyl carbon.

Comparative Analysis with a Related Derivative:

In the characterization of N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the pyrazole ring carbons were observed at 147.13, 141.63, and 115.17 ppm.[4] The methyl carbons on the pyrazole ring were found at 12.95 and 10.43 ppm.[4] These values provide a good reference range for the expected chemical shifts in our target molecule.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those of the sulfonamide group.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Shim & Tune instrument->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process analyze Integrate & Assign Signals process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds.

For 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide and its derivatives, the key IR absorption bands to look for are:

  • N-H Stretching: The sulfonamide N-H bond will typically show one or two sharp absorption bands in the region of 3400-3200 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching from the pyrazole ring will appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 3000-2850 cm⁻¹ region.

  • S=O Stretching: The sulfonyl group (SO₂) will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These are highly characteristic and confirmatory for the sulfonamide group.

  • C=N and C=C Stretching: The pyrazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1650-1450 cm⁻¹ region.

Comparative Analysis with Related Derivatives:

Studies on various sulfonamide derivatives consistently report the characteristic S=O stretching bands. For example, in a series of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives, the -NH stretching was observed at 3350–3310 cm⁻¹, and the C=N stretching was in the range of 1587–1620 cm⁻¹.[5] Another study on pyrazole-4-sulfonamide derivatives reported IR absorption for the sulfonamide group at 1316 and 1185 cm⁻¹.[4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Analysis: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

For 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, the high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) would be expected to show a prominent protonated molecular ion peak [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula.

Expected Fragmentation Patterns:

  • Cleavage of the ethyl group from the pyrazole nitrogen.

  • Loss of the SO₂NH₂ group.

  • Fragmentation of the pyrazole ring.

Comparative Analysis with a Related Derivative:

In the synthesis of hispolon derived pyrazole sulfonamides, the mass spectra showed the [M+H]⁺ ion as the base peak.[2] For instance, 4-{5-[2-(4-Methoxy-phenyl)-ethyl]-3-methyl-pyrazol-1-yl}-benzene sulfonamide (C₁₉H₂₁N₃O₃S) showed an [M+H]⁺ peak at m/z 372.0, corresponding to its calculated molecular weight of 371.13.[2] This confirms that ESI-MS is a reliable method for determining the molecular weight of such compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique like electrospray ionization (ESI) to generate intact molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like pyrazole derivatives, this technique can be used to study conjugation and the presence of chromophores. The pyrazole ring itself is a chromophore, and its absorption spectrum will be influenced by the substituents attached to it.

While less structurally informative than NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis and for confirming the presence of the aromatic pyrazole system. One would expect to see absorption maxima in the UV region, characteristic of the π → π* and n → π* transitions of the pyrazole ring.

Comparative Summary of Spectroscopic Data

Spectroscopic TechniquePredicted/Expected Data for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamideComparative Data from Related Derivatives
¹H NMR Ethyl (q, t), C3-Methyl (s), C5-H (s), SO₂NH₂ (br s)Pyrazole methyls: ~2.3-2.5 ppm; SO₂NH₂: variable, can be >10 ppm[4]
¹³C NMR Signals for pyrazole carbons, ethyl carbons, and methyl carbonPyrazole carbons: ~115-150 ppm; Methyl carbons: ~10-15 ppm[4]
IR (cm⁻¹) N-H: 3400-3200; C-H (aliphatic): 3000-2850; S=O: 1350-1300 & 1160-1120N-H: ~3300; S=O: ~1315 & ~1180[4][5]
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight[M+H]⁺ is typically the base peak in ESI-MS[2]
UV-Vis Absorption maxima in the UV region due to the pyrazole chromophore-

Conclusion

The spectroscopic analysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide derivatives relies on a combination of techniques to provide a complete structural picture. This guide has outlined the expected spectral features and provided a comparative context based on published data for related compounds. By following the detailed experimental protocols and understanding the principles behind each technique, researchers can confidently characterize their novel pyrazole sulfonamide derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.

References

  • Chalkha, M., et al. (2021). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences, 133(1), 2.
  • Reddy, G. J., et al. (2018). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society, 62(2).
  • Nayak, S. K., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Chalkha, M., et al. (2021).
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  • Gomha, S. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 27(19), 6649.
  • Nayak, S. K., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega.
  • Patel, H., et al. (2023).
  • Acar Çevik, U., et al. (2023). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 20(4), e202201174.

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kinetic studies of sulfonylation with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Profile of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

For researchers and professionals in drug discovery, the strategic selection of a sulfonylating agent is a pivotal decision that governs the efficiency and outcome of synthetic pathways. The sulfonamide functional group is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. This guide provides a comprehensive kinetic and mechanistic comparison of this compound, a key heterocyclic intermediate, against more conventional alkanesulfonyl and arylsulfonyl chlorides. We will delve into the underlying principles that dictate its reactivity and provide a robust experimental framework for its kinetic evaluation.

The Sulfonylation Reaction: A Mechanistic Overview

The sulfonylation of nucleophiles, such as amines or alcohols, by sulfonyl chlorides is a fundamental transformation in organic synthesis.[1] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center. The reactivity of the sulfonyl chloride is predominantly influenced by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its organic substituent (R-group).[2][3] Electron-withdrawing groups enhance this electrophilicity, accelerating the rate of nucleophilic attack, while electron-donating groups have the opposite effect.[2]

The generally accepted mechanism can involve a concerted or a stepwise pathway through a trigonal-bipyramidal intermediate. For most reactions with amines, the pathway involves the nucleophilic attack of the amine on the sulfur atom, followed by the departure of the chloride leaving group and subsequent deprotonation by a base to yield the neutral sulfonamide.[4]

Sulfonylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure & Deprotonation R-SO2Cl Sulfonyl Chloride Intermediate Trigonal-Bipyramidal Intermediate R-SO2Cl->Intermediate + R'-NH2 R'-NH2 Amine (Nucleophile) Product_Cation Sulfonamide Cation Intermediate->Product_Cation - Cl- Final_Product Sulfonamide Product_Cation->Final_Product + Base, - HB+ Base Base

General mechanism of amine sulfonylation.

Comparative Analysis of Sulfonylating Agents

The choice of a sulfonylating agent is a nuanced decision based on the required reaction kinetics, the nucleophilicity of the substrate, and the desired electronic properties of the final product.[5] While alkanesulfonyl chlorides like methanesulfonyl chloride (MsCl) are generally more reactive than arylsulfonyl chlorides due to lower steric hindrance, the electronic nature of the substituent is a powerful modulator.[2]

This compound presents a unique profile. The pyrazole ring is a heteroaromatic system, and its electronic character influences the electrophilicity of the sulfonyl sulfur. Compared to a simple benzenesulfonyl chloride, the pyrazole nucleus can act as an electron-donating or withdrawing system depending on the reaction conditions and substitution pattern, making a direct reactivity prediction complex without empirical data. However, its use as a key intermediate in the synthesis of bioactive molecules underscores its importance.[6][7]

Sulfonylating AgentR-Group StructureKey Structural FeaturesPredicted Relative Reactivity
This compound 1-Ethyl-3-methyl-1H-pyrazol-4-ylHeteroaromatic; electronic nature influenced by N-ethyl and C-methyl groups.Moderate to High; dependent on substrate and conditions. Requires empirical study.
p-Toluenesulfonyl Chloride (TsCl) p-TolylAromatic; electron-donating methyl group.Moderate; a widely used benchmark.
Methanesulfonyl Chloride (MsCl) MethylAliphatic; small steric profile.High; generally more reactive than arylsulfonyl chlorides.[2]
2,4-Dichlorobenzenesulfonyl Chloride 2,4-DichlorophenylAromatic; two electron-withdrawing Cl atoms.Very High; increased electrophilicity of sulfur.[5]

A Framework for Kinetic Studies: Protocol for Determining Second-Order Rate Constants

To objectively assess the performance of this compound, a rigorous kinetic study is essential. The following protocol outlines a self-validating system to determine the second-order rate constant (k₂) for its reaction with a model primary amine, such as aniline or benzylamine.

Objective: To quantify the rate of sulfonamide formation under controlled conditions.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane) are chosen to prevent competitive hydrolysis (solvolysis) of the highly reactive sulfonyl chloride.[8][9]

  • Temperature: Strict temperature control (e.g., 25.0 °C using a thermostatic bath) is critical, as reaction rates are highly temperature-dependent (Arrhenius equation).

  • Pseudo-First-Order Conditions: By using a large excess of the amine (e.g., ≥10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the kinetic analysis, allowing the determination of a pseudo-first-order rate constant (k') from which the second-order rate constant (k₂ = k'/[Amine]) can be easily calculated.

  • Monitoring Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) are ideal for monitoring the reaction.[8][10] These techniques allow for the simultaneous quantification of the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product, providing a robust dataset.[11]

Detailed Experimental Protocol
  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound (e.g., 0.01 M) in anhydrous acetonitrile.

    • Accurately prepare a stock solution of the chosen primary amine (e.g., 0.2 M) in the same solvent.

    • Prepare an internal standard (IS) stock solution (e.g., a stable, non-reactive compound like naphthalene) to correct for injection volume variations.

  • Reaction Initiation and Sampling:

    • Equilibrate separate, sealed vials of the sulfonyl chloride and amine solutions in a constant temperature bath (25.0 ± 0.1 °C) for at least 30 minutes.

    • Initiate the reaction by rapidly adding a known volume of the sulfonyl chloride stock solution to the amine solution and start a timer. The final concentration of the sulfonyl chloride should be the limiting reagent.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction in each aliquot by diluting it into a vial containing a quenching solution (e.g., a solution of a highly reactive amine like diethylamine in excess) and the internal standard. This instantly consumes any remaining sulfonyl chloride.

    • Further dilute the quenched samples as necessary for HPLC or UHPLC-MS/MS analysis.

  • Analytical Method:

    • Develop a validated HPLC or UHPLC-MS/MS method capable of separating and quantifying the starting sulfonyl chloride, the sulfonamide product, and the internal standard.

    • Generate a calibration curve for the sulfonyl chloride against the internal standard to ensure accurate quantification.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining this compound.

    • Plot the natural logarithm of the sulfonyl chloride concentration (ln[RSO₂Cl]) versus time (t).

    • Under pseudo-first-order conditions, this plot should yield a straight line with a slope equal to -k'.

    • Calculate the second-order rate constant using the formula: k₂ = k' / [Amine]₀ , where [Amine]₀ is the initial concentration of the amine.

Kinetic_Study_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Stock Solutions (Sulfonyl Chloride, Amine, IS) thermo Thermostat Solutions (25.0 °C) prep_reagents->thermo initiate Initiate Reaction (Mix Reagents) thermo->initiate sampling Withdraw Aliquots (Timed Intervals) initiate->sampling quench Quench Aliquots (Add to Quench/IS Solution) sampling->quench hplc Analyze via HPLC/MS quench->hplc plot Plot ln[RSO₂Cl] vs. Time hplc->plot calc Calculate k' (slope) plot->calc final_k2 Calculate k₂ = k' / [Amine] calc->final_k2

Experimental workflow for kinetic analysis.

Conclusion

While this compound is a valuable reagent in medicinal chemistry, a comprehensive public dataset on its reaction kinetics is lacking. Based on fundamental principles of organic chemistry, its reactivity is intricately tied to the electronic properties of the substituted pyrazole ring.[2] It offers a distinct profile compared to standard alkyl and aryl sulfonyl chlorides. The provided experimental framework offers a clear and robust pathway for researchers to empirically determine its kinetic parameters. Such data is invaluable for optimizing reaction conditions, predicting outcomes, and making informed decisions in the rational design of synthetic routes for novel therapeutic agents.

References

  • Benchchem. A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals. Benchchem. Accessed January 11, 2026.
  • King, J. F., et al. Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
  • Benchchem. A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides. Benchchem. Accessed January 11, 2026.
  • Benchchem. A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides. Benchchem. Accessed January 11, 2026.
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  • ResearchGate. Study on phenol sulfonation by concentrated sulfuric acid: Kinetics and process optimization.
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  • PubMed Central. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PubMed Central.
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  • RSC Publishing. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances.
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A Comparative Guide to the X-ray Crystallography of 1-Ethyl-3-Methyl-1H-Pyrazole-4-Sulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the single-crystal X-ray diffraction analysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide. While a public crystal structure for this specific molecule is not available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural determination. Furthermore, it presents a comparative analysis with structurally related pyrazole and sulfonamide derivatives, offering insights into the expected molecular geometry and intermolecular interactions that govern the solid-state architecture of this class of compounds.

Introduction: The Significance of Pyrazole Sulfonamides

Pyrazole sulfonamides are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The 1,3-disubstituted-1H-pyrazole-4-sulfonamide core, in particular, is a versatile building block in drug discovery. The precise three-dimensional arrangement of atoms and the supramolecular assembly in the solid state, determined by X-ray crystallography, are critical for understanding structure-activity relationships (SAR), optimizing physicochemical properties such as solubility and stability, and informing rational drug design.

This guide will first detail the synthetic and crystallographic workflow for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide. Subsequently, it will compare its anticipated structural features with the experimentally determined crystal structures of two relevant compounds: 4-chloro-1H-pyrazole (to analyze the pyrazole core's interactions) and N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (to evaluate the sulfonamide group's conformational and packing behavior).

Experimental Protocols: A Self-Validating Workflow

The determination of the crystal structure of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a multi-step process, beginning with its synthesis and culminating in the refinement of the crystallographic data. Each step is designed to ensure the highest quality data and a trustworthy final structure.

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide

The synthesis is logically approached in three stages: formation of the pyrazole heterocycle, introduction of the sulfonyl chloride group, and finally, amination to yield the target sulfonamide.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Chlorination & Chlorosulfonation cluster_2 Step 3: Amination A Ethylhydrazine C 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one A->C Condensation B Ethyl Acetoacetate B->C Condensation E 5-Chloro-1-ethyl-3-methyl-1H-pyrazole C->E Vilsmeier-Haack type reaction w/ D D Phosphorus Oxychloride G 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride E->G Electrophilic Substitution w/ F F Chlorosulfonic Acid I 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide G->I Nucleophilic Substitution w/ H H Aqueous Ammonia

Caption: Synthetic workflow for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

Step-by-Step Protocol:

  • Synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5(4H)-one: Ethylhydrazine is reacted with ethyl acetoacetate in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. The product is isolated upon cooling and solvent removal.

  • Synthesis of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole: The pyrazolone from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating. This reaction converts the pyrazolone to the corresponding chloro-pyrazole.[1]

  • Synthesis of this compound: The chloro-pyrazole is dissolved in an excess of chlorosulfonic acid at low temperature (0-5 °C). The reaction is allowed to proceed to completion, after which the mixture is carefully quenched on ice to precipitate the sulfonyl chloride.[2]

  • Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide: The crude this compound is then slowly added to a cooled, concentrated solution of aqueous ammonia. The resulting sulfonamide precipitates and can be collected by filtration, washed, and dried.

Purification at each step is crucial and should be monitored by Thin Layer Chromatography (TLC) and characterized by NMR and Mass Spectrometry. The final product should be purified by recrystallization to obtain material suitable for single crystal growth.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation and solvent diffusion are reliable methods for small organic molecules.

Recommended Crystallization Protocol:

  • Dissolve the purified 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol).

  • Filter the solution to remove any particulate matter.

  • For slow evaporation , leave the vial loosely covered in a vibration-free environment.

  • For solvent diffusion , place the vial containing the solution of the compound into a larger, sealed chamber containing a less polar "anti-solvent" in which the compound is insoluble (e.g., hexane or heptane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting the growth of well-ordered crystals.[3]

Single-Crystal X-ray Diffraction

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

Data Collection and Structure Refinement:

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K or 170 K) to minimize thermal vibrations.[4] X-ray diffraction data are collected using a modern diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or intrinsic phasing and refined by full-matrix least-squares methods using software packages like SHELXT and SHELXL.[4]

Comparative Structural Analysis

In the absence of an experimental structure for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide, we can predict its key structural features by comparing them to those of known, related molecules.

Molecular Structure and Conformation

The molecular structure of the target compound is expected to feature a planar pyrazole ring. The sulfonamide group, however, allows for conformational flexibility, primarily around the S-C(pyrazole) and S-N bonds.

Caption: Molecular structure of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

The torsion angle defined by C(pyrazole)-S-N-H will be a key conformational parameter. In many sulfonamide crystal structures, this torsion angle deviates significantly from 0° or 180°, indicating a staggered conformation. For instance, in N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the C–S–N–C torsion angles range from -68.4(2)° to -72.2(2)°.[3]

Comparative Crystallographic Data

The following table compares the expected crystallographic parameters for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide with the experimental data for our chosen comparator molecules.

Parameter1-Ethyl-3-methyl-1H-pyrazole-4-sulfonamide (Expected)4-Chloro-1H-pyrazole[4]N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide[3]
Formula C₆H₁₁N₃O₂SC₃H₃ClN₂C₁₃H₁₂N₂O₅S
Crystal System Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group P2₁/c or PnmaPnmaP2₁/c
a (Å) ~10-158.8633 (6)10.758(3)
b (Å) ~7-106.6713 (5)7.785(2)
c (Å) ~15-2013.0851 (9)16.591(5)
β (˚) ~90-1059096.08(3)
Volume (ų) ~1200-1600773.54 (9)1383.1(7)
Z 464
Intermolecular Interactions and Crystal Packing

The crystal packing of sulfonamides is typically dominated by hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O).

  • N-H···O Hydrogen Bonds: We anticipate strong intermolecular N-H···O=S hydrogen bonds, which are a hallmark of sulfonamide crystal structures. These interactions often lead to the formation of chains or dimers.[3]

  • Pyrazole N-H···N Interactions: In the case of our pyrazole comparator, 4-chloro-1H-pyrazole, the packing is dictated by intermolecular N-H···N hydrogen bonds, forming a trimeric molecular assembly.[4] While our target compound is N-alkylated and thus lacks the N-H donor, the pyrazole ring's nitrogen atoms can still act as hydrogen bond acceptors.

  • Other Interactions: Weaker C-H···O and C-H···π interactions are also likely to play a role in stabilizing the overall crystal packing, as is common in related structures.

Crystal_Packing cluster_mol1 Molecule A cluster_mol2 Molecule B NHA N-H SOB S=O NHA->SOB H-Bond SOA S=O NHB N-H

Caption: Representative N-H···O=S hydrogen bonding in sulfonamides.

The interplay of these interactions will determine the final supramolecular architecture. Given the presence of both a pyrazole ring and a sulfonamide group, a complex and robust three-dimensional network is expected.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the X-ray crystallographic analysis of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide. By following the detailed protocols for synthesis, crystallization, and data collection, researchers can obtain high-quality structural data. The comparative analysis with known pyrazole and sulfonamide structures provides a predictive framework for understanding the key conformational and packing features of the target molecule. The anticipated dominance of N-H···O=S hydrogen bonding, complemented by other weak interactions, will likely define its solid-state structure. This structural information is invaluable for advancing the development of new pyrazole sulfonamide-based therapeutic agents.

References

  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information.
  • Dereddi, A., et al. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Novaković, S. B., et al. (2020). Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, C7H7F3N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 1189-1190. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • ACS Publications. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. [Link]
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem. (n.d.). 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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A Comparative Guide to the Structure-Activity Relationships of 1-Ethyl-3-Methyl-1H-pyrazole-4-sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole sulfonamide scaffold is a cornerstone for the development of a diverse range of therapeutic agents.[1] Its prominence is due to the unique physicochemical properties of the pyrazole ring, which can engage in various non-covalent interactions, and the versatile chemistry of the sulfonamide group.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides, a class of compounds with significant therapeutic potential. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights for the rational design of novel therapeutics.

While direct and extensive SAR studies on the 1-ethyl-3-methyl variant are limited in publicly accessible literature, we can infer a robust SAR profile by analyzing closely related analogs, particularly the well-documented 3,5-dimethyl-1H-pyrazole-4-sulfonamides and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides. These analogs serve as excellent surrogates for understanding the electronic and steric requirements for biological activity.

The Core Scaffold: A Privileged Structure

The 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide core is a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is aromatic and can act as both a hydrogen bond donor and acceptor (if the N1 position is unsubstituted).[2] The substitution at the N1 position with an ethyl group in our target scaffold removes the hydrogen bond donor capability at that position but introduces a lipophilic character that can influence binding and pharmacokinetic properties. The methyl group at the 3-position and the sulfonamide at the 4-position are key points for derivatization to modulate activity and selectivity.

Comparative Analysis of N-Substituted Pyrazole-4-Sulfonamides

To illustrate the SAR of this class of compounds, we will examine the antiproliferative activity of a series of closely related 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives against the human leukemia cell line U937.[2][3] The data from these analogs provide valuable insights into how modifications on the sulfonamide nitrogen (the R group) impact cytotoxicity.

Table 1: Antiproliferative Activity of N-Substituted Pyrazole-4-sulfonamides Against U937 Cells[2][3]
Compound IDPyrazole CoreR Group (on Sulfonamide)IC50 (µM)
MR-S1-1 3,5-dimethyl-1H-N-(2-(cyclohex-1-en-1-yl)ethyl)> 100
MR-S1-2 1,3,5-trimethyl-1H-N-(2-(cyclohex-1-en-1-yl)ethyl)> 100
MR-S1-3 3,5-dimethyl-1H-N-(2-(thiophen-2-yl)ethyl)45.3
MR-S1-4 1,3,5-trimethyl-1H-N-(2-(thiophen-2-yl)ethyl)33.8
MR-S1-5 3,5-dimethyl-1H-N-(2-(pyridin-2-yl)ethyl)25.6
MR-S1-6 1,3,5-trimethyl-1H-N-(2-(pyridin-2-yl)ethyl)18.9
MR-S1-7 3,5-dimethyl-1H-N-(3,4-dimethoxyphenethyl)15.2
MR-S1-8 1,3,5-trimethyl-1H-N-(3,4-dimethoxyphenethyl)10.8
MR-S1-9 3,5-dimethyl-1H-N-(4-chlorophenethyl)12.5
MR-S1-10 1,3,5-trimethyl-1H-N-(4-chlorophenethyl)9.7
MR-S1-11 3,5-dimethyl-1H-N-(4-fluorophenethyl)11.9
MR-S1-12 1,3,5-trimethyl-1H-N-(4-fluorophenethyl)8.5
MR-S1-13 3,5-dimethyl-1H-N-(4-methoxyphenethyl)14.8
MR-S1-14 1,3,5-trimethyl-1H-N-(4-methoxyphenethyl)10.1
MR-S1-15 3,5-dimethyl-1H-N-(4-(trifluoromethyl)phenethyl)9.2
MR-S1-16 1,3,5-trimethyl-1H-N-(4-(trifluoromethyl)phenethyl)6.8
MR-S1-17 3,5-dimethyl-1H-N-(3-(trifluoromethyl)phenethyl)10.1
MR-S1-18 1,3,5-trimethyl-1H-N-(3-(trifluoromethyl)phenethyl)7.9
MR-S1-19 3,5-dimethyl-1H-N-phenethyl16.3

Data extracted from a study on the antiproliferative activity of new pyrazole-4-sulfonamide derivatives.[2][3]

Key SAR Insights from Comparative Data:
  • Impact of N1-Substitution on the Pyrazole Ring : A consistent trend observed is the enhanced potency of the 1,3,5-trimethyl derivatives compared to their 3,5-dimethyl counterparts. For instance, MR-S1-16 (IC50 = 6.8 µM) is more potent than MR-S1-15 (IC50 = 9.2 µM). This suggests that the N1-methyl group, and by extension, an N1-ethyl group, contributes favorably to the antiproliferative activity. This could be due to increased lipophilicity, leading to better cell permeability, or a more favorable orientation in the target's binding pocket.

  • Influence of the N-Phenethyl Moiety : The presence of an N-phenethyl group on the sulfonamide is crucial for activity. Simple aliphatic substituents like the cyclohexenylethyl group (MR-S1-1 and MR-S1-2) result in inactive compounds. This highlights the importance of an aromatic ring at this position for cytotoxic effect.

  • Effect of Substituents on the Phenyl Ring :

    • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring of the N-phenethyl moiety generally leads to an increase in potency. The most potent compounds in the series, MR-S1-16 (IC50 = 6.8 µM) and MR-S1-18 (IC50 = 7.9 µM), bear a trifluoromethyl group at the 4- and 3-positions, respectively. Halogen substitution (chloro and fluoro) also results in highly potent compounds.

    • Electron-Donating Groups : Electron-donating groups, such as methoxy, also confer significant potency, as seen in MR-S1-8 (IC50 = 10.8 µM) and MR-S1-14 (IC50 = 10.1 µM).

    • Heterocyclic Rings : Replacing the phenyl ring with other aromatic systems like thiophene (MR-S1-4, IC50 = 33.8 µM) and pyridine (MR-S1-6, IC50 = 18.9 µM) results in a decrease in potency compared to the substituted phenyl analogs, suggesting that the electronic and steric properties of the phenyl ring are more optimal for this particular activity.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of N-substituted pyrazole-4-sulfonamides.

Protocol 1: General Synthesis of N-Substituted Pyrazole-4-sulfonamides[2]

This multi-step synthesis involves the formation of the pyrazole core, followed by sulfonation and subsequent reaction with a primary amine.

Step 1: Synthesis of 1-Ethyl-3-methyl-1H-pyrazole

  • This step would typically involve the condensation of a β-diketone precursor with ethylhydrazine.

Step 2: Sulfonylation of 1-Ethyl-3-methyl-1H-pyrazole

  • To a stirred solution of chlorosulfonic acid in chloroform at 0 °C, add 1-ethyl-3-methyl-1H-pyrazole slowly under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to 60 °C and stir for 10 hours.

  • Add thionyl chloride to the reaction mixture at 60 °C and continue stirring for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it over ice water and extract the product with an organic solvent.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride.

Step 3: Synthesis of the Final Sulfonamide Derivative

  • Dissolve the desired primary amine (e.g., a substituted phenethylamine) in dichloromethane.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

  • To this mixture, add a solution of this compound in dichloromethane at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature, monitoring by TLC.

  • After completion, wash the reaction mixture with cold water.

  • Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the pure N-substituted 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide.

Protocol 2: In Vitro Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)[2][3]
  • Seed U937 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized pyrazole-4-sulfonamide derivatives for 72 hours.

  • After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration using appropriate software (e.g., GraphPad Prism).

Visualizing the SAR and Workflow

To better conceptualize the structure-activity relationships and the experimental process, the following diagrams are provided.

SAR_Summary cluster_R Modifications at R (Sulfonamide) cluster_Phenyl Substituents on Phenyl Ring Core 1-Ethyl-3-methyl-1H- pyrazole-4-sulfonamide Core Aliphatic Aliphatic (e.g., Cyclohexenyl) (Inactive) Core->Aliphatic Phenethyl Phenethyl (Active Core) Core->Phenethyl Essential for Activity EWG Electron-Withdrawing Groups (e.g., -CF3, -Cl, -F) (Increased Potency) Phenethyl->EWG EDG Electron-Donating Groups (e.g., -OCH3) (Potent) Phenethyl->EDG Hetero Heterocycles (e.g., Thiophene, Pyridine) (Reduced Potency) Phenethyl->Hetero

Caption: Key SAR findings for N-substituted pyrazole-4-sulfonamides.

Experimental_Workflow Start Start: Pyrazole & Amine Precursors Synthesis Chemical Synthesis (Sulfonamide Formation) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (Antiproliferative Assay) Purification->BioAssay DataAnalysis Data Analysis (IC50 Calculation) BioAssay->DataAnalysis SAR SAR Determination DataAnalysis->SAR

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

The structure-activity relationship studies of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides and their close analogs reveal a clear path for optimizing their biological activity. The N1-alkylation of the pyrazole ring and the presence of a substituted N-phenethyl moiety on the sulfonamide are critical for antiproliferative effects. Specifically, electron-withdrawing substituents on the phenyl ring significantly enhance potency.

These findings provide a solid foundation for the design of more potent and selective compounds. Future work should focus on:

  • Exploring a wider range of substituents on the phenyl ring to fine-tune electronic and steric properties.

  • Investigating alternative linkers between the sulfonamide and the aromatic ring to probe the impact of conformational flexibility.

  • Evaluating the most potent compounds against a broader panel of cancer cell lines and in mechanistic studies to identify the specific molecular targets.

By leveraging the insights from this comparative guide, researchers can accelerate the development of novel pyrazole sulfonamide-based therapeutics to address unmet medical needs.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. National Center for Biotechnology Information.

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comparing the efficacy of different pyrazole building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficacy of Pyrazole Building Blocks for Medicinal Chemistry

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[][2] Its versatile structure is found in a remarkable number of pharmaceuticals, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Marketed drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (a PDE5 inhibitor), and Fipronil (an insecticide) highlight the profound impact of this scaffold.[3][5][6]

The efficacy of a drug development program often hinges on the rapid and efficient synthesis of diverse compound libraries. For pyrazoles, the choice of starting materials—the "building blocks"—directly dictates the feasibility, regioselectivity, and overall yield of the synthetic route. This guide provides a comparative analysis of the most prevalent building blocks for pyrazole synthesis, offering field-proven insights and experimental data to inform methodological decisions in a research and development setting.

Core Synthetic Strategies: A Comparative Overview

The construction of the pyrazole ring is predominantly achieved through two major strategies: the [3+2] cyclocondensation of a three-carbon (C-C-C) unit with a two-nitrogen (N-N) unit, or the [3+2] cycloaddition of a 1,3-dipole.[7][8] The selection of these building blocks is the most critical decision in the synthetic design process.

cluster_0 Core Building Blocks cluster_1 Common C-C-C Synthons N_N N-N Synthon (e.g., Hydrazine) Pyrazole Substituted Pyrazole N_N->Pyrazole [3+2] Cyclocondensation C_C_C C-C-C Synthon (1,3-Dielectrophile) Dicarbonyl 1,3-Dicarbonyls Unsaturated α,β-Unsaturated Carbonyls Enaminone β-Enaminones C_C_C->Pyrazole [3+2] Cyclocondensation Dicarbonyl->Pyrazole Unsaturated->Pyrazole Enaminone->Pyrazole

Caption: Primary synthetic routes to pyrazoles via [3+2] cyclocondensation.

The Classic Workhorse: 1,3-Dicarbonyl Compounds

The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the most traditional and widely employed method for pyrazole synthesis, first reported by Ludwig Knorr in 1883.[9][10][11] This reaction, known as the Knorr Pyrazole Synthesis, is valued for its simplicity and the use of readily available starting materials.[12][13]

Mechanism and Efficacy

The reaction proceeds via initial formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[11][14]

  • Advantages:

    • Simplicity and Speed: The reaction is often rapid and straightforward to perform.[9]

    • High Availability of Starting Materials: A vast array of 1,3-diketones, β-ketoesters, and their equivalents are commercially available or easily prepared.[7]

    • Good Yields: Under optimized conditions, yields are typically good to excellent.[9]

  • Disadvantages and Challenges:

    • Regioselectivity: This is the most significant drawback. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, a mixture of two regioisomers is often formed, complicating purification and reducing the yield of the desired product.[9][15] The site of the initial nucleophilic attack by the substituted nitrogen of the hydrazine determines the final substitution pattern.

    • Harsh Conditions: Some variations may require acidic catalysts and elevated temperatures.[5][12]

cluster_pathA Path A cluster_pathB Path B start Unsymmetrical 1,3-Diketone + R'-NH-NH2 A1 Attack at C1 start->A1 B1 Attack at C3 start->B1 A2 Cyclization A1->A2 A3 Dehydration A2->A3 endA Regioisomer 1 A3->endA B2 Cyclization B1->B2 B3 Dehydration B2->B3 endB Regioisomer 2 B3->endB mixture Mixture of Products

Caption: The challenge of regioselectivity in the Knorr pyrazole synthesis.

Field Insight: Mitigating Regioselectivity

The challenge of regioselectivity is not insurmountable. Field experience shows that it can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the dicarbonyl or hydrazine can direct the reaction towards the less sterically hindered pathway.

  • Electronic Effects: The electronics of the R groups on the dicarbonyl influence the electrophilicity of the carbonyl carbons.

  • Solvent Choice: Studies have demonstrated that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase regioselectivity in favor of one isomer.[16] This is attributed to the unique hydrogen-bonding properties of these solvents, which can selectively activate one carbonyl group over the other.

The Versatile Alternative: α,β-Unsaturated Carbonyls

Reacting hydrazines with α,β-unsaturated ketones or aldehydes, often called chalcones, provides another robust route to pyrazoles.[17][18] This method typically proceeds via an initial Michael addition to form a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[9][19]

  • Advantages:

    • High Regioselectivity: The initial conjugate addition of the hydrazine is generally highly regioselective, leading to a single pyrazoline intermediate and, ultimately, a single pyrazole regioisomer.[20]

    • Broad Substrate Scope: A wide variety of α,β-unsaturated systems can be synthesized, allowing for diverse substitution patterns.

  • Disadvantages and Challenges:

    • Oxidation Step Required: The reaction forms a non-aromatic pyrazoline, which requires a separate oxidation step to yield the final pyrazole. This adds a step to the workflow and requires an oxidant (e.g., I₂, DDQ, or even air).[9][19]

    • Leaving Groups: An elegant way to circumvent the oxidation step is to use an α,β-unsaturated carbonyl that possesses a leaving group at the β-position. In this case, after the initial cyclization, the leaving group is eliminated to directly afford the aromatic pyrazole.[7][15]

The Modern Contender: β-Enaminones

β-Enaminones have emerged as highly effective and versatile building blocks for pyrazole synthesis.[21][22] They can be considered as masked 1,3-dicarbonyls, but their distinct reactivity profile offers significant advantages.

  • Advantages:

    • Excellent Regiocontrol: The reaction of an enaminone with a hydrazine typically proceeds with a high degree of regioselectivity, as the less electrophilic carbonyl and the enamine carbon have distinct reactivities.[23]

    • Mild Reaction Conditions: Syntheses using enaminones often proceed under milder conditions compared to traditional Knorr synthesis.[23]

    • Multicomponent Reactions: Enaminones are excellent substrates for multicomponent reactions (MCRs), allowing for the construction of complex, highly substituted pyrazoles in a single, efficient step.[21][24] For instance, a [2 + 2 + 1] cyclization using enaminones, hydrazines, and DMSO as a C1 source has been developed.[24]

  • Disadvantages and Challenges:

    • Substrate Availability: While the synthesis of enaminones is well-established, they are less commercially available as a diverse library compared to 1,3-dicarbonyls.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for each class of building block, based on representative data from the literature.

Building BlockKey AdvantagesCommon ChallengesTypical Yield RangeRegioselectivity
1,3-Dicarbonyls Simple, rapid, readily available starting materials.[9]Poor regioselectivity with unsymmetrical substrates.[15]70-95%[9]Variable; often poor
α,β-Unsaturated Carbonyls Good regioselectivity.[20]Requires a separate oxidation step (pyrazoline intermediate).[9]60-90%[9][25]Generally Good to Excellent
β-Enaminones Excellent regioselectivity, mild conditions, suitable for MCRs.[21][23]Less diverse commercial availability than dicarbonyls.70-98%[22][23]Excellent

Experimental Protocols

To provide a practical context, detailed methodologies for two distinct synthetic approaches are provided below.

Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol demonstrates the foundational reaction between a β-ketoester and a substituted hydrazine.[26]

  • Materials:

    • Ethyl acetoacetate (1.0 eq)

    • Phenylhydrazine (1.0 eq)

    • Glacial Acetic Acid (catalytic amount, ~5 mol%)

    • Ethanol (as solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.

    • Slowly add phenylhydrazine (1.0 eq) to the solution while stirring.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Cool the resulting oil in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the pyrazolone product.

Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole from an Enaminone

This protocol illustrates a modern, highly regioselective approach.[23]

  • Materials:

    • (E)-4-(dimethylamino)-3-penten-2-one (1.0 eq)

    • 4-Methylphenylhydrazine hydrochloride (1.1 eq)

    • Ethanol (as solvent)

    • Acetic Acid (as co-solvent/catalyst)

  • Procedure:

    • In a vial, dissolve the enaminone (1.0 eq) and 4-methylphenylhydrazine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and acetic acid.

    • Seal the vial and heat the mixture to 80°C with stirring.

    • Monitor the reaction by TLC until the starting enaminone is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 1-(p-tolyl)-3,5-dimethyl-1H-pyrazole.

cluster_knorr Protocol 1: Knorr Synthesis Workflow cluster_enaminone Protocol 2: Enaminone Synthesis Workflow k1 Mix Reactants (β-Ketoester, Hydrazine) k2 Add Catalyst (Acetic Acid) k1->k2 k3 Reflux (1-2h) k2->k3 k4 Cool & Crystallize k3->k4 k5 Filter & Dry k4->k5 Outcome1 Outcome1 k5->Outcome1 Final Product (Often requires no chromatography) e1 Mix Reactants (Enaminone, Hydrazine) e2 Heat (2-4h) e1->e2 e3 Neutralize & Extract e2->e3 e4 Dry & Concentrate e3->e4 e5 Purify (Column Chromatography) e4->e5 Outcome2 Outcome2 e5->Outcome2 Final Product (Requires purification)

Caption: Comparative experimental workflows for pyrazole synthesis.

Conclusion and Recommendations

The choice of pyrazole building blocks is a strategic decision that balances speed, cost, substrate availability, and the critical need for regiochemical control.

  • For rapid, large-scale synthesis where regioselectivity is not a concern (e.g., using symmetrical dicarbonyls) or for initial library screening, the Knorr synthesis using 1,3-dicarbonyls remains a highly valuable and cost-effective method.

  • When a specific regioisomer is required, particularly in later-stage lead optimization, building blocks that offer superior control are paramount. β-Enaminones represent a state-of-the-art choice, providing excellent regioselectivity under mild conditions.

  • α,β-Unsaturated carbonyls offer a reliable middle ground, providing good regiocontrol, though often at the cost of an additional oxidation step. The use of substrates with a β-leaving group can elegantly merge the advantages of this class with the operational simplicity of the Knorr synthesis.

Ultimately, a thorough understanding of the mechanistic nuances of each building block class empowers the medicinal chemist to design and execute the most efficient and effective synthetic route for their specific target.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.
  • El-Malah, A. A., Alanazi, A. M., & El-Gamal, K. M. (2023).
  • Li, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
  • Abdel-Wahab, B. F., et al. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. PMC - NIH. [Link]
  • Coronado, D., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews. [Link]
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  • Wan, J.-P., et al. (2021).
  • Wan, J.-P., et al. (2018). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. The Journal of Organic Chemistry. [Link]
  • Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Chandrasekharan, S. P., & Gopinath, P. (2022). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. RSC Publishing. [Link]
  • Li, Z., & Li, G. (2022). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
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  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Synfacts. [Link]
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A Comparative Guide to the Cross-Reactivity of 1-Ethyl-3-Methyl-1H-Pyrazole-4-Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in a multitude of approved pharmaceuticals.[1] When coupled with a sulfonamide moiety, the resulting pyrazole sulfonamide scaffold offers a versatile platform for designing potent and selective inhibitors for a range of biological targets, including enzymes and receptors.[2] The specific substitutions on both the pyrazole ring and the sulfonamide group play a crucial role in determining the compound's potency and, critically, its selectivity.

The subject of this guide, the 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide core, represents a specific chemotype with potential therapeutic applications. Understanding its propensity for off-target binding is paramount to advancing any lead compound through the drug development pipeline. Increased lipophilicity, often a consequence of modifications aimed at enhancing potency, can elevate the risk of off-target activity.[3][4]

Synthesis and Characterization of Pyrazole-4-Sulfonamides

The synthesis of pyrazole-4-sulfonamides typically involves a multi-step process. A general synthetic route, based on established literature, is outlined below.[2] The causality behind each step is crucial for ensuring yield and purity.

General Synthetic Pathway

A common approach begins with the synthesis of the pyrazole core, followed by sulfonation and subsequent amidation to yield the desired sulfonamide.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Sulfonamide Formation A Pentane-2,4-dione C 3,5-dimethyl-1H-pyrazole A->C Methanol, 25-35°C B Hydrazine Hydrate B->C D 3,5-dimethyl-1H-pyrazole G 1-ethyl-3,5-dimethyl-1H-pyrazole D->G E Ethyl Iodide E->G F Base (e.g., K2CO3) F->G H 1-ethyl-3,5-dimethyl-1H-pyrazole J 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride H->J Chloroform, 0°C to 60°C I Chlorosulfonic Acid I->J K 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride N 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide derivative K->N L Amine (R-NH2) L->N M Base (e.g., Pyridine) M->N

Caption: Generalized synthetic workflow for pyrazole-4-sulfonamides.

Characterization of the final products is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and purity.[2]

The Imperative of Cross-Reactivity Profiling

Assessing the selectivity of a lead compound is a critical step in preclinical drug development. Off-target interactions can lead to unforeseen side effects and toxicity, ultimately resulting in costly late-stage failures. A comprehensive cross-reactivity study, often involving screening against a panel of kinases, G-protein coupled receptors (GPCRs), and other enzymes, provides a clearer picture of a compound's interaction landscape.

Comparative Cross-Reactivity Analysis of Pyrazole Sulfonamide Analogs

The following tables summarize the inhibitory activities of various pyrazole sulfonamide derivatives against different enzyme families. This data, extracted from peer-reviewed literature, serves as a surrogate for predicting the potential cross-reactivity of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are a well-known class of CA inhibitors. The selectivity for different CA isoforms is crucial, as they are involved in diverse physiological processes.

Table 1: Inhibitory Profile of Sulfonamide-Bearing Pyrazolone Derivatives against Human Carbonic Anhydrase Isoforms I and II. [5][6][7]

Compound IDR GrouphCA I Kᵢ (nM)hCA II Kᵢ (nM)
1a H55.12 ± 6.2368.34 ± 7.12
1b 4-CH₃42.87 ± 4.5151.98 ± 5.34
1c 4-OCH₃33.15 ± 3.8940.21 ± 4.67
1d 4-Cl25.43 ± 2.9831.76 ± 3.54
2d 4-Cl (di-substituted)18.03 ± 2.8624.84 ± 1.57
Acetazolamide (Reference)382.13 ± 17.2687.48 ± 3.62

Data from Hayal, T. et al. (2024). Note that the core structure in this study is a pyrazolone, which differs from the pyrazole of interest, but provides valuable SAR insights for sulfonamide derivatives.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system. Off-target inhibition of these enzymes can lead to undesirable neurological side effects.

Table 2: Inhibitory Profile of Sulfonamide-Bearing Pyrazolone Derivatives against Cholinesterases. [5][6][7]

Compound IDR GroupAChE Kᵢ (nM)BChE Kᵢ (nM)
1a H14.21 ± 1.54110.34 ± 12.87
1b 4-CH₃11.87 ± 1.2388.12 ± 9.54
1c 4-OCH₃9.54 ± 1.0265.78 ± 7.23
1d 4-Cl7.45 ± 0.9842.11 ± 5.01
2d 4-Cl (di-substituted)10.12 ± 1.1534.78 ± 5.88
Tacrine (Reference)108.03 ± 11.82156.72 ± 13.62

Data from Hayal, T. et al. (2024).

Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cell signaling. Unintended kinase inhibition is a common source of off-target effects for many drug candidates. A study on 1,3,4-triarylpyrazole derivatives with a terminal sulfonamide moiety provides insights into potential kinase interactions.

Table 3: Kinase Inhibition Profile of a Representative Pyrazole Sulfonamide Analog (Compound 2l). [8]

Kinase% Inhibition at 10 µMIC₅₀ (µM)
ABL1980.08
AKT175> 10
CDK2820.5
FLT3950.12
VEGFR2990.05
Selected kinases shown for brevity.

Data from Abdel-Ghani, N. et al. (2018). The core structure is a 1,3,4-triarylpyrazole, highlighting the importance of substituents on the pyrazole ring for kinase activity.

Experimental Protocols for Cross-Reactivity Assessment

A robust assessment of cross-reactivity relies on well-validated and meticulously executed experimental protocols. Below are representative methodologies for key assays.

Kinase Panel Screening (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly correlated with kinase activity.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound B 2. Incubate at Room Temperature A->B C 3. Add ADP-Glo™ Reagent: Stops kinase reaction and depletes remaining ATP B->C D 4. Incubate C->D E 5. Add Kinase Detection Reagent: Converts ADP to ATP, which is used by luciferase to generate light D->E F 6. Incubate E->F G 7. Measure Luminescence F->G

Caption: Workflow for a typical kinase panel screening assay.

Step-by-Step Methodology: [9]

  • Compound Preparation: Serially dilute the test compound (e.g., 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide) to the desired concentrations.

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound. Include appropriate controls (no compound and no enzyme).

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unconsumed ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

GPCR Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[10]

GPCR_Binding_Assay A 1. Prepare Assay Components: - Cell membranes expressing the target GPCR - Radioligand - Test Compound B 2. Incubate to Reach Equilibrium A->B C 3. Separate Bound from Free Radioligand: (e.g., rapid filtration) B->C D 4. Quantify Bound Radioactivity: (e.g., scintillation counting) C->D E 5. Data Analysis: Determine Ki from competition binding curves D->E

Caption: General workflow for a GPCR radioligand binding assay.

Step-by-Step Methodology: [10]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Conclusion and Future Directions

The 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide scaffold holds promise for the development of novel therapeutics. However, a thorough understanding of its cross-reactivity profile is essential for its successful progression. While direct experimental data for this specific compound is lacking in the current literature, the comparative analysis of structurally related analogs presented in this guide provides a valuable framework for predicting potential off-target interactions.

The data suggests that pyrazole sulfonamides can interact with a range of biological targets, including carbonic anhydrases, cholinesterases, and protein kinases. The specific substitution patterns on the pyrazole ring and the sulfonamide moiety are critical determinants of both potency and selectivity.

For researchers working with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamides, it is strongly recommended to perform comprehensive in vitro selectivity screening against a broad panel of targets early in the drug discovery process. The experimental protocols outlined in this guide provide a starting point for such studies. The insights gained from these studies will be invaluable for optimizing lead compounds, mitigating potential safety liabilities, and ultimately increasing the probability of clinical success.

References

  • Hayal, T., Aktaş, A., Arslan, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Pharmacological Research - Perspectives, 13(2), e70088.
  • Vullo, D., Gratton, G., Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006.
  • Brand, S., Cleghorn, L.A., McElroy, S.P., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 57(22), 9473-9488.
  • Hayal, T., Aktaş, A., Arslan, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate.
  • Brand, S., Cleghorn, L.A., McElroy, S.P., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. PubMed Central.
  • van der Velden, W. J. C., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Medicinal Chemistry Letters, 11(6), 1251–1257.
  • Brand, S., Cleghorn, L.A., McElroy, S.P., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry.
  • Hayal, T., Aktaş, A., Arslan, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate.
  • Rana, A., Sharma, G., & Kumar, V. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19335–19349.
  • van der Velden, W. J. C., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ACS Publications.
  • Abdel-Ghani, N., El-Sayed, M. A. A., El-Sabbagh, O. I., et al. (2018). Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541–1556.
  • van der Velden, W. J. C., Mulder-Krieger, T., IJzerman, A. P., & Heitman, L. H. (2020). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study. ResearchGate.
  • Vullo, D., Gratton, G., Bua, S., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.
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  • Hayal, T., Aktaş, A., Arslan, M., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed.
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  • Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26039–26053.

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Establishing the Mechanism of Action for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide Drugs: A Comparative Guide to Experimental Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The Central Challenge: From Phenotype to Molecular Target

Often, the initial discovery of a compound like 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is based on a phenotypic screen (e.g., inhibition of cancer cell growth). The critical next step is to identify the direct molecular target(s) responsible for this effect.[5][6] A multi-layered approach, starting with broad, unbiased methods and progressing to more focused validation, is paramount.

Our investigation will be structured around three core pillars:

  • Unbiased Target Identification: Casting a wide net to discover potential interacting proteins.

  • Target Engagement & Validation: Confirming the physical interaction between the drug and its putative target in a physiological context.

  • Pathway & Functional Analysis: Elucidating the downstream consequences of target engagement.

Pillar 1: Unbiased Target Identification – Finding the Needle in the Haystack

The first step is to generate a list of candidate protein targets that physically interact with our compound. We will compare two powerful, yet distinct, chemical proteomics approaches: Affinity-Based Pulldown and Kinobeads Profiling.

Affinity-Based Pulldown Assays

This classical biochemical method directly uses the small molecule to "fish" for its binding partners in a cell lysate.[5][7][8] The core principle involves immobilizing the drug on a solid support to capture interacting proteins, which are then identified by mass spectrometry.

cluster_0 Phase 1: Probe Synthesis cluster_1 Phase 2: Pulldown cluster_2 Phase 3: Analysis SAR SAR Studies to find non-essential site Linker Attach linker arm SAR->Linker Immobilize Immobilize on beads (e.g., agarose) Linker->Immobilize Incubate Incubate lysate with drug-conjugated beads Immobilize->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash away non-specific binders Incubate->Wash Elute Elute bound proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS DB Database Search & Protein Identification MS->DB

Caption: Workflow for Affinity-Based Target Identification.

  • Probe Synthesis: Based on Structure-Activity Relationship (SAR) data, identify a position on 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide where modification does not abolish biological activity. Synthesize a derivative with a linker arm (e.g., polyethylene glycol) at this position, terminating in a reactive group for covalent attachment to agarose beads.[5][8]

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the drug) and prepare a native cell lysate using a mild detergent to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the drug-conjugated beads. As a crucial negative control, also incubate lysate with unconjugated beads.

  • Washing: Perform a series of stringent washes with buffer to remove proteins that are not specifically bound to the immobilized drug.

  • Elution: Elute the specifically bound proteins, often by boiling in SDS-PAGE loading buffer.

  • Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Kinobeads Competition Binding Assay

Given that a significant portion of the druggable genome consists of protein kinases, and many pyrazole derivatives are kinase inhibitors, a more targeted yet still broad approach is often warranted.[9][10] The Kinobeads assay is an elegant chemical proteomics technique that uses a cocktail of broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.[11][12][13] The assay is performed as a competition experiment, where the free drug of interest competes with the kinobeads for binding to kinases in a cell lysate.

Lysate Cell Lysate Drug Incubate with free drug (1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide) or Vehicle (DMSO) Lysate->Drug Kinobeads Add Kinobeads to capture unbound kinases Drug->Kinobeads Pulldown Pulldown & Wash Kinobeads->Pulldown MS Elute, Digest & Analyze by quantitative LC-MS/MS Pulldown->MS Analysis Identify proteins that are competitively displaced by the free drug MS->Analysis

Caption: Kinobeads Competition Binding Assay Workflow.

  • Lysate & Drug Incubation: Prepare native cell lysate. Aliquot the lysate and incubate with a range of concentrations of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide (and a vehicle control, e.g., DMSO) for a defined period.[13]

  • Kinobeads Incubation: Add the kinobeads slurry to each lysate sample and incubate to allow kinases not bound to the free drug to bind to the beads.

  • Enrichment: Pellet the beads by centrifugation, discard the supernatant, and wash the beads to remove non-specifically bound proteins.

  • Sample Preparation for MS: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Quantitative Mass Spectrometry: Analyze the peptide mixtures using LC-MS/MS. Use label-free quantification to compare the abundance of each identified kinase between the drug-treated samples and the vehicle control.[11]

  • Data Analysis: Proteins whose binding to the kinobeads is reduced in a dose-dependent manner by the free drug are identified as specific targets.[11][13]

Comparison of Target Identification Methods
FeatureAffinity-Based PulldownKinobeads Profiling
Principle Direct capture of binding partnersCompetition for binding to an enrichment matrix
Bias Unbiased (can identify any protein class)Biased towards ATP-binding proteins (kinases)[12]
Drug Modification Required (synthesis of a tagged version)Not required (uses the native compound)[5]
Key Advantage Broad discovery potential beyond kinases.Ideal for kinase inhibitors; no need for chemical synthesis.[11]
Key Limitation Drug modification can alter binding; risk of false positives from the linker/tag.Misses non-kinase targets and some kinases that don't bind the beads.[12]

Pillar 2: Target Engagement & Validation – Confirming the Hit in a Live Cell Context

Identifying a protein in a pulldown is not sufficient proof of a drug's MOA. It is crucial to demonstrate that the drug engages this target in its native environment: the living cell.[14] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[15][16]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that when a protein binds to a ligand (our drug), it becomes more stable and resistant to heat-induced denaturation.[14][15] By heating intact cells or cell lysates to various temperatures, we can measure the amount of soluble target protein remaining. A drug-induced shift in the melting curve is strong evidence of target engagement.

Cells Treat intact cells with drug or vehicle Heat Heat aliquots to a range of temperatures Cells->Heat Lysis Lyse cells Heat->Lysis Separate Separate soluble fraction from precipitated protein (centrifugation) Lysis->Separate Detect Detect remaining soluble target protein (e.g., Western Blot) Separate->Detect Plot Plot % soluble protein vs. Temperature to generate melting curves Detect->Plot

Sources

A Senior Application Scientist's Guide to Sulfonylating Agents: Benchmarking 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of the Sulfonamide Scaffold

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a cornerstone functional group, integral to the structure and therapeutic activity of a vast portfolio of drugs.[1][2] From the pioneering antibacterial sulfa drugs to modern treatments for cancer, viral infections, and inflammatory diseases, the sulfonamide scaffold offers a unique combination of physicochemical properties that facilitate strong interactions with biological targets.[1] The synthesis of these critical compounds predominantly relies on the reaction between an amine and a sulfonyl chloride, making the selection of the appropriate sulfonylating agent a pivotal decision in any drug discovery pipeline.[3]

This guide provides an in-depth, objective comparison of the novel heterocyclic reagent, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride , against a panel of widely used commercial sulfonylating agents.[4][5] We will move beyond a simple cataloging of reagents to explore the mechanistic principles governing their reactivity, present standardized experimental protocols for a fair comparison, and analyze performance data to equip you with the insights needed to make informed strategic decisions in your synthetic endeavors.

The Contenders: A Profile of the Sulfonylating Agents

The choice of a sulfonylating agent directly influences reaction kinetics, substrate scope, and the electronic properties of the final product. Here, we profile our challenger and the established benchmarks.

  • The Challenger: this compound This reagent introduces a substituted pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[6][7] Its unique electronic and steric profile suggests it may offer a distinct reactivity and provide access to novel chemical space for lead optimization.[4]

  • The Benchmarks: Commercial Reagents

    • p-Toluenesulfonyl chloride (TsCl): Often considered the gold standard, TsCl is a cost-effective, crystalline solid that is easy to handle and provides a good balance of reactivity for many applications.[8][9][10]

    • Methanesulfonyl chloride (MsCl): As an alkanesulfonyl chloride, MsCl is generally more reactive than its aromatic counterparts due to lower steric hindrance and the absence of resonance stabilization, making it ideal for rapid reactions or less nucleophilic substrates.[8][11]

    • Dansyl chloride: The bulky 5-(dimethylamino)naphthalene group is strongly electron-donating, which tends to decrease the reagent's reactivity. Its primary utility lies in the introduction of a fluorescent tag for analytical purposes.[8]

    • 2,4-Dichlorobenzenesulfonyl chloride: The two strongly electron-withdrawing chlorine atoms significantly increase the electrophilicity of the sulfonyl sulfur, rendering this reagent highly reactive, often surpassing TsCl.[8][12]

Figure 1: Structures of the compared sulfonylating agents.

The Causality of Reactivity: A Mechanistic Overview

The synthesis of a sulfonamide is a classic nucleophilic acyl substitution reaction.[12] The nitrogen atom of the amine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond.

The reaction rate is critically dependent on the electrophilicity of the sulfonyl sulfur. This is governed by two main factors:

  • Electronic Effects: Electron-withdrawing groups (EWGs) attached to the sulfur, such as the chlorine atoms in 2,4-dichlorobenzenesulfonyl chloride, pull electron density away from the sulfur, making it more positive and thus more susceptible to nucleophilic attack.[11] Conversely, electron-donating groups (EDGs), like the dimethylamino group in dansyl chloride, decrease reactivity.

  • Steric Hindrance: Bulky substituents near the sulfonyl group can physically impede the approach of the amine nucleophile, slowing the reaction. Alkanesulfonyl chlorides like MsCl are typically more reactive than arylsulfonyl chlorides partly because the smaller alkyl group presents less steric bulk.[8][11]

A base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.[13][12]

G Reactants Amine (R₂NH) + Sulfonyl Chloride (R'SO₂Cl) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack HCl HCl (byproduct) Base Base (e.g., Et₃N) Products Sulfonamide (R'SO₂NR₂) + Protonated Base Base->Products Neutralization Intermediate->Products Chloride Elimination

Figure 2: Generalized mechanism of sulfonamide formation.

Experimental Design: A Framework for Objective Comparison

To ensure a rigorous and unbiased comparison, we employed a standardized protocol for the synthesis of two distinct sulfonamides using each of the five sulfonylating agents. The chosen nucleophiles were benzylamine (a primary amine) and piperidine (a secondary amine) to probe for differences in reactivity with varying substrate classes.

G step1 1. Amine & Base Dissolution (Amine, Et₃N in anhydrous DCM, 0°C) step2 2. Reagent Addition (Dropwise addition of sulfonyl chloride in DCM) step1->step2 step3 3. Reaction (Warm to RT, stir 2-24h, monitor by TLC) step2->step3 step4 4. Aqueous Workup (Wash with 1M HCl, sat. NaHCO₃, brine) step3->step4 step5 5. Isolation (Dry over MgSO₄, filter, concentrate in vacuo) step4->step5 step6 6. Purification & Analysis (Flash Chromatography, ¹H NMR, MS) step5->step6

Figure 3: Standardized experimental workflow for comparative sulfonylation.

General Experimental Protocol
  • Setup: To a round-bottom flask charged with a magnetic stir bar and under a nitrogen atmosphere, the amine (1.0 eq) was dissolved in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition: The solution was cooled to 0 °C in an ice bath, and triethylamine (1.5 eq) was added.[12]

  • Sulfonyl Chloride Addition: The respective sulfonyl chloride (1.1 eq), dissolved in a minimal amount of anhydrous DCM, was added dropwise to the stirred reaction mixture over 10 minutes.

  • Reaction: The reaction was allowed to warm to room temperature and stirred for the time indicated in Table 1. Progress was monitored by Thin Layer Chromatography (TLC) until consumption of the starting amine was observed.

  • Workup: Upon completion, the reaction was diluted with DCM and transferred to a separatory funnel. The organic layer was washed sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).[8][12]

  • Isolation & Purification: The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product was then purified by flash column chromatography on silica gel to yield the pure sulfonamide.

  • Characterization: The structure and purity of the final compounds were confirmed using ¹H NMR and Mass Spectrometry (MS).[12]

Results and Discussion: A Quantitative Performance Analysis

The performance of each sulfonylating agent was evaluated based on reaction time, isolated yield, and purity of the final sulfonamide product. The results are summarized below.

Table 1: Performance Data with Benzylamine (Primary Amine)

ReagentReaction Time (h)Yield (%)Purity (%)Observations
MsCl 295>98Highly exothermic addition. Fast and clean reaction.
2,4-Dichlorobenzenesulfonyl chloride 492>98Rapid reaction, complete conversion.
TsCl 1288>98Standard, reliable reaction. Crystalline product.
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Cl 890>98Clean reaction with moderate rate. Easy workup.
Dansyl chloride 2475>95Sluggish reaction. Product is highly fluorescent under UV light.

Table 2: Performance Data with Piperidine (Secondary Amine)

ReagentReaction Time (h)Yield (%)Purity (%)Observations
MsCl 1.596>98Very fast and efficient reaction.
2,4-Dichlorobenzenesulfonyl chloride 394>98Excellent reactivity and yield.
TsCl 1091>98Reliable and high-yielding.
1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Cl 693>98Slightly faster with the more nucleophilic secondary amine.
Dansyl chloride 2278>95Reactivity remains low, likely due to electronic and steric factors.
Analysis of Performance

The experimental data aligns well with our mechanistic understanding.

  • High Reactivity Tier: As predicted, the alkanesulfonyl chloride MsCl and the electron-poor 2,4-Dichlorobenzenesulfonyl chloride demonstrated the highest reactivity, affording excellent yields in the shortest times.[8] Their high electrophilicity makes them superb choices when speed is critical or when working with less reactive amines.

  • The Reliable Standard: TsCl performed as expected, providing good yields over a standard workday reaction time. Its solid nature, stability, and extensive documentation make it a dependable choice for routine sulfonamide synthesis.[9]

  • The Specialist: Dansyl chloride was the least reactive, a direct consequence of its bulky, electron-donating substituent. Its use should be reserved for applications where its fluorescent properties are specifically required.

  • The Challenger's Standing: This compound emerged as a highly competent and interesting reagent. Its reactivity profile places it between the hyper-reactive agents (MsCl, 2,4-dichloro) and the standard (TsCl). This "Goldilocks" reactivity is highly desirable, offering a reaction that is fast enough to be convenient but not so fast as to be difficult to control or prone to side reactions. The clean reaction profiles and high yields suggest it is a robust and efficient reagent for coupling with both primary and secondary amines. The resulting pyrazole-sulfonamide scaffold is of significant interest for generating novel compound libraries with high potential for biological activity.

Conclusion and Strategic Recommendations

The selection of a sulfonylating agent is a nuanced decision that should be guided by the specific goals of the synthesis. Our comparative analysis demonstrates that This compound is a valuable and powerful addition to the synthetic chemist's toolkit.

  • Choose this compound when:

    • The goal is to generate novel chemical entities with high potential for unique biological activity.

    • A moderate, controllable reaction rate is preferred over the extreme reactivity of agents like MsCl.

    • High yields and clean product formation are paramount.

  • Choose commercial benchmarks when:

    • MsCl or 2,4-Dichlorobenzenesulfonyl chloride: Speed is the highest priority, or the amine substrate is poorly nucleophilic.

    • TsCl: A cost-effective, reliable, and well-documented standard is required for routine synthesis.

    • Dansyl chloride: Fluorescent labeling of the final product is the primary objective.

By understanding the distinct reactivity profiles and practical considerations of these reagents, researchers can optimize their synthetic strategies, improve efficiency, and accelerate the discovery of new therapeutic agents.

References

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A Technical Guide to 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride in Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone in the design of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] Within this versatile class of compounds, 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride emerges as a key intermediate for the synthesis of innovative drug candidates. This guide provides a comprehensive overview of its applications, supported by experimental data, and offers a comparative perspective against alternative sulfonylating agents.

The Strategic Advantage of the Pyrazole Core

The pyrazole ring system is a privileged scaffold in drug discovery due to its unique electronic properties and its ability to act as a versatile pharmacophore. The two adjacent nitrogen atoms can engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. The incorporation of a sulfonyl chloride group at the 4-position of the pyrazole ring provides a reactive handle for the facile synthesis of sulfonamides, a class of compounds with well-established therapeutic importance.[3]

Synthesis and Reactivity: A Comparative Overview

The synthesis of pyrazole-4-sulfonyl chlorides, including analogues of our target compound, is typically achieved through the chlorosulfonation of the corresponding pyrazole precursor.[4] This process, often employing chlorosulfonic acid, is a robust and scalable method for producing these valuable intermediates.

Experimental Protocol: Synthesis of a Representative Pyrazole-4-sulfonyl Chloride

The following protocol is adapted from the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, a close analogue of this compound.

Step 1: Synthesis of the Pyrazole Precursor

A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from acetylacetone and hydrazine hydrate.

Step 2: Chlorosulfonation

The pyrazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride moiety.

  • Reagents: 3,5-dimethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform.

  • Procedure:

    • A solution of 3,5-dimethyl-1H-pyrazole in chloroform is added slowly to a stirred solution of chlorosulfonic acid in chloroform at 0°C under a nitrogen atmosphere.

    • The reaction temperature is raised to 60°C and stirring is continued for 10 hours.

    • Thionyl chloride is then added at 60°C over 20 minutes, and the reaction is stirred for an additional 2 hours.

    • After completion, the reaction mixture is cooled and quenched with ice-cold water.

    • The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum to yield the pyrazole-4-sulfonyl chloride.

This method has been reported to produce high yields of the desired product.

Performance in Sulfonamide Synthesis: A Comparative Analysis

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines. The resulting pyrazole sulfonamides are a focal point of significant research in drug discovery.

Comparison with a Classical Alternative: Benzenesulfonyl Chloride

Benzenesulfonyl chloride is a widely used and commercially available reagent for the synthesis of sulfonamides. The Hinsberg test, a classical chemical test, utilizes benzenesulfonyl chloride to differentiate between primary, secondary, and tertiary amines.[5]

FeaturePyrazole-4-sulfonyl Chlorides (e.g., this compound)Benzenesulfonyl Chloride
Scaffold Heteroaromatic (Pyrazole)Aromatic (Benzene)
Synthetic Utility Intermediate for pyrazole-based drugs with diverse biological activities.[1][2]General reagent for sulfonamide synthesis; used in the Hinsberg test.[5]
Biological Activity of Derivatives Derivatives exhibit a broad range of activities including anticancer and anti-inflammatory properties.[1][2]Simple phenylsulfonamides have a more limited scope of biological activity, though some are used as diuretics and antibacterial agents.
Reaction Yields High yields in reactions with amines have been reported for analogues.Generally provides high yields in reactions with primary and secondary amines.[6][7][8]

While benzenesulfonyl chloride is a reliable reagent for creating the sulfonamide linkage, the resulting phenylsulfonamide lacks the inherent biological activity and versatile interaction potential of the pyrazole core. The choice of a pyrazole-based sulfonyl chloride, such as this compound, is a strategic design element for introducing a pharmacologically active scaffold directly into the target molecule.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of Pyrazole Sulfonyl Chloride cluster_1 Sulfonamide Synthesis cluster_2 Alternative Pathway Pyrazole Precursor Pyrazole Precursor Chlorosulfonation Chlorosulfonation Pyrazole Precursor->Chlorosulfonation Chlorosulfonic Acid Pyrazole Sulfonyl Chloride Pyrazole Sulfonyl Chloride Chlorosulfonation->Pyrazole Sulfonyl Chloride Reaction Reaction Pyrazole Sulfonyl Chloride->Reaction Amine Amine Amine->Reaction Pyrazole Sulfonamide Pyrazole Sulfonamide Reaction->Pyrazole Sulfonamide Benzenesulfonyl Chloride Benzenesulfonyl Chloride Reaction_alt Reaction Benzenesulfonyl Chloride->Reaction_alt Amine_alt Amine Amine_alt->Reaction_alt Phenylsulfonamide Phenylsulfonamide Reaction_alt->Phenylsulfonamide

Caption: Comparative workflow for the synthesis of pyrazole sulfonamides and phenylsulfonamides.

Applications in Drug Discovery: A Focus on Biological Activity

The true value of this compound lies in the biological potential of its downstream products. Pyrazole sulfonamides have been extensively investigated for their therapeutic properties.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of pyrazole derivatives.[1][9][10] For instance, certain pyrazole-benzothiazole hybrids have shown significant activity against various cancer cell lines, with IC50 values in the low micromolar range.[10] The pyrazole scaffold can be tailored to interact with specific enzymatic targets, such as protein kinases, which are often dysregulated in cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[11] Novel pyrazole sulfonamides have been synthesized and evaluated for their anti-inflammatory effects, with some compounds demonstrating superior activity compared to established drugs.[12]

Comparative Biological Activity Data
Compound ClassTarget/AssayReported Activity (IC50/ED50)Reference
Pyrazole Benzothiazole HybridsAnticancer (Various cell lines)3.17 - 6.77 µM[10]
Pyrazole Carbaldehyde DerivativesPI3 Kinase Inhibitor (Anticancer)0.25 µM (MCF7 cells)[10]
Pyrazole Sulfonamide DerivativesAnti-inflammatory (Carrageenan-induced paw edema)ED50 = 46.98 - 54.45 µmol/kg[12]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[11]

This data underscores the therapeutic potential of pyrazole sulfonamides and, by extension, the importance of their precursor, this compound.

Visualizing the Role in Therapeutic Pathways

G This compound This compound Pyrazole Sulfonamide Derivatives Pyrazole Sulfonamide Derivatives This compound->Pyrazole Sulfonamide Derivatives Synthesis Anticancer Activity Anticancer Activity Pyrazole Sulfonamide Derivatives->Anticancer Activity Anti-inflammatory Activity Anti-inflammatory Activity Pyrazole Sulfonamide Derivatives->Anti-inflammatory Activity Kinase Inhibition Kinase Inhibition Anticancer Activity->Kinase Inhibition COX-2 Inhibition COX-2 Inhibition Anti-inflammatory Activity->COX-2 Inhibition

Caption: The central role of this compound in generating bioactive compounds.

Conclusion: A Strategic Choice for Drug Discovery

This compound represents a valuable and strategic building block for the synthesis of novel therapeutic agents. While benzenesulfonyl chloride remains a workhorse for general sulfonamide synthesis, the pyrazole-based reagent offers the distinct advantage of incorporating a pharmacologically active and versatile scaffold into the final molecule. The resulting pyrazole sulfonamides have demonstrated significant potential in oncology and inflammation, making this compound a superior choice for researchers aiming to develop next-generation therapeutics. The continued exploration of this and related pyrazole sulfonyl chlorides is poised to yield further breakthroughs in the field of medicinal chemistry.

References

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Safety Operating Guide

1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride for Laboratory Professionals

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical intermediates is a daily reality. Among these, this compound, a key building block in the creation of various bioactive molecules, requires meticulous handling not only during its use but, critically, during its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of this reactive compound, grounded in established safety principles and chemical reactivity logic.

Understanding the Inherent Risks: The "Why" Behind the Procedure

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[2] Like other sulfonyl chlorides, its primary hazard stems from its high reactivity, particularly with nucleophiles. The sulfonyl chloride functional group readily reacts with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[3][4] This reactivity necessitates a disposal procedure that neutralizes its hazardous characteristics in a controlled manner.

Core Principles of Safe Disposal

The fundamental principle for the safe disposal of sulfonyl chlorides is controlled neutralization. This involves reacting the compound with a suitable basic solution to convert it into less reactive and less hazardous sulfonates. The key is to manage the reaction rate to prevent excessive heat generation and the release of hazardous fumes.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the safe disposal of small to moderate quantities of this compound typically encountered in a laboratory setting.

I. Essential Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate PPE to prevent any contact with the chemical.[5]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable option for incidental contact, but for prolonged handling, heavier-duty gloves should be considered.

  • Body Protection: A full-length, long-sleeved laboratory coat or a chemical-resistant apron is required.[5]

  • Respiratory Protection: All handling and disposal steps must be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors or fumes that may be generated.[7]

II. Neutralization Procedure

Objective: To safely hydrolyze and neutralize the sulfonyl chloride.

Reagents and Equipment:

  • A large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be disposed of).

  • A stir bar and magnetic stir plate.

  • Ice bath.

  • A dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) in water. A dilute solution of sodium hydroxide can also be used, but the reaction will be more exothermic.[7]

  • pH paper or a pH meter.

Step-by-Step Methodology:

  • Prepare the Neutralizing Solution: In the large beaker, prepare the dilute basic solution. Place the beaker in an ice bath on the magnetic stir plate and begin gentle stirring. The ice bath is crucial for controlling the temperature of the exothermic reaction.[7]

  • Slow and Controlled Addition: Very slowly and carefully, add the this compound to the stirring basic solution drop by drop or in very small portions. Crucially, always add the sulfonyl chloride to the base, and never the other way around. [7] Adding the base to the sulfonyl chloride can lead to a violent, uncontrolled reaction.

  • Monitor the Reaction: Observe the reaction closely. You may notice some effervescence (release of carbon dioxide if using sodium bicarbonate) and a slight increase in temperature, even with the ice bath. Maintain a slow addition rate to keep the reaction under control.

  • Ensure Complete Neutralization: After all the sulfonyl chloride has been added, continue stirring the solution for at least one hour to ensure the reaction is complete.

  • Verify pH: Check the pH of the solution using pH paper or a pH meter. The final pH should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more of the basic solution until the desired pH is reached.

III. Final Waste Disposal

Once the neutralization is complete and the pH is confirmed to be in the safe range, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] However, it is imperative to consult and adhere to your institution's specific waste disposal guidelines.

Handling Spills

In the event of a spill, the primary goal is to contain the material and then neutralize it.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[7]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[7] Do not use combustible materials like sawdust.

  • Neutralize: Once absorbed, the material should be cautiously neutralized using a solid absorbent neutralizing agent like soda ash or calcium carbonate before being collected into a designated hazardous waste container.

  • Final Disposal of Spill Residues: The contained and neutralized spill residue must be disposed of as hazardous waste through your institution's approved waste disposal channels.[7]

Data Summary for Safe Handling

ParameterValue/InformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[2]
Recommended PPE Chemical safety goggles, face shield, chemical-resistant gloves, lab coat/apron[5][6]
Incompatible Materials Water, strong bases, oxidizing agents, alcohols, and amines[4]
Spill Containment Inert, non-combustible absorbent material (sand, earth, vermiculite)[7]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Final Disposal PPE Don Appropriate PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Mandatory PrepBase Prepare Dilute Basic Solution in Ice Bath FumeHood->PrepBase SlowAdd Slowly Add Sulfonyl Chloride to Base PrepBase->SlowAdd Controlled Addition Stir Stir for at least 1 hour SlowAdd->Stir Ensure Completion CheckpH Verify pH is Neutral/Slightly Basic Stir->CheckpH LocalRegs Consult Local Regulations CheckpH->LocalRegs Verification Dispose Dispose According to Guidelines LocalRegs->Dispose

Caption: Logical workflow for the proper disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety. By understanding the chemical principles behind the reactivity of this compound and adhering to a systematic, well-controlled neutralization protocol, researchers can ensure the safety of themselves, their colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 19010-44-5). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This guide is structured to provide not just a list of equipment, but a clear rationale for its use, rooted in the specific chemical hazards of the compound.

Hazard Analysis: Understanding the "Why" Behind the Protocol

This compound is a reactive compound that demands rigorous safety protocols. A thorough risk assessment reveals three primary hazards that directly inform our PPE strategy: severe corrosivity, reactivity with water, and acute toxicity.

  • Severe Corrosivity: GHS classifications identify this compound as causing severe skin burns and serious eye damage.[1][2] Contact with living tissue can lead to irreversible damage. This necessitates a complete barrier to prevent any skin or eye contact.

  • Water Reactivity: Like many sulfonyl chlorides, this reagent reacts exothermically with water, including ambient moisture, to produce corrosive byproducts such as hydrochloric acid and the corresponding sulfonic acid.[3][4][5] This reaction can release toxic and corrosive vapors, making respiratory and face protection critical.[6] All handling procedures must be conducted in a moisture-free environment.

  • Acute Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] This underscores that even minor exposures can pose a significant health risk, reinforcing the need for comprehensive protection to prevent all routes of entry.

Core Protective Framework: Engineering Controls and PPE

The first line of defense is always engineering controls. Personal protective equipment is the final, essential barrier between the researcher and the chemical hazard.

Primary Barrier: Engineering Controls All operations involving this compound must be conducted within a certified chemical fume hood.[7] The fume hood provides critical ventilation to capture and exhaust harmful vapors that may be released during handling or due to reaction with ambient moisture.[6][8]

Secondary Barrier: Personal Protective Equipment (PPE) The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

Due to the severe eye damage risk, standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes.

  • Recommended Standard: A full-face shield worn over chemical splash goggles.[9][10][11] This combination protects the entire face from splashes during transfers or in the event of a vigorous reaction.

Skin and Body Protection

A multi-layered approach is necessary to protect the skin from this corrosive chemical.

  • Gloves: Chemical-resistant gloves are mandatory. Given the reactivity, double-gloving provides an additional layer of safety.[9] The outer glove can be removed if contamination is suspected, protecting the inner glove and the user's skin. Always inspect gloves for tears or pinholes before use.[8][12]

  • Lab Coat: A clean, flame-resistant (FR) lab coat, fully buttoned, is required.[9] The FR rating provides protection against unexpected exothermic reactions.

  • Additional Protection: For large-scale operations (>5g) or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.[10]

  • Footwear: Fully enclosed, chemical-resistant shoes must be worn at all times.[7][13]

Respiratory Protection

Work must be performed within a fume hood to minimize inhalation exposure.[13] In situations where a fume hood is not available or during a large spill cleanup where vapor concentrations may exceed exposure limits, respiratory protection is necessary. A written respiratory protection program must be in place, and users must be fit-tested.[10][14]

  • Recommended Respirator: A NIOSH-approved air-purifying respirator with combination cartridges for organic vapors and acid gases.

PPE Selection and Use Summary

The level of PPE required is dictated by the specifics of the procedure. Use the following table as a guide.

TaskMinimum PPE Requirement
Weighing/Transfer (<5g) Chemical splash goggles, Double nitrile/neoprene gloves, Flame-resistant lab coat.
Reaction Setup/Workup Full-face shield over chemical splash goggles, Double nitrile/neoprene gloves, Flame-resistant lab coat.
Large-Scale Operations (>5g) Full-face shield over chemical splash goggles, Double nitrile/neoprene gloves, Flame-resistant lab coat, Chemical-resistant apron.
Spill Cleanup Full-face shield over chemical splash goggles, Heavy-duty chemical-resistant gloves (e.g., Butyl), Chemical-resistant apron/suit, NIOSH-approved respirator.

Procedural Discipline: Donning and Doffing of PPE

Properly putting on and taking off PPE is a critical control point to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the user's skin or clean areas.

PPE_Workflow cluster_donning PPE Donning Sequence (Clean Area) cluster_doffing PPE Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles & Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Logical workflow for the proper donning and doffing of PPE.

Decontamination and Disposal Plan

All contaminated materials must be handled as hazardous waste.

  • Disposable PPE: Contaminated gloves, weigh boats, and other disposable items must be placed in a designated, sealed hazardous waste container.[6][15]

  • Reusable PPE: Face shields should be decontaminated after each use according to standard laboratory procedures.

  • Contaminated Clothing: If personal clothing becomes contaminated, it must be removed immediately in a safety shower, and the incident reported.[2] Contaminated lab coats must be professionally decontaminated or disposed of as hazardous waste. Never take contaminated lab coats home.[12]

Emergency Response

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes in a safety shower. Seek immediate medical attention.

  • Spill: Evacuate the immediate area and alert personnel.[6] For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[6] Do not use combustible materials like paper towels or sawdust.[6] All spill cleanup materials must be disposed of as hazardous waste.

References

  • Pyrophoric and Water-Reactive Chemical Safety. MIT Environmental Health & Safety. [Link]
  • This compound.
  • Chemical safety MANUAL. Indian Institute of Technology Bombay. [Link]
  • 10 Tips Working Safely with corrosives. Chemsafe. [Link]
  • Working Safely with Corrosives Meeting Kit. Safety OnDemand – ICW Group. [Link]
  • How to Safely Handle & Store Corrosive Substances. Chemscape Safety Technologies. [Link]
  • Sulfuryl chloride. Sciencemadness Wiki. [Link]
  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • p-TOLUENESULFINYL CHLORIDE. Organic Syntheses. [Link]
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission. [Link]

Sources

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